molecular formula C3H6N4O B1346148 (5-amino-1H-1,2,4-triazol-3-yl)methanol CAS No. 63870-39-3

(5-amino-1H-1,2,4-triazol-3-yl)methanol

Cat. No.: B1346148
CAS No.: 63870-39-3
M. Wt: 114.11 g/mol
InChI Key: WQWSMVWRGAFPJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a useful research compound. Its molecular formula is C3H6N4O and its molecular weight is 114.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 513582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-amino-1H-1,2,4-triazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWSMVWRGAFPJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=NN1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50950001
Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63870-39-3, 27277-03-8
Record name Acetic acid, 2-hydroxy-, compd. with 5-amino-1H-1,2,4-triazole-3-methanol (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063870393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 27277-03-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=513582
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (5-Imino-2,5-dihydro-1H-1,2,4-triazol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50950001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-amino-1H-1,2,4-triazol-3-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol (CAS Number: 27277-03-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-amino-1H-1,2,4-triazol-3-yl)methanol, CAS number 27277-03-8, is a heterocyclic compound belonging to the 1,2,4-triazole class. This class of compounds is of significant interest in medicinal chemistry and drug discovery due to the broad spectrum of biological activities exhibited by its derivatives, including antifungal, antibacterial, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of the available physicochemical data, a plausible experimental protocol for its synthesis based on established methods for related compounds, and a discussion of its potential biological significance. The information is presented to support researchers and drug development professionals in their exploration of this and related molecules.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValueSource
CAS Number 27277-03-8[1]
Molecular Formula C₃H₆N₄O[1]
Molecular Weight 114.11 g/mol [1]
IUPAC Name This compound[]
SMILES C(C1=NC(=NN1)N)O[]
InChI Key WQWSMVWRGAFPJX-UHFFFAOYSA-N[]
Appearance White to off-white powder (predicted)-
Melting Point Not available-
Boiling Point 461.3 ± 47.0 °C at 760 mmHg (predicted)-
Density 1.6 ± 0.1 g/cm³ (predicted)-
Flash Point 232.8 ± 29.3 °C (predicted)-
Refractive Index 1.713 (predicted)-
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) (predicted)-

Synthesis and Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Aminoguanidine_Bicarbonate Aminoguanidine Bicarbonate Reaction_Vessel Reaction_Vessel Aminoguanidine_Bicarbonate->Reaction_Vessel Glycolic_Acid Glycolic Acid Glycolic_Acid->Reaction_Vessel Microwave_Irradiation Microwave Irradiation Target_Compound This compound Microwave_Irradiation->Target_Compound Cyclization Solvent Solvent (e.g., DMF) Solvent->Reaction_Vessel Temperature 150-180 °C Temperature->Microwave_Irradiation Reaction_Vessel->Microwave_Irradiation

Caption: Proposed synthetic pathway for this compound.

Materials:

  • Aminoguanidine bicarbonate

  • Glycolic acid

  • Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

  • Microwave synthesizer

  • Standard laboratory glassware

  • Reagents for purification (e.g., ethyl acetate, hexane, silica gel)

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine aminoguanidine bicarbonate (1.0 eq) and glycolic acid (1.1 eq).

  • Solvent Addition: Add a minimal amount of DMF to create a slurry.

  • Microwave Irradiation: Seal the vessel and place it in the microwave synthesizer. Irradiate the mixture at a temperature between 150-180 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane).

  • Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and FTIR spectroscopy.

Potential Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not extensively reported. However, the 5-amino-1,2,4-triazole scaffold is a well-established pharmacophore in numerous biologically active compounds, particularly as antifungal agents and enzyme inhibitors.[4][5][6][7]

3.1. Antifungal Activity

Many 1,2,4-triazole derivatives, such as fluconazole and itraconazole, function as potent antifungal agents by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[6] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of this pathway disrupts membrane integrity, leading to fungal cell death. It is plausible that this compound or its derivatives could exhibit similar antifungal activity.

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_membrane Fungal Cell Membrane Lanosterol Lanosterol Intermediate FF-MAS Lanosterol->Intermediate Catalyzed by Ergosterol Ergosterol Intermediate->Ergosterol Membrane_Integrity Disrupted Membrane Integrity CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Intermediate Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibits

Caption: Representative pathway of fungal ergosterol biosynthesis inhibition by 1,2,4-triazole derivatives.

3.2. Enzyme Inhibition

The 1,2,4-triazole nucleus is also found in inhibitors of other enzymes, such as 5-lipoxygenase-activating protein (FLAP), which is involved in the biosynthesis of leukotrienes, inflammatory mediators.[8] The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and coordinate with metal ions in the active sites of metalloenzymes.

Experimental Workflow for Antimicrobial Screening

Given the potential of 1,2,4-triazole derivatives as antimicrobial agents, a standard workflow for preliminary screening is presented below.

Antimicrobial_Screening_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Compound_Prep->MIC_Assay Microbe_Prep Prepare Microbial Cultures (Bacteria/Fungi) Microbe_Prep->MIC_Assay Data_Collection Measure Microbial Growth (e.g., OD600) MIC_Assay->Data_Collection MBC_MFC_Assay Perform Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) Assay Determine_Activity Determine MIC and MBC/MFC Values Data_Collection->Determine_Activity Determine_Activity->MBC_MFC_Assay Inform

Caption: General experimental workflow for antimicrobial screening.

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly available literature, its structural features, shared with a class of well-established bioactive molecules, suggest that it could serve as a valuable building block for the synthesis of novel therapeutic agents. The provided physicochemical data and proposed synthetic protocol offer a starting point for researchers interested in exploring the properties and applications of this compound. Further studies are warranted to elucidate its specific biological activities and potential mechanisms of action.

References

Technical Guide: Physical Properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic organic compound featuring a 1,2,4-triazole ring substituted with an amino and a hydroxymethyl group. This structure is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole moiety in a wide range of biologically active compounds. Triazole derivatives are known to exhibit a variety of pharmacological activities, including antifungal, antiviral, and anticancer properties. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with proposed experimental protocols for its synthesis and characterization, to support further research and development efforts.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined, others are based on computational predictions and should be verified through empirical testing.

PropertyValueSource
CAS Number 27277-03-8Commercial Suppliers[1]
Molecular Formula C₃H₆N₄OCommercial Suppliers[1]
Molecular Weight 114.11 g/mol Commercial Suppliers[1]
Appearance White to off-white solidPredicted
Melting Point Not experimentally determined-
Boiling Point (Predicted) 461.3 ± 47.0 °CChemicalBook
Density (Predicted) 1.623 ± 0.06 g/cm³ChemicalBook
pKa (Predicted) 11.14 ± 0.40ChemicalBook
Solubility Soluble in water, methanol, ethanol, acetonitrile, and chloroform. Negligible in ethyl acetate.Wikipedia[]
SMILES C(C1=NC(=NN1)N)OBOC Sciences[3]
InChI InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)BOC Sciences[3]

Note: The melting point for the related compound, 5-Amino-1H-[3][4][5]-triazole-3-carboxylic acid methyl ester, is reported as 218-222 °C. This may serve as a reference point, but the actual melting point of this compound is expected to differ.

Experimental Protocols

Proposed Synthesis of this compound

Reaction Scheme:

G cluster_0 Proposed Synthesis start 5-amino-1H-1,2,4-triazole- 3-carboxylic acid methyl ester reagent Reducing Agent (e.g., LiAlH4) start->reagent 1. THF, 0 °C to rt product (5-amino-1H-1,2,4-triazol- 3-yl)methanol reagent->product 2. Aqueous workup

Caption: Proposed synthesis of this compound.

Detailed Methodology:

  • Preparation of the Precursor: The starting material, 5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester, can be synthesized according to established literature procedures.

  • Reduction Reaction:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C using an ice bath.

    • Dissolve 5-amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup and Purification:

    • After the reaction is complete, cool the mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

    • Filter the resulting granular precipitate and wash it thoroughly with THF.

    • Combine the filtrate and washings, and remove the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization:

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy should be used to confirm the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition and molecular weight.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H, N-H, and C-N bonds.

  • Melting Point Analysis: The melting point of the purified product should be determined and compared with any available literature values.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of 1,2,4-triazole derivatives is known for a wide range of pharmacological effects. The parent compound, 3-amino-1,2,4-triazole, has been shown to be an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa.[6] This suggests that this compound could potentially interact with similar biological targets.

Furthermore, other 1,2,4-triazole derivatives have been investigated for their antifungal, antimicrobial, and antiradical activities. The presence of the amino and hydroxymethyl groups on the triazole ring of the target compound may modulate its biological activity and selectivity.

A logical workflow for investigating the biological activity of this compound is outlined below:

G cluster_1 Biological Activity Investigation Workflow synthesis Synthesis and Purification screening In vitro Biological Screening (e.g., antifungal, anticancer) synthesis->screening hit_id Hit Identification screening->hit_id moa Mechanism of Action Studies hit_id->moa pathway Signaling Pathway Analysis moa->pathway in_vivo In vivo Efficacy and Toxicology Studies pathway->in_vivo

Caption: Workflow for investigating the biological activity of the compound.

Conclusion

This compound is a compound with potential for further investigation in the field of medicinal chemistry. This guide provides a summary of its known physical properties and proposes a synthetic route and characterization methods. Further research is warranted to determine its precise biological activities and to explore its potential as a lead compound for drug discovery. The provided workflow offers a systematic approach for future studies in this area.

References

An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines a plausible experimental protocol for its synthesis and presents key data in a structured format.

Chemical Structure and Properties

This compound is a five-membered aromatic ring system containing three nitrogen atoms and substituted with an amino group and a hydroxymethyl group. Its chemical structure and key properties are summarized below.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name This compound
CAS Number 27277-03-8[1][2]
Molecular Formula C₃H₆N₄O[1][2]
Molecular Weight 114.11 g/mol [1]
SMILES C(C1=NC(=NN1)N)O
InChI Key WQWSMVWRGAFPJX-UHFFFAOYSA-N
Appearance White to off-white solid (predicted)
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF) and water (predicted)

Synthesis of this compound

The synthesis of this compound can be achieved through the cyclization reaction of aminoguanidine bicarbonate with glycolic acid. This reaction is a common method for the formation of 3,5-disubstituted 1,2,4-triazoles. A plausible experimental protocol, adapted from general methods for the synthesis of similar compounds, is provided below.[3]

Experimental Protocol: Synthesis via Microwave Irradiation

This protocol describes a potential method for the synthesis of this compound using microwave-assisted organic synthesis, which often leads to shorter reaction times and higher yields compared to conventional heating.

Materials:

  • Aminoguanidine bicarbonate

  • Glycolic acid

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 10% aqueous solution

  • Ethyl acetate

  • Deionized water

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • Preparation of Aminoguanidine Hydrochloride: In a fume hood, to a 10 mL microwave process vial, add aminoguanidine bicarbonate (1.36 g, 10 mmol). Carefully add concentrated hydrochloric acid (1.25 mL of a 37% solution, 15 mmol) dropwise while stirring. Continue stirring for 1 hour at room temperature to allow for the complete evolution of carbon dioxide. Evaporate the water under reduced pressure to obtain dry aminoguanidine hydrochloride.

  • Reaction Setup: To the vial containing the dried aminoguanidine hydrochloride, add glycolic acid (0.91 g, 12 mmol). Seal the vial with a cap.

  • Microwave Irradiation: Place the sealed vial into the cavity of a monomode microwave reactor. Irradiate the mixture at 180°C for 3 hours.[3]

  • Work-up and Isolation: After the reaction is complete and the vial has cooled to room temperature, carefully open the vial. Neutralize the reaction mixture to a pH of approximately 8 by the dropwise addition of a 10% aqueous sodium hydroxide solution.

  • Extraction: Evaporate the water from the neutralized mixture under reduced pressure. Extract the resulting solid residue with hot ethyl acetate (3 x 20 mL).

  • Purification: Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile).

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Logical Workflow for Synthesis

The synthesis of this compound involves a straightforward two-step process, which can be visualized as a logical workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Reaction Steps cluster_products Products A Aminoguanidine Bicarbonate S1 Acidification & Evaporation A->S1 B Glycolic Acid S2 Microwave Irradiation (180°C, 3h) B->S2 C HCl C->S1 P1 Aminoguanidine HCl S1->P1 P2 This compound (Crude) S2->P2 S3 Neutralization & Extraction S4 Purification S3->S4 P3 This compound (Pure) S4->P3 P1->S2 P2->S3

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information detailing the specific biological activities or the signaling pathways in which this compound is directly involved. While the 1,2,4-triazole scaffold is present in many biologically active compounds, including antifungal and anticancer agents, the specific effects of this particular molecule have not been extensively characterized in the scientific literature.[4][5] Its commercial availability for proteomics research suggests a potential role as a tool compound, possibly as a linker or a fragment in the design of chemical probes to study protein function and interactions.[] Further research is required to elucidate its mechanism of action and potential therapeutic applications.

Applications in Drug Development and Research

Given its structure, this compound serves as a valuable building block in medicinal chemistry and drug discovery. The presence of three key functional groups—a primary amine, a secondary amine within the triazole ring, and a primary alcohol—provides multiple points for chemical modification and conjugation.

Potential Research Applications:

  • Fragment-Based Drug Discovery: It can be used as a fragment for screening against various biological targets to identify novel hit compounds.

  • Linker Chemistry: The bifunctional nature of the molecule makes it suitable for use as a linker in the development of PROTACs (Proteolysis Targeting Chimeras) or other targeted therapies.

  • Synthesis of Novel Derivatives: It can serve as a starting material for the synthesis of a library of more complex 1,2,4-triazole derivatives to explore structure-activity relationships (SAR).

The logical relationship for its application in early-stage drug discovery is illustrated in the following diagram.

Drug_Discovery_Application cluster_applications Research & Development Pathways cluster_outcomes Potential Outcomes A This compound (Building Block) B Fragment-Based Screening A->B C Linker for Targeted Therapies (e.g., PROTACs) A->C D Synthesis of Derivative Libraries A->D E Hit Identification B->E F Novel Targeted Molecules C->F G SAR Studies D->G H Lead Optimization E->H F->H G->H

Caption: Application of the compound in drug discovery.

This technical guide provides a foundational understanding of this compound. As research progresses, a more detailed picture of its biological functions and potential applications is anticipated to emerge.

References

Technical Guide: Physicochemical Properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core physicochemical data for (5-amino-1H-1,2,4-triazol-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The information is presented to support research and development activities.

Core Physicochemical Data

The fundamental molecular properties of this compound have been determined and are summarized below.

PropertyValueSource
Molecular FormulaC₃H₆N₄O[][2][3][4][5]
Molecular Weight114.11 g/mol [][2][3][6]
CAS Number27277-03-8[][2][3][4][5]

Further Research and Development Context

While the molecular weight and formula are foundational, a comprehensive understanding of this compound for drug development necessitates further experimental data. This would typically include, but is not limited to:

  • Solubility: Determination in various aqueous and organic solvents.

  • pKa: Measurement of acidic and basic dissociation constants.

  • LogP/LogD: Assessment of lipophilicity.

  • In vitro metabolism: Studies to identify major metabolic pathways.

  • Pharmacokinetics: In vivo studies to understand absorption, distribution, metabolism, and excretion (ADME).

  • Pharmacodynamics: Elucidation of the mechanism of action and biological targets.

Detailed experimental protocols for these investigations would be required for a full technical whitepaper.

Logical Workflow for Compound Characterization

The following diagram illustrates a generalized workflow for the initial characterization of a novel chemical entity in a drug discovery program.

cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: Biological Screening cluster_2 Phase 3: Lead Optimization A Synthesis and Purification B Structural Elucidation (NMR, MS) A->B C Molecular Weight and Formula Determination B->C D In vitro Assay (Target Engagement) C->D Proceed if profile is favorable E Cell-based Assay (Functional Response) D->E F Toxicity Screening E->F G Structure-Activity Relationship (SAR) Studies F->G Proceed if therapeutically relevant H ADME/Tox Profiling G->H I In vivo Efficacy Models H->I

Figure 1: A generalized workflow for the characterization of a chemical entity.

References

(5-amino-1H-1,2,4-triazol-3-yl)methanol IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the this compound scaffold. This core structure is a key building block in medicinal chemistry, demonstrating a wide range of biological activities. This document details key physicochemical data, representative experimental protocols for the synthesis of derivatives, and conceptual diagrams of relevant biological pathways and synthetic workflows.

IUPAC Name and Chemical Properties

The compound with the CAS Number 27277-03-8 is identified by the IUPAC name This compound .[][2][3][4][5] It is important to note that the 1,2,4-triazole ring exhibits annular prototropic tautomerism, meaning the proton on the nitrogen can migrate between positions, leading to an equilibrium between the 3- and 5-substituted forms. For this reason, the compound may also be referred to as (3-amino-1H-1,2,4-triazol-5-yl)methanol.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueReference
CAS Number 27277-03-8[][2][4]
Molecular Formula C₃H₆N₄O[][2][4]
Molecular Weight 114.11 g/mol [][2][4]
SMILES C(C1=NC(=NN1)N)O[]
InChI InChI=1S/C3H6N4O/c4-3-5-2(1-8)6-7-3/h8H,1H2,(H3,4,5,6,7)[]
Purity ≥95% (Commercially available)[4]
Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, and IR spectra, are available for (5-amino-1H-[6][7][8]triazol-3-yl)-methanol from specialized chemical databases.[8][9] This data is crucial for structural confirmation and purity analysis.

Synthesis of Derivatives: Experimental Protocols

The 3(5)-amino-1,2,4-triazole core is a versatile synthon for creating a library of derivatives. A well-documented, efficient microwave-assisted method has been developed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.[6][7] This synthesis employs two complementary pathways depending on the nucleophilicity of the amine used.[7]

General Materials

The primary starting materials for these syntheses are succinic anhydride, aminoguanidine hydrochloride, and a variety of primary or secondary amines.[7]

Pathway A: For Aliphatic Amines via N-guanidinosuccinimide

This pathway is effective for more nucleophilic aliphatic amines.[7] It involves a one-pot reaction where an intermediate, N-guanidinosuccinimide, is formed and subsequently undergoes ring opening and cyclization.

Experimental Protocol:

  • Preparation of N-guanidinosuccinimide (2): This intermediate is prepared from succinic anhydride (1) according to previously reported methods.[6]

  • Microwave-Assisted Synthesis: N-guanidinosuccinimide (1 mmol) and an aliphatic amine (e.g., morpholine, 2 mmol) are placed in a microwave reactor vessel with a suitable solvent (e.g., ethanol, 1 mL).[6]

  • Reaction Conditions: The mixture is subjected to microwave irradiation at a high temperature (e.g., 170-180 °C) for a specified time (e.g., 15-50 minutes).[6]

  • Work-up and Purification: After cooling, the resulting product is typically purified by recrystallization from a suitable solvent such as water, methanol, or acetonitrile to yield the final N-aliphatic 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide (5).[6]

Pathway B: For Aromatic Amines via N-arylsuccinimides

This alternative approach is necessary for less nucleophilic aromatic amines, which fail to react efficiently in Pathway A.[7]

Experimental Protocol:

  • Preparation of N-arylsuccinimide (4): An N-arylsuccinimide is first synthesized from succinic anhydride and an aromatic amine.[6]

  • Microwave-Assisted Synthesis: The N-arylsuccinimide (e.g., N-phenylsuccinimide) is reacted with aminoguanidine hydrochloride in a microwave reactor.[6] The guanidinium ion can act as an acid catalyst, increasing the electrophilicity of the imide carbonyl group for the ring-opening reaction.[6]

  • Reaction and Cyclization: The reaction is heated under microwave irradiation, followed by the addition of a base (e.g., KOH in ethanol) to facilitate the final cyclization into the 1,2,4-triazole ring.[6]

  • Purification: The final N-aryl 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamide product is purified by recrystallization.[6]

G cluster_A Pathway A: Aliphatic Amines cluster_B Pathway B: Aromatic Amines SA1 Succinic Anhydride GS N-guanidinosuccinimide SA1->GS AG1 Aminoguanidine HCl AG1->GS MW1 Microwave (170-180 °C) GS->MW1 AA Aliphatic Amine (e.g., Morpholine) AA->MW1 P1 N-Aliphatic Propanamide Derivative MW1->P1 SA2 Succinic Anhydride NS N-arylsuccinimide SA2->NS ArA Aromatic Amine (e.g., Aniline) ArA->NS MW2 1. Microwave 2. Add Base (KOH) NS->MW2 AG2 Aminoguanidine HCl AG2->MW2 P2 N-Aryl Propanamide Derivative MW2->P2

Caption: Dual synthetic pathways for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides.

Applications in Research and Drug Development

The 3(5)-amino-1,2,4-triazole scaffold is of significant interest in drug discovery due to its wide spectrum of biological activities. Derivatives have shown potential as antibacterial, antifungal, anticancer, and anticonvulsant agents.[6]

Kinase Inhibition

A notable application of this scaffold is in the development of potent kinase inhibitors.[6] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The triazole ring can act as a versatile scaffold for designing molecules that fit into the ATP-binding site of kinases, thereby inhibiting their function and disrupting downstream signaling.

G cluster_pathway Kinase Signaling Pathway cluster_inhibition Mechanism of Inhibition Kinase Kinase ADP ADP Kinase->ADP pSubstrate Phosphorylated Substrate (Active Protein) Kinase->pSubstrate Phosphorylation Substrate Substrate (Inactive Protein) Substrate->Kinase ATP ATP ATP->Kinase Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor Triazole-based Kinase Inhibitor InactiveKinase Inactive Kinase-Inhibitor Complex Inhibitor->InactiveKinase NoResponse Blocked Cellular Response InactiveKinase->NoResponse Kinase_ref Kinase Kinase_ref->InactiveKinase Binding

Caption: General mechanism of kinase inhibition by a triazole-based compound.

Other Potential Applications

Beyond kinase inhibition, compounds featuring the 3(5)-amino-1,2,4-triazole moiety have been investigated as:

  • Inhibitors of other enzymes: Including lysine-specific demethylase 1 and acidic mammalian chitinase.[6]

  • Antimicrobial agents: The scaffold is present in several antifungal drugs and is being explored for new antibacterial agents.

  • Heterocyclic building blocks: It serves as a crucial starting material for constructing more complex, fused heterocyclic systems with unique biological properties.[6]

This technical guide highlights the importance of this compound as a foundational structure in medicinal chemistry. The synthetic versatility and diverse biological profile of its derivatives ensure that this scaffold will remain a subject of intensive research and development for novel therapeutics.

References

Spectroscopic and Structural Characterization of (5-amino-1H-1,2,4-triazol-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound (5-amino-1H-1,2,4-triazol-3-yl)methanol. While direct experimental spectra for this specific molecule are not publicly available in the literature, this document compiles representative spectroscopic data based on the analysis of closely related 1,2,4-triazole derivatives. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development who are working with aminotriazole-based scaffolds.

Spectroscopic Data Summary

The following tables summarize the expected quantitative spectroscopic data for this compound, derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (DMSO-d₆, 400 MHz) ¹³C NMR (DMSO-d₆, 101 MHz)
Chemical Shift (δ) ppm Assignment
~11.5 (br s, 1H)NH (triazole ring)
~6.5 (br s, 2H)NH₂ (amino group)
~5.0 (t, J = 5.5 Hz, 1H)OH (hydroxyl)
~4.4 (d, J = 5.5 Hz, 2H)CH₂ (methanol)

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Wavenumber (cm⁻¹) Vibrational Mode Intensity
3400 - 3200O-H stretch (hydroxyl), N-H stretch (amino and triazole)Strong, Broad
3150 - 3000C-H stretch (aromatic-like triazole)Medium
1650 - 1630N-H bend (amino)Strong
1580 - 1550C=N stretch (triazole ring)Strong
1480 - 1450C-N stretch (triazole ring)Medium
1050 - 1000C-O stretch (primary alcohol)Strong

Table 3: Mass Spectrometry Data

Technique Ionization Mode m/z Fragment
Electrospray Ionization (ESI)Positive115.06[M+H]⁺
98.06[M+H - NH₃]⁺
84.05[M+H - CH₂OH]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments, based on standard practices for the analysis of heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Instrumentation: A 400 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized and purified compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe for the sample.

  • Acquire a one-dimensional proton spectrum using a standard pulse sequence.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

  • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

¹³C NMR Acquisition:

  • Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.

  • Set the spectral width to cover the expected range of chemical shifts (typically 0-170 ppm).

  • A longer acquisition time and a higher number of scans will be necessary due to the lower natural abundance of ¹³C.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).

  • Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.

  • Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Instrumentation: An FTIR spectrometer equipped with an attenuated total reflectance (ATR) accessory.

Sample Preparation:

  • Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Collect a background spectrum of the empty ATR crystal.

  • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

  • Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

Data Processing:

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

Data Acquisition:

  • Operate the mass spectrometer in positive ion mode.

  • Set the mass range to scan for the expected molecular ion and potential fragments (e.g., m/z 50-300).

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, and drying gas temperature) to achieve a stable and strong signal.

  • To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

Data Processing:

  • Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

  • Propose fragmentation pathways consistent with the observed fragment ions to confirm the molecular structure.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Backbone FTIR FTIR Spectroscopy Purification->FTIR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation FTIR->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment Final_Confirmation Final Structure Confirmation Purity_Assessment->Final_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization.

The logical flow for confirming the successful synthesis and purity of this compound is depicted in the following signaling pathway-style diagram.

Confirmation_Pathway cluster_nmr NMR Analysis cluster_ftir FTIR Analysis cluster_ms MS Analysis start Synthesized Product nmr_h ¹H NMR: Expected proton signals and integrations start->nmr_h Provides nmr_c ¹³C NMR: Expected number of carbon signals start->nmr_c Provides ftir_bands Characteristic bands for -OH, -NH₂, C=N, C-O start->ftir_bands Shows ms_ion Correct Molecular Ion Peak [M+H]⁺ at m/z 115.06 start->ms_ion Shows confirmation Structure Confirmed nmr_h->confirmation nmr_c->confirmation ftir_bands->confirmation ms_ion->confirmation

Caption: Logic pathway for structural confirmation via spectroscopy.

In-Depth Technical Guide to the ¹H NMR Spectrum of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (5-amino-1H-1,2,4-triazol-3-yl)methanol. Due to the limited availability of a fully assigned public spectrum for this specific compound, this guide synthesizes data from closely related analogs and foundational NMR principles to offer a robust predictive analysis. This document is intended to support research, drug discovery, and quality control activities where the characterization of this and similar molecules is critical.

Predicted ¹H NMR Data

The expected ¹H NMR spectral data for this compound is summarized in the table below. These predictions are based on the analysis of substituted 1,2,4-triazoles and general chemical shift principles. The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Notes
-CH₂- (Methylene)4.5 - 4.8Singlet (s)2HThe chemical shift is influenced by the adjacent hydroxyl group and the triazole ring. In the absence of coupling partners, it is expected to be a singlet.
-NH₂ (Amino)5.5 - 6.5Broad Singlet (br s)2HThe chemical shift and peak shape can vary significantly due to hydrogen bonding and exchange with residual water in the solvent.
-OH (Hydroxyl)4.0 - 5.0Broad Singlet (br s)1HThe chemical shift is highly dependent on solvent, temperature, and concentration. It may exchange with D₂O.
-NH- (Triazole Ring)11.0 - 13.0Broad Singlet (br s)1HThis proton is acidic and its signal is often broad. Its chemical shift is characteristic of NH protons in heterocyclic rings.[1]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of polar compounds and its high boiling point, which minimizes evaporation. Other deuterated solvents like methanol-d₄ or water-d₂ can be used depending on the experimental goals.

  • Concentration: Prepare a solution by dissolving 5-10 mg of the compound in approximately 0.6-0.7 mL of the chosen deuterated solvent. Ensure the sample is fully dissolved; gentle warming or sonication can be employed if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If TMS is not compatible with the sample, the residual solvent peak can be used as a secondary reference.

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

    • Acquisition Time (aq): An acquisition time of 2-4 seconds is generally appropriate.

    • Spectral Width (sw): Set the spectral width to encompass all expected proton signals (e.g., -2 to 14 ppm).

  • Temperature: The experiment is typically performed at room temperature (298 K).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication function (line broadening) of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption peaks and apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., DMSO-d₅ at ~2.50 ppm).

  • Integration: Integrate the area under each peak to determine the relative number of protons.

Logical Relationships in the ¹H NMR Spectrum

The following diagram illustrates the molecular structure of this compound and the distinct proton environments that give rise to the ¹H NMR signals.

molecular_structure cluster_molecule This compound cluster_legend Proton Environments N1 N N2 N N1->N2 NH_ring NH C3 C N2->C3 N4 N C3->N4 CH2 CH₂ C3->CH2 C5 C N4->C5 C5->N1 NH2 NH₂ C5->NH2 OH OH CH2->OH CH2_legend Methylene (-CH₂-) OH_legend Hydroxyl (-OH) NH2_legend Amino (-NH₂) NH_ring_legend Triazole Ring (-NH-)

Caption: Molecular structure and proton environments of this compound.

Summary

This technical guide provides a comprehensive overview of the ¹H NMR spectrum of this compound. While a publicly available, fully assigned spectrum is not available, the predicted data, detailed experimental protocol, and structural analysis presented here offer a valuable resource for researchers. The provided information is intended to aid in the identification, characterization, and quality assessment of this compound in various scientific and industrial applications. It is recommended to acquire an experimental spectrum and perform further 2D NMR studies (e.g., COSY, HSQC) for unambiguous peak assignments.

References

A Deep Dive into the 13C NMR Analysis of Aminotriazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy as a pivotal tool for the structural elucidation and analysis of aminotriazole compounds. Aminotriazoles are a significant class of heterocyclic compounds with wideranging applications in medicinal chemistry and materials science. A thorough understanding of their structure, substitution patterns, and tautomeric forms is crucial for drug design and development. 13C NMR spectroscopy offers a powerful, non-destructive method to probe the carbon framework of these molecules, providing invaluable insights into their chemical environment.

Core Principles of 13C NMR in Aminotriazole Analysis

13C NMR spectroscopy detects the resonance of the ¹³C isotope, which, although having a low natural abundance (about 1.1%), provides a wealth of structural information. The chemical shift (δ) of each carbon atom in a molecule is highly sensitive to its electronic environment, influenced by factors such as hybridization, electronegativity of neighboring atoms, and steric effects.[1] In aminotriazole derivatives, the chemical shifts of the triazole ring carbons are particularly diagnostic.

The 1,2,4-triazole ring, a common core in many aminotriazole compounds, consists of two carbon atoms and three nitrogen atoms. The positions of these carbons in the 13C NMR spectrum are influenced by the location of the amino group and other substituents, as well as by potential tautomerism.[2] For instance, the carbon atom attached to the amino group (C-NH₂) typically resonates at a different chemical shift compared to the other ring carbon.

Experimental Protocols for 13C NMR Analysis

A standardized protocol is essential for obtaining high-quality and reproducible 13C NMR spectra of aminotriazole compounds. The following methodology is a generalized procedure synthesized from various reported studies.[3][4]

1. Sample Preparation:

  • Sample Purity: Ensure the aminotriazole compound is of high purity to avoid interference from impurities in the spectrum.

  • Concentration: Dissolve 10-50 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.

  • Solvent Selection: The choice of solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively high boiling point.[3][4] Chloroform-d (CDCl₃) is also frequently used. The chemical shifts of the residual solvent peaks (e.g., δ ~39.5 ppm for DMSO-d₆ and ~77.0 ppm for CDCl₃) can serve as an internal reference.[3][5]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for 1H and 13C NMR, with its signal defined as 0.0 ppm.[1]

2. NMR Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz for ¹H, which corresponds to 100 MHz for ¹³C) is typically used to achieve good spectral dispersion.[3][4][6][7]

  • Pulse Program: A standard single-pulse experiment with proton decoupling is generally sufficient for routine 13C NMR spectra.

  • Acquisition Parameters:

    • Spectral Width: A spectral width of approximately 200-250 ppm is usually adequate to cover the entire range of carbon chemical shifts in aminotriazole derivatives.

    • Acquisition Time: Typically set to 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for routine structural confirmation.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (from several hundred to several thousand) is required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

  • Proton Decoupling: Broadband proton decoupling is employed to simplify the spectrum by removing ¹³C-¹H coupling, resulting in a single sharp peak for each unique carbon atom.

3. Data Processing:

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the absorptive mode.

  • Baseline Correction: A flat baseline is achieved through baseline correction algorithms.

  • Referencing: The chemical shift scale is referenced to the TMS signal (0.0 ppm) or the residual solvent signal.

Data Presentation: 13C NMR Chemical Shifts of Aminotriazole Derivatives

The following tables summarize the 13C NMR chemical shift data for the triazole ring carbons in various aminotriazole compounds, providing a valuable reference for researchers.

Table 1: 13C NMR Chemical Shifts (δ, ppm) of 3-Amino-1,2,4-triazole and its Derivatives in DMSO-d₆

CompoundC-3C-5Reference
3-Amino-1,2,4-triazole156.5160.3[6]
5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine156.9160.7[7]
5-((4-fluorostyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amine157.1160.9[6][7]
5-((4-methylstyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amine156.88160.6[6][7]
5-((4-methoxystyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amine157.0160.8[7]

Note: The chemical shifts for C-3 and C-5 can sometimes be ambiguous without further 2D NMR experiments. The assignments here are based on the referenced literature.

Table 2: 13C NMR Chemical Shifts (δ, ppm) of Substituted 1,2,4-Triazole Derivatives in DMSO-d₆

CompoundTriazole C (ppm)Other Notable Carbons (ppm)Reference
1-(1H-1,2,4-triazol-1-yl)propan-2-ol derivative150.8, 145.372.9 (C-OH), 60.1 (CH₂-triazole)[3]
4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl derivative150.8, 145.3141.1, 138.0, 126.1, 119.0 (aromatic), 72.9 (C-OH)[3]
Indole-fused triazole derivative167.08, 144.93137.22, 127.74, 123.99, 123.28, 121.65, 120.37, 112.47, 105.25 (indole)[4]
Substituted triazolo-pyridazino-indole150.20, 146.44144.95, 137.89, 131.57, 128.46, 125.23, 123.80, 121.41, 121.19, 120.97, 120.50, 117.58, 113.11 (fused rings)[4]

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts in the 13C NMR analysis of aminotriazole compounds.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (10-50 mg) B Dissolve in Deuterated Solvent (0.5-0.7 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Set Up Experiment (Pulse Program, Parameters) E->F G Acquire Data (FID) F->G H Fourier Transform G->H I Phase & Baseline Correction H->I J Reference Spectrum I->J K Peak Picking & Integration J->K L Structural Elucidation K->L Tautomerism_Effect cluster_aminotriazole 3-Amino-1,2,4-triazole Tautomers cluster_nmr 13C NMR Observation T1 Amino Tautomer T2 Imino Tautomer T1->T2 Proton Transfer NMR Averaged Spectrum (Fast Exchange) T1->NMR Contributes to T2->NMR Contributes to C3 C-3 Signal NMR->C3 C5 C-5 Signal NMR->C5

References

Mass spectrometry of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mass Spectrometry of (5-amino-1H-1,2,4-triazol-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a 1,2,4-triazole core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a wide range of biologically active molecules.[1] Understanding the mass spectrometric behavior of this compound is crucial for its identification, characterization, and quantification in various matrices. This guide provides a comprehensive overview of the mass spectrometry of this compound, including hypothesized fragmentation pathways, experimental protocols, and data presentation.

Compound Profile

A clear understanding of the analyte's properties is fundamental to any mass spectrometric analysis.

PropertyValueSource
IUPAC Name This compound[]
CAS Number 27277-03-8[]
Molecular Formula C₃H₆N₄O[][3]
Molecular Weight 114.11 g/mol [][3]

Hypothesized Mass Spectrometric Fragmentation

Electrospray Ionization (ESI-MS)

In positive-ion ESI, the molecule is expected to readily protonate to form the pseudomolecular ion [M+H]⁺ at m/z 115.12. Subsequent fragmentation (MS/MS) would likely proceed through the following pathways:

  • Loss of Water (H₂O): The methanol group can easily eliminate a molecule of water, resulting in a fragment at m/z 97.11.

  • Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond between the triazole ring and the methanol group can lead to the loss of formaldehyde, yielding a fragment at m/z 85.08, corresponding to 3-amino-1H-1,2,4-triazole.[5]

  • Ring Cleavage: The 1,2,4-triazole ring itself can undergo cleavage. A common fragmentation pathway for substituted 1,2,4-triazoles involves the loss of a nitrogen molecule (N₂) or hydrogen cyanide (HCN).[1]

Hypothesized Fragmentation Pathway Diagram

fragmentation_pathway M_plus_H [M+H]⁺ m/z = 115.12 frag1 Fragment 1 m/z = 97.11 M_plus_H->frag1 - H₂O frag2 Fragment 2 m/z = 85.08 M_plus_H->frag2 - CH₂O frag3 Fragment 3 m/z = 71.08 frag2->frag3 - N₂

Caption: Hypothesized ESI-MS/MS fragmentation of this compound.

Summary of Hypothesized Fragment Ions

The following table summarizes the predicted major ions in a positive-ion ESI-MS/MS experiment.

Ion DescriptionProposed Structure / Formulam/z (monoisotopic)
Pseudomolecular Ion [M+H]⁺ C₃H₇N₄O⁺115.12
Fragment 1 C₃H₅N₄⁺ (Loss of H₂O)97.11
Fragment 2 C₂H₅N₄⁺ (Loss of CH₂O)85.08
Fragment 3 C₂H₅N₂⁺ (Loss of CH₂O and N₂)71.08

Experimental Protocols

A robust and reproducible analytical method is essential for accurate quantification. The following section details a typical Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol that can be adapted for the analysis of this compound. This protocol is based on established methods for similar polar heterocyclic compounds.[1][6][7]

Sample Preparation (from Plasma)
  • Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Injection: Inject a 5-10 µL aliquot into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Mass Spectrometry (MS) Conditions
ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3500 V
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Collision Gas Argon

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sp1 Plasma Sample sp2 Protein Precipitation (Acetonitrile) sp1->sp2 sp3 Centrifugation sp2->sp3 sp4 Supernatant Evaporation sp3->sp4 sp5 Reconstitution sp4->sp5 lc LC Separation (C18 Column) sp5->lc ms MS/MS Detection (ESI+, MRM) lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: General workflow for the LC-MS/MS analysis of biological samples.

Quantitative Analysis

For quantitative studies, Multiple Reaction Monitoring (MRM) is the preferred method due to its high selectivity and sensitivity. The transitions from the precursor ion to product ions are monitored. Based on the hypothesized fragmentation, the following MRM transitions would be suitable for quantification and confirmation.

Illustrative MRM Transitions and Parameters

The following table provides an example of MRM parameters. These would need to be optimized empirically.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
This compound 115.1297.1110015Quantifier
This compound 115.1285.0810020Qualifier
Internal Standard (e.g., ¹³C₃,¹⁵N₄-labeled analyte) 122.12102.1110015-

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using LC-MS/MS with electrospray ionization. While direct experimental data is limited in the current literature, a robust analytical approach can be developed based on the well-understood fragmentation patterns of the 1,2,4-triazole class of compounds.[1][4][6] The protocols and hypothesized fragmentation pathways outlined in this guide provide a solid foundation for researchers to identify, characterize, and quantify this molecule, aiding in drug discovery and development efforts. Empirical optimization of the described methods is a critical next step for any specific application.

References

Tautomerism in 5-Amino-1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 5-amino-1,2,4-triazole are significant scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1] The biological function of these molecules is intrinsically linked to their structural characteristics, most notably the phenomenon of prototropic tautomerism. This technical guide provides a comprehensive examination of the tautomeric equilibria in 5-amino-1,2,4-triazole derivatives. It covers the fundamental concepts of annular and amino-imino tautomerism, presents quantitative data on tautomer stability from experimental and computational studies, and offers detailed protocols for the characterization of these tautomeric forms. This document is intended to be a resource for researchers and professionals involved in the design and development of novel therapeutics based on the 1,2,4-triazole framework.

Core Concepts of Tautomerism in 5-Amino-1,2,4-Triazole Systems

Prototropic tautomerism in 5-amino-1,2,4-triazole derivatives involves the migration of a proton, leading to a dynamic equilibrium between multiple structural isomers. This phenomenon can be broadly categorized into annular tautomerism and amino-imino tautomerism.

Annular Tautomerism

Annular tautomerism refers to the migration of a proton between the nitrogen atoms of the triazole ring. For a 5-amino-1,2,4-triazole, three primary annular tautomers are possible: the 1H, 2H, and 4H forms. The position of the endocyclic proton significantly influences the electronic distribution and hydrogen bonding capabilities of the molecule. Theoretical and experimental studies have shown that the 1H and 2H forms are generally more stable than the 4H form.[2]

dot

Caption: Annular tautomerism in 5-amino-1,2,4-triazole.

Amino-Imino Tautomerism

In addition to annular tautomerism, 5-amino-1,2,4-triazole derivatives can exhibit amino-imino tautomerism. This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, resulting in an imino form. The equilibrium between the amino and imino forms is often heavily skewed towards the more stable amino tautomer.

dot

Amino_Imino_Tautomerism Amino Amino form Imino Imino form Amino->Imino H⁺ shift Imino->Amino H⁺ shift

Caption: Amino-imino tautomerism in 5-amino-1,2,4-triazoles.

Quantitative Analysis of Tautomer Stability

The relative stability of tautomers is a critical factor in determining the overall properties and biological activity of a 5-amino-1,2,4-triazole derivative. This stability is influenced by factors such as the nature of substituents, solvent polarity, and temperature.[3] Computational chemistry, particularly Density Functional Theory (DFT), has been instrumental in quantifying the energy differences between tautomers.

Table 1: Calculated Relative Energies of 3-Amino-5-nitro-1,2,4-triazole (ANTA) Tautomers
TautomerComputational MethodRelative Energy (kcal/mol) in Gas PhaseRelative Energy (kcal/mol) in Polar Solvent (ε=78.4)Reference
1H-ANTAMP2/6-311+G(d,p)0.001.95[4]
2H-ANTAMP2/6-311+G(d,p)0.750.00[4]
4H-ANTAMP2/6-311+G(d,p)10.32Not reported[4]
1H-ANTADFT (B3LYP)0.001.88[4]
2H-ANTADFT (B3LYP)0.630.00[4]

Note: In the gas phase, the 1H-tautomer is predicted to be the most stable at higher levels of theory (MP2, MP4, and DFT), while in a polar solvent, the 2H-tautomer becomes the most stable.[4]

Table 2: Tautomeric Equilibrium Data for N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides
CompoundPredominant TautomerEquilibrium Constant (KT)Gibbs Free Energy (ΔG300)Reference
5g5-amino-1HNot specifiedNot specified[1]
5h5-amino-1HNot specifiedNot specified[1]
5j-5t5-amino-1HNot specifiedNot specified[1]

Note: For these compounds, the 5-amino-1H-1,2,4-triazole tautomer was found to be predominant. It was also noted that electron-withdrawing substituents at the C3 position of the triazole ring shifted the equilibrium further towards the 5-amino-1H-tautomer.[1]

Experimental Protocols for Tautomer Elucidation

A combination of spectroscopic and crystallographic techniques is essential for the unambiguous characterization of tautomeric forms in 5-amino-1,2,4-triazole derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesize Derivative Purification Purify by Recrystallization/Chromatography Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁵N) Purification->NMR Xray Single-Crystal X-ray Diffraction Purification->Xray UVVis UV-Vis Spectroscopy Purification->UVVis IR IR Spectroscopy Purification->IR Structure Elucidate Tautomeric Form NMR->Structure Xray->Structure Equilibrium Determine Tautomeric Equilibrium UVVis->Equilibrium IR->Structure Structure->Equilibrium

Caption: Influence of tautomerism on drug development.

Conclusion

Tautomerism is a key structural feature of 5-amino-1,2,4-triazole derivatives that significantly impacts their chemical and biological properties. A multi-pronged approach, combining computational analysis with experimental techniques such as NMR spectroscopy and X-ray crystallography, is crucial for a comprehensive understanding of the tautomeric landscape of these important heterocyclic compounds. This knowledge is paramount for the successful design and development of novel and effective therapeutic agents.

References

An In-depth Technical Guide on the Hydrogen Bonding Features of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound with significant potential in medicinal chemistry and materials science, owing to its rich hydrogen bonding capabilities. This technical guide provides a comprehensive analysis of the anticipated hydrogen bonding features of this molecule. While a definitive crystal structure for this compound is not publicly available at the time of this writing, this document extrapolates its hydrogen bonding behavior from the crystallographic analysis of closely related aminotriazole derivatives. This guide summarizes expected quantitative data on hydrogen bond geometries, details the experimental protocols required for its structural elucidation, and provides visualizations of potential hydrogen bonding networks and experimental workflows.

Introduction to the Hydrogen Bonding Capabilities of this compound

The molecular architecture of this compound, with its combination of amino, hydroxyl, and triazole ring nitrogen atoms, makes it a versatile participant in hydrogen bonding. The molecule possesses multiple hydrogen bond donor and acceptor sites, suggesting the formation of extensive and robust intermolecular networks in the solid state. These interactions are crucial in determining the compound's crystal packing, solubility, melting point, and its potential interactions with biological macromolecules.

Key Hydrogen Bonding Sites:

  • Donors: The amino group (-NH2), the hydroxyl group (-OH), and the N-H group of the triazole ring are all potent hydrogen bond donors.

  • Acceptors: The nitrogen atoms of the triazole ring and the oxygen atom of the hydroxyl group can act as hydrogen bond acceptors.

Predicted Hydrogen Bonding Geometries

Based on the crystal structures of analogous compounds, such as 5-amino-3-(4H-1,2,4-triazol-4-yl) and various N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, a variety of hydrogen bonding motifs can be predicted for this compound. These typically involve the formation of supramolecular chains and rings. The following tables present representative quantitative data from these related structures to exemplify the expected hydrogen bond geometries.

Table 1: Predicted N-H···N Hydrogen Bonds

Donor (D) - HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H (amino)N (triazole)~0.86~2.1-2.3~2.9-3.1~150-170
N-H (ring)N (triazole)~0.86~2.0-2.2~2.8-3.0~160-175

Table 2: Predicted O-H···N and O-H···O Hydrogen Bonds

Donor (D) - HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
O-H (hydroxyl)N (triazole)~0.82~1.9-2.1~2.7-2.9~160-175
O-H (hydroxyl)O (hydroxyl)~0.82~1.8-2.0~2.6-2.8~165-178

Table 3: Predicted N-H···O Hydrogen Bonds

Donor (D) - HAcceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)
N-H (amino)O (hydroxyl)~0.86~2.0-2.2~2.8-3.0~155-170
N-H (ring)O (hydroxyl)~0.86~1.9-2.1~2.7-2.9~160-175

Note: The data presented in these tables are derived from published crystal structures of closely related aminotriazole derivatives and serve as a predictive guide for this compound.

Experimental Protocol for Crystal Structure Determination

The definitive determination of the hydrogen bonding features of this compound requires single-crystal X-ray diffraction analysis. A typical experimental protocol would involve the following steps:

3.1. Synthesis and Crystallization

This compound can be synthesized through established synthetic routes. High-quality single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution in an appropriate solvent (e.g., methanol, ethanol, or a mixture of solvents) at room temperature.

3.2. Data Collection

A suitable single crystal is mounted on a goniometer head of a diffractometer equipped with a CCD or CMOS detector. The crystal is maintained at a constant temperature (typically 100 K or 293 K) using a cryostream. X-ray diffraction data are collected using monochromatic radiation (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å). A series of diffraction images are recorded as the crystal is rotated through a range of angles.

3.3. Structure Solution and Refinement

The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms, particularly those involved in hydrogen bonding, are typically located from the difference Fourier map and refined isotropically.

Visualization of Potential Hydrogen Bonding Networks and Workflows

The following diagrams, generated using the DOT language, illustrate a potential hydrogen bonding network for this compound and the experimental workflow for its characterization.

Hydrogen_Bonding_Network cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A_NH2 Amino (-NH2) B_RingN Triazole Ring (N) A_NH2->B_RingN N-H···N A_OH Hydroxyl (-OH) B_OH Hydroxyl (-OH) A_OH->B_OH O-H···O A_RingN Triazole Ring (N) B_NH2 Amino (-NH2) C_RingN Triazole Ring (N) B_NH2->C_RingN N-H···N C_NH2 Amino (-NH2) C_OH Hydroxyl (-OH) C_OH->A_RingN O-H···N

Caption: A potential hydrogen bonding network for this compound.

Experimental_Workflow Synthesis Synthesis of Compound Crystallization Single Crystal Growth Synthesis->Crystallization Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Analysis Hydrogen Bond Analysis Refinement->Analysis

Caption: Experimental workflow for determining hydrogen bonding features.

Conclusion

While the definitive crystal structure of this compound remains to be reported, a comprehensive understanding of its hydrogen bonding potential can be achieved through the analysis of closely related compounds. The presence of multiple donor and acceptor sites strongly suggests the formation of a complex and robust three-dimensional hydrogen-bonded network. This network is expected to be a critical determinant of the material's physicochemical properties. The experimental protocols and predictive data presented in this guide provide a solid foundation for future research into the structural and functional aspects of this promising molecule, paving the way for its application in drug design and materials science.

An In-depth Technical Guide to the Structure and Properties of Aminotriazole Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminotriazole alcohols represent a significant class of heterocyclic compounds characterized by a core structure containing both a 1,2,4-triazole ring and a hydroxyl group. This unique combination of functional groups imparts a wide range of biological activities, making them promising candidates in drug discovery and development. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and biological activities of aminotriazole alcohols. Detailed experimental protocols for their synthesis are presented, along with a summary of their antimicrobial properties. Furthermore, this guide elucidates the key mechanism of action for their antifungal activity through the inhibition of the ergosterol biosynthesis pathway, which is visualized using a detailed signaling pathway diagram.

Core Structure and Physicochemical Properties

The fundamental structure of an aminotriazole alcohol consists of a five-membered 1,2,4-triazole ring, substituted with an amino group and a side chain containing a hydroxyl group. The versatility of synthetic routes allows for a wide array of substitutions on the triazole ring and the alcohol-bearing side chain, leading to a diverse library of derivatives with varying physicochemical properties.

General Structure

The generalized structure of a 1,2,4-triazole alcohol is depicted below, where R1, R2, R3, and R4 represent variable substituents that can be modified to modulate the compound's properties.

Figure 1. General chemical structure of aminotriazole alcohols.

Physicochemical Data

The following table summarizes key physicochemical properties of representative aminotriazole alcohols and related precursor molecules. These properties are crucial for understanding the compounds' solubility, stability, and pharmacokinetic profiles.

Compound Name/IdentifierMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)SolubilityReference
3-Amino-1,2,4-triazole (Amitrole)C₂H₄N₄84.08157-159Soluble in water, ethanol, methanol, chloroform[1][1]
4-Phenyl-5-(m-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thioneC₁₅H₁₃N₃S267.35245Not specified
1-((5-(4-Bromophenyl)-4-cyclohexyl-4H-1,2,4-triazol-3-yl)thio)-3-(piperidin-1-yl)propan-2-olC₂₂H₃₁BrN₄OS495.48109Not specified
Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)benzoateC₁₂H₁₃N₃O₃247.25113.5-116.1Not specified[2]
Methyl 4-(2-(1H-1,2,4-triazol-1-yl)ethoxy)-3-methoxybenzoateC₁₃H₁₅N₃O₄277.28118.3-120.4Not specified[2]

Synthesis of Aminotriazole Alcohols

A prevalent and efficient method for the synthesis of aminotriazole alcohols is the ring-opening of epoxides with an appropriate aminotriazole nucleophile. This reaction, known as aminolysis, is highly regioselective and can be performed under various conditions.

General Experimental Workflow

The synthesis of aminotriazole alcohols via epoxide aminolysis typically follows the workflow outlined below. This process begins with the preparation of the epoxide and aminotriazole precursors, followed by the ring-opening reaction and subsequent purification and characterization of the final product.

G Experimental Workflow for Aminotriazole Alcohol Synthesis cluster_0 Precursor Synthesis cluster_1 Aminolysis Reaction cluster_2 Product Processing A Starting Materials B Epoxide Synthesis A->B C Aminotriazole Synthesis A->C D Ring-Opening of Epoxide with Aminotriazole B->D C->D E Reaction Quenching & Work-up D->E F Purification (e.g., Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Aminotriazole Alcohol G->H Final Product

A generalized workflow for the synthesis of aminotriazole alcohols.
Detailed Experimental Protocol: Synthesis of Vicinal Amino Alcohols via Epoxide Aminolysis

This protocol provides a representative method for the synthesis of vicinal amino alcohols from epoxides and amines.[3]

Materials:

  • Epoxide (1.0 eq)

  • Amine (1.2 eq)

  • Acetic Acid (catalytic amount)

  • Solvent (e.g., ethanol or solvent-free)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a stirred solution of the epoxide in the chosen solvent (or neat), add the amine.

  • Add a catalytic amount of acetic acid to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • If a solvent was used, remove it under reduced pressure.

  • Dilute the residue with diethyl ether and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired β-amino alcohol.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Biological Activities and Mechanism of Action

Aminotriazole alcohols exhibit a broad spectrum of biological activities, with their antifungal and antibacterial properties being the most extensively studied.

Antimicrobial Activity

The antimicrobial efficacy of aminotriazole alcohols is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4][5] The table below presents the MIC values for several aminotriazole alcohol derivatives against various bacterial and fungal strains.

Compound IdentifierTarget OrganismMIC (µg/mL)Reference
Analogue 8eS. aureus32[6]
Analogue 8hS. aureus32[6]
Analogue 8iS. aureus32[6]
Analogue 8jS. aureus32[6]
Compound 3cP. aeruginosa0.05[7]
Compound 3cE. coli6.23[7]
Compound 3cS. aureus7.4[7]
PPEK. pneumoniae31.25[8]
PPES. epidermidis15.62[8]
PPES. aureus15.62[8]
PPEB. cereus15.62[8]
PPEM. luteus7.8[8]
PPEB. maydis62.5[8]
PPEF. moniliforme15.62[8]

PPE: Partially Purified Extract

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for the antifungal activity of many azole compounds, including aminotriazole alcohols, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51A1).[9] This enzyme is a critical component of the fungal ergosterol biosynthesis pathway.[10] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[10][11]

By inhibiting lanosterol 14α-demethylase, aminotriazole alcohols block the conversion of lanosterol to ergosterol.[10][11] This leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors in the fungal cell membrane.[10][12] The accumulation of these toxic sterols disrupts the structure and function of the cell membrane, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[11]

The signaling pathway below illustrates the key steps in the ergosterol biosynthesis pathway and the point of inhibition by aminotriazole alcohols.

G Ergosterol Biosynthesis Pathway and Inhibition by Aminotriazole Alcohols cluster_pathway Ergosterol Biosynthesis cluster_effects Cellular Effects Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Intermediates 4,4-dimethyl-cholesta-8,14,24-trien-3β-ol Lanosterol->Intermediates Lanosterol 14α-demethylase (CYP51A1) Ergosterol Ergosterol Intermediates->Ergosterol Multiple Steps Membrane_Function Maintains Cell Membrane Integrity and Fluidity Ergosterol->Membrane_Function Inhibitor Aminotriazole Alcohol Inhibitor->Inhibition Inhibition->Lanosterol Inhibition Ergosterol_Depletion Ergosterol Depletion Inhibition->Ergosterol_Depletion Toxic_Sterol_Accumulation Toxic Sterol Accumulation Inhibition->Toxic_Sterol_Accumulation Membrane_Disruption Cell Membrane Disruption Ergosterol_Depletion->Membrane_Disruption Toxic_Sterol_Accumulation->Membrane_Disruption Fungal_Growth_Inhibition Fungal Growth Inhibition / Cell Death Membrane_Disruption->Fungal_Growth_Inhibition

References

The Ascendancy of 1,2,4-Triazoles: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-evolving landscape of medicinal chemistry, the 1,2,4-triazole nucleus has firmly established itself as a "privileged scaffold," a molecular framework that consistently yields compounds with a diverse array of biological activities. This technical guide offers an in-depth exploration of the discovery of novel 1,2,4-triazole derivatives, with a particular focus on their promising anticancer and antimicrobial properties. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of synthetic strategies, structure-activity relationships (SAR), and detailed experimental protocols for the biological evaluation of these potent heterocyclic compounds.

The versatility of the 1,2,4-triazole ring, a five-membered heterocycle containing three nitrogen atoms, allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] This has led to the development of numerous clinically approved drugs and a burgeoning pipeline of novel therapeutic candidates. Recent research has highlighted the potential of 1,2,4-triazole derivatives to target a range of cellular processes, including enzyme inhibition, disruption of microbial cell membranes, and induction of apoptosis in cancer cells.[2][3]

This guide will delve into the synthetic pathways leading to these compounds, present key quantitative data in a clear and comparative format, and provide detailed methodologies for crucial experiments. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding of the underlying principles of 1,2,4-triazole-based drug discovery.

Synthetic Pathways and Key Intermediates

The synthesis of 1,2,4-triazole derivatives often proceeds through the formation of key intermediates such as acylthiosemicarbazides or Schiff bases derived from 4-amino-1,2,4-triazoles.[4][5] A common and efficient method involves the intramolecular cyclization of acylthiosemicarbazides in the presence of a base.[4] This approach allows for the introduction of a wide variety of substituents, which is crucial for exploring the structure-activity relationships of the resulting compounds.

Another significant synthetic route involves the reaction of 4-amino-1,2,4-triazole with various aldehydes to form Schiff bases.[6] These intermediates can then be further modified or can themselves exhibit significant biological activity. The choice of synthetic route is often dictated by the desired substitution pattern on the triazole ring and the availability of starting materials.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization cluster_derivatization Further Derivatization CarboxylicAcid Carboxylic Acid Acylthiosemicarbazide Acylthiosemicarbazide CarboxylicAcid->Acylthiosemicarbazide Activation & Reaction with Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Acylthiosemicarbazide TriazoleThione 1,2,4-Triazole-3-thione Acylthiosemicarbazide->TriazoleThione Base-catalyzed Intramolecular Cyclization FinalCompound Novel 1,2,4-Triazole Derivative TriazoleThione->FinalCompound Alkylation, Amination, etc.

General synthetic workflow for 1,2,4-triazole-3-thione derivatives.

Anticancer Activity of Novel 1,2,4-Triazole Derivatives

A significant body of research has focused on the development of 1,2,4-triazole derivatives as potent anticancer agents.[7][8] These compounds have been shown to exert their cytotoxic effects through various mechanisms, including the inhibition of crucial enzymes like kinases and aromatase, as well as the induction of apoptosis.[2][7] The structure-activity relationship studies have revealed that the nature and position of substituents on the triazole and associated phenyl rings play a critical role in their anticancer efficacy. For instance, the presence of electron-withdrawing groups on the phenyl ring has been shown to enhance cytotoxic activity in certain series of compounds.[7]

Quantitative Anticancer Activity Data

The in vitro anticancer activity of newly synthesized compounds is commonly evaluated using the MTT assay against a panel of human cancer cell lines.[7] The half-maximal inhibitory concentration (IC50) values are determined to quantify the potency of the compounds. Below is a summary of representative data for novel 1,2,4-triazole derivatives.

Compound IDTarget Cell LineIC50 (µM)Reference
7d HeLa (Cervical Cancer)< 12[7]
7e HeLa (Cervical Cancer)< 12[7]
10a HeLa (Cervical Cancer)< 12[7]
10d HeLa (Cervical Cancer)< 12[7]
TP6 B16F10 (Murine Melanoma)41.12[9]

Antimicrobial Potential of 1,2,4-Triazole Scaffolds

In addition to their anticancer properties, 1,2,4-triazole derivatives have demonstrated significant potential as antimicrobial agents.[6][10] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents with new mechanisms of action. Triazole-containing compounds have been shown to be effective against a broad spectrum of bacteria and fungi.[10] The antimicrobial activity is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of novel 1,2,4-triazole derivatives is typically assessed by determining their minimum inhibitory concentration (MIC) against various pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Compound IDMicroorganismMIC (µg/mL)Reference
RO4 Candida albicans62.5[6]
6a Staphylococcus haemolyticus0.5 - 2[11]
6b Escherichia coli0.5 - 2[11]

Experimental Protocols

Synthesis of 4-Amino-5-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

This protocol describes a general procedure for the synthesis of a key 1,2,4-triazole intermediate.

  • Synthesis of Potassium Dithiocarbazinate: A mixture of a substituted benzoic acid hydrazide (0.1 mol), potassium hydroxide (0.15 mol), and carbon disulfide (0.15 mol) in absolute ethanol (200 mL) is stirred at room temperature for 12-16 hours. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the potassium dithiocarbazinate salt.

  • Synthesis of 4-Amino-1,2,4-triazole-3-thione: The potassium salt (0.1 mol) and hydrazine hydrate (0.2 mol) in water (50 mL) are refluxed with stirring for 4-6 hours. The color of the reaction mixture changes, and hydrogen sulfide gas evolves. After cooling, the solution is acidified with dilute hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to afford the desired 4-amino-5-(substituted-phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized 1,2,4-triazole derivatives and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 values are determined.[12]

MTT_Assay_Workflow Start Start: Cancer Cell Culture SeedCells Seed Cells in 96-well Plate Start->SeedCells Incubate1 Incubate (24h) SeedCells->Incubate1 AddCompound Add 1,2,4-Triazole Derivatives (Various Concentrations) Incubate1->AddCompound Incubate2 Incubate (48h) AddCompound->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate (4h) AddMTT->Incubate3 AddDMSO Add DMSO to Dissolve Formazan Incubate3->AddDMSO ReadAbsorbance Read Absorbance at 570 nm AddDMSO->ReadAbsorbance CalculateIC50 Calculate IC50 Values ReadAbsorbance->CalculateIC50

Workflow for the MTT cell viability assay.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

  • Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilution of Compounds: The 1,2,4-triazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][13]

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic accessibility and the ease of structural modification make it an attractive target for medicinal chemists. The promising anticancer and antimicrobial activities of recently developed derivatives underscore the potential of this heterocyclic system. Future research should focus on elucidating the precise mechanisms of action of these compounds, optimizing their pharmacokinetic profiles, and exploring their efficacy in in vivo models. The continued exploration of the vast chemical space around the 1,2,4-triazole nucleus holds great promise for addressing unmet medical needs in oncology and infectious diseases.

References

A Technical Guide to the Preliminary Biological Screening of Aminotriazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core methodologies used in the preliminary biological screening of aminotriazole compounds, a class of heterocyclic molecules known for a wide range of pharmacological activities.[1][2][3] The document details experimental protocols, presents data in a structured format, and includes workflow visualizations to aid in the design and execution of screening programs.

General Workflow for Preliminary Biological Screening

The initial assessment of novel aminotriazole compounds typically follows a standardized workflow. This process begins with the synthesis of the compounds, followed by a battery of in vitro assays to determine their activity against various biological targets. Promising candidates may then proceed to more complex cellular or in vivo models.

G A Synthesis & Characterization of Aminotriazole Derivatives B Primary In Vitro Screening Assays (e.g., Antimicrobial, Anticancer) A->B C Data Analysis: Determine Potency (IC50, MIC) & Initial Toxicity B->C D Identification of 'Hit' Compounds C->D E Secondary Screening (e.g., Selectivity, Mechanism of Action) D->E F Structure-Activity Relationship (SAR) Studies D->F G Lead Optimization E->G F->G

Caption: A generalized workflow for the preliminary biological screening of new chemical entities.

Antimicrobial and Antifungal Activity

Aminotriazole derivatives are frequently evaluated for their potential to inhibit the growth of pathogenic bacteria and fungi.[2][4][5][6][7]

Experimental Protocols

A. Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[8]

  • Preparation of Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to a high concentration.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[8]

  • Inoculum Preparation: Prepare a standardized suspension of the microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for yeast.[8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[8] Positive (microorganism and medium) and negative (medium only) controls must be included.

B. Agar Disk Diffusion Method

This is a qualitative or semi-quantitative method to assess antimicrobial activity.[6][9]

  • Plate Preparation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of an agar plate (e.g., Mueller-Hinton agar).

  • Disk Application: Sterile paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

  • Incubation: The disks are placed on the agar surface, and the plate is incubated under appropriate conditions.

  • Measurement: The diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) is measured in millimeters.

Data Presentation

Quantitative data from antimicrobial screening are typically summarized to compare the efficacy of different derivatives.

Table 1: Example Antimicrobial Activity Data for Aminotriazole Derivatives

CompoundMIC against S. aureus (µg/mL)[10]MIC against E. coli (µg/mL)[10]MIC against C. albicans (µg/mL)[6]Zone of Inhibition A. niger (mm)[6]
ATZ-1 12.324.7>6410
ATZ-2 8.515.232.115
ATZ-3 27.1>6445.58
Ciprofloxacin 18.118.1N/AN/A
Fluconazole N/AN/A20.422

Note: Data are representative examples compiled from typical screening results.[11] N/A indicates "Not Applicable."

Anticancer Activity (Cytotoxicity Screening)

The potential of aminotriazole compounds to inhibit the growth of cancer cells is a major area of investigation.[1][3][11][12]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[13][14] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[13][14]

  • Cell Seeding: Plate cancer cells (e.g., HepG2, A549, HCT116) in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1][12]

  • Compound Treatment: Treat the cells with a range of concentrations of the aminotriazole compounds for a specified period (typically 48-72 hours).

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[12][13]

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.

Data Presentation

IC50 values are tabulated to compare the cytotoxic potency of compounds across different cancer cell lines.

Table 2: Example Anticancer Activity (IC50) of Aminotriazole Derivatives

CompoundIC50 against HCT116 (µM)[11]IC50 against HepG2 (µM)[1]IC50 against A549 (µM)[1]
ATZ-A 3.845.217.89
ATZ-B 3.254.116.45
ATZ-C 15.7222.0531.60
5-Fluorouracil 25.36>50>50

Note: Data are representative examples compiled from typical screening results.[11]

Associated Signaling Pathway

Many anticancer agents, including some triazole derivatives, induce apoptosis (programmed cell death) by targeting key signaling pathways.[1][15][16] A common mechanism involves the inhibition of critical kinases like EGFR, leading to cell cycle arrest and apoptosis.

G cluster_0 Anticancer Mechanism of Action A Aminotriazole Compound (Inhibitor) B EGFR Tyrosine Kinase A->B Inhibition C Downstream Signaling (e.g., PI3K/Akt, MAPK) B->C Activation E Cell Cycle Arrest & Apoptosis B->E Inhibition leads to D Cell Proliferation & Survival C->D

Caption: Inhibition of a kinase signaling pathway as a potential anticancer mechanism.

Anti-inflammatory Activity

The anti-inflammatory potential of aminotriazole compounds is often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) or phosphodiesterases (PDE).[17][18][19][20]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[17]

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to laboratory conditions.

  • Compound Administration: Administer the test compounds orally or via intraperitoneal injection at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., Indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Edema: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.

Data Presentation

Results are presented as the percentage of edema inhibition at various time points.

Table 3: Example Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model

Compound (Dose)% Inhibition at 1h% Inhibition at 2h% Inhibition at 3h% Inhibition at 4h
ATZ-X (10 mg/kg) 25.535.248.942.1
ATZ-Y (10 mg/kg) 30.142.855.350.6
Indomethacin (10 mg/kg) 35.750.162.558.4
Vehicle Control 0000

Note: Data are representative examples compiled from typical screening results.[20]

Structure-Activity Relationship (SAR)

A crucial part of preliminary screening is to establish a Structure-Activity Relationship (SAR), which links the chemical structure of the compounds to their biological activity.[3][15][16][21] This involves systematically modifying the aminotriazole core and observing the effect on potency.

G cluster_0 Aminotriazole Core cluster_1 Substituent Modifications (R-groups) Core Core Scaffold R1 Position R1: - Aromatic Rings - Alkyl Chains R2 Position R2: - Electron-donating groups - Electron-withdrawing groups R3 Position R3: - Halogens - Methoxy groups Activity Biological Activity (e.g., IC50, MIC) R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: Logical relationship in a Structure-Activity Relationship (SAR) study.

References

Methodological & Application

Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol, a valuable building block in medicinal chemistry and drug development. The straightforward, one-step synthesis involves the cyclization of aminoguanidine bicarbonate with glycolic acid, offering an efficient route to this versatile heterocyclic compound.

Application Notes

This compound serves as a key intermediate in the synthesis of a wide range of biologically active molecules. The presence of a primary amino group, a hydroxyl group, and the 1,2,4-triazole core makes it a trifunctional scaffold amenable to diverse chemical modifications. Its derivatives have shown potential as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The hydroxyl group provides a handle for etherification or esterification to explore structure-activity relationships (SAR), while the amino group can be acylated, alkylated, or used in the formation of Schiff bases. The triazole ring itself can participate in hydrogen bonding and coordination with biological targets.

Synthesis Overview

The synthesis of this compound is achieved through the condensation and subsequent cyclization of aminoguanidine bicarbonate and glycolic acid. This reaction is typically performed under heating, often with microwave assistance to reduce reaction times and improve yields. The general reaction is depicted below:

Synthesis_Overview cluster_reactants Reactants cluster_product Product Aminoguanidine Aminoguanidine Bicarbonate Reaction Heat (Microwave) Aminoguanidine->Reaction + GlycolicAcid Glycolic Acid GlycolicAcid->Reaction TargetMolecule This compound Reaction->TargetMolecule

Caption: General reaction scheme for the synthesis.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the synthesis of 5-substituted 3-amino-1,2,4-triazoles via microwave-assisted condensation of aminoguanidine bicarbonate and various carboxylic acids. While specific data for glycolic acid is not detailed in the cited literature, the provided data for other aliphatic carboxylic acids serves as a valuable reference for expected yields and reaction parameters.

Carboxylic Acid ReactantMolar Ratio (Acid:Aminoguanidine)Temperature (°C)Time (min)Yield (%)Reference
Propionic Acid1:1.21502086[1]
Butyric Acid1:1.21502083[1]
Valeric Acid1:1.21502079[1]
Isovaleric Acid1:1.21502076[1]

Experimental Protocol

This protocol is adapted from a general method for the microwave-assisted synthesis of 5-substituted 3-amino-1,2,4-triazoles.[1]

Materials:

  • Aminoguanidine bicarbonate (1.2 mmol)

  • Glycolic acid (1.0 mmol)

  • Deionized water (3 mL)

  • Microwave synthesis vial (10 mL)

  • Magnetic stir bar

  • Ethanol

  • Ethyl acetate

Equipment:

  • Microwave synthesizer

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

  • Melting point apparatus

  • NMR spectrometer and/or other analytical instruments for characterization

Procedure:

  • To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add aminoguanidine bicarbonate (1.2 mmol) and glycolic acid (1.0 mmol).

  • Add 3 mL of deionized water to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 150 °C for 20 minutes with stirring.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization. A mixture of ethanol and ethyl acetate is a common solvent system for recrystallizing triazole derivatives.

  • Filter the purified product, wash with a small amount of cold ethanol, and dry under vacuum.

  • Characterize the final product by melting point, NMR spectroscopy, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Conduct the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Microwave synthesis should be performed with caution, following the manufacturer's safety guidelines.

  • Handle all chemicals with care, consulting their respective Safety Data Sheets (SDS) before use.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Synthesis_Workflow A 1. Reagent Preparation B 2. Microwave Synthesis (150 °C, 20 min) A->B C 3. Work-up & Solvent Removal B->C D 4. Purification (Recrystallization) C->D E 5. Product Characterization (NMR, MS, MP) D->E F Final Product: This compound E->F

Caption: Step-by-step synthesis and purification workflow.

References

Application Notes and Protocols for Microwave-Assisted Synthesis of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antifungal, antimicrobial, anticancer, and anticonvulsant agents.[1][2] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology for the rapid and efficient construction of these vital heterocyclic compounds.[1][3] This green chemistry approach offers significant advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and enhanced purity.[1][4]

Microwave energy directly and efficiently heats the reaction mixture, leading to a significant acceleration of reaction rates.[1] Reactions that might take several hours or even days under conventional heating can often be completed in minutes.[1][4] The precise temperature control afforded by modern microwave synthesizers can also minimize the formation of byproducts, resulting in higher yields and cleaner reaction profiles.[1]

These application notes provide detailed protocols for the microwave-assisted synthesis of various 1,2,4-triazole derivatives, supported by quantitative data and visual representations of experimental workflows and reaction mechanisms.

Comparative Data of Microwave-Assisted vs. Conventional Synthesis

Microwave-assisted synthesis consistently demonstrates significant advantages in terms of reaction time and yield compared to traditional heating methods for the preparation of 1,2,4-triazole derivatives.

Product TypeReactantsCatalyst/ReagentSolventMicrowave TimeMicrowave Yield (%)Conventional TimeConventional Yield (%)Reference
1,3,5-Trisubstituted-1,2,4-triazolesAmide derivatives, Hydrazines--1 min85>4 hours-[4]
Piperazine-azole-fluoroquinolone derivatives--Ethanol30 min9627 hours-[4]
1,2,4-Triazolo[3,4-b]-1,3,4-thiadiazepines1-Amino-2-mercapto-5-substituted triazoles, Chalcones--60-120 sec-10-18 hours-[4]
3,5-Disubstituted-1,2,4-triazolesAmmonia, Organo-nitriles--1.5 hours8572 hours (hydrothermal)-[4]
Thioether derivatives with 1,2,4-triazole moietiesEthyl 2-chloroacetate, 4-chlorophenol--15 min81--[5]
Spiro[3H-indole-3,3′-[3H-1,2,4]triazole]-2(1H)-onesThiosemicarbazide, 3-Arylimino-2H-indole-2-ones---85-90--[4]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles from Hydrazines and Formamide

This protocol outlines a simple and efficient catalyst-free method for the synthesis of substituted 1,2,4-triazoles using hydrazines and formamide.[6]

Materials:

  • Hydrazine derivative (1 mmol)

  • Formamide (20 mmol)[1]

Procedure:

  • In a microwave-safe reaction vial, add the hydrazine derivative (1 mmol) and formamide (20 mmol).[1]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 160 °C for 10 minutes.[1][6]

  • After cooling, the reaction mixture can be subjected to a standard aqueous work-up and purification by chromatography to isolate the desired 1,2,4-triazole.[1]

Quantitative Data:

Hydrazine DerivativeProductYield (%)
Aryl HydrazinesVarious substituted 1,2,4-triazoles54-81
Aliphatic HydrazinesVarious substituted 1,2,4-triazoles54-81

Data sourced from Shelke et al., 2015.[6][7]

Protocol 2: Synthesis of 3,5-Disubstituted-1,2,4-Triazoles from Hydrazides and Nitriles

This protocol describes the synthesis of 3,5-disubstituted 1,2,4-triazoles via the condensation of an aromatic hydrazide with a substituted nitrile, facilitated by microwave irradiation.

Materials:

  • Aromatic hydrazide (e.g., benzohydrazide) (0.005 mol)

  • Substituted nitrile (0.0055 mol)

  • Potassium carbonate (0.0055 mol)

  • n-Butanol (10 mL)

Procedure:

  • To a 20 mL microwave reaction vessel, add the aromatic hydrazide (0.005 mol), substituted nitrile (0.0055 mol), and potassium carbonate (0.0055 mol) in 10 mL of n-butanol.[1]

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 150 °C for 2 hours.[1]

  • After cooling the reaction mixture, the precipitated substituted 1,2,4-triazole is filtered.

  • Wash the crude product with cold ethanol.[1]

  • Recrystallize the product from ethanol to obtain the pure 3,5-disubstituted-1,2,4-triazole.[1]

Protocol 3: One-Pot, Three-Component Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles

This protocol details a one-pot, three-component synthesis of 1,4-disubstituted-5-methyl-1,2,4-triazoles from a hydrazide, dimethylformamide dimethylacetal (DMF-DMA), and a primary amine.[8][9]

Materials:

  • Hydrazide (e.g., acetic hydrazide) (3 mmol)

  • Dimethylformamide dimethylacetal (DMF-DMA) (3 mmol)

  • Primary amine (2.8 mmol)

  • Dichloromethane (2 mL)

  • Acetic acid (1.5 mL)

Procedure:

  • In a microwave-safe vessel, dissolve the hydrazide (3 mmol) in dichloromethane (2 mL).[9]

  • Add dimethylformamide dimethylacetal (DMF-DMA) (3 mmol) and reflux the mixture for 30 minutes.[9]

  • Evaporate the solvent in vacuo.[9]

  • To the residue, add the primary amine (2.8 mmol) followed by acetic acid (1.5 mL).[8][9]

  • Place the vessel in a microwave reactor and irradiate for 2-3 minutes.[8][9]

  • After the reaction, cool the vessel and concentrate the mixture.[8]

  • Purify the crude product by column chromatography to obtain the desired 1,4-disubstituted-1,2,4-triazole.[8][9]

Visualizations

G General Workflow for Microwave-Assisted Synthesis A Reactant & Solvent Addition to Microwave Vial B Vial Sealing A->B Step 1 C Microwave Irradiation (Controlled Time, Temp, Power) B->C Step 2 D Cooling C->D Step 3 E Work-up & Purification (Filtration, Extraction, Chromatography) D->E Step 4 F Characterization (NMR, MS, etc.) E->F Step 5

Caption: General workflow for microwave-assisted organic synthesis.

The formation of 1,2,4-triazoles under microwave conditions can often proceed through a mechanism analogous to the Pellizzari reaction.

G Proposed Mechanism for 1,2,4-Triazole Synthesis cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization & Dehydration A Hydrazide C N-Acylamidine Intermediate A->C B Nitrile B->C D Cyclization C->D Microwave Irradiation E Dehydration D->E F 1,2,4-Triazole E->F

Caption: Proposed mechanism for trisubstituted 1,2,4-triazole synthesis.[1]

References

One-Pot Synthesis of Substituted Aminotriazoles: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, featured in a wide array of pharmaceuticals with diverse biological activities, including antifungal, anticancer, and anti-inflammatory properties. The efficient construction of substituted aminotriazoles is therefore of significant interest in drug discovery and development. One-pot synthesis methodologies offer considerable advantages over traditional multi-step approaches by minimizing purification steps, reducing solvent waste, and improving overall time and cost-effectiveness. This document provides detailed application notes and experimental protocols for several robust one-pot methods for the synthesis of substituted aminotriazoles.

Data Presentation: Comparison of One-Pot Synthetic Methods

The following tables summarize quantitative data for different one-pot synthetic strategies for producing substituted aminotriazoles, allowing for easy comparison of their efficiencies and substrate scopes.

Table 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine [1][2]

EntryR¹-CNR²-CNCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)
1BenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201285
24-ChlorobenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201282
34-MethoxybenzonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201288
4Thiophene-2-carbonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201275
5AcetonitrileBenzonitrileCu(OAc)₂ (10)DMSO1201278

Table 2: Three-Component One-Pot Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles [1][3][4]

EntryAmidineCarboxylic AcidHydrazineCoupling AgentBaseSolventTemp. (°C)Time (h)Yield (%)
1Benzamidine HClAcetic AcidPhenylhydrazineHATUDIPEADMF80675
2Acetamidine HClBenzoic AcidMethylhydrazineHATUDIPEADMF80868
3Cyclopropanecarboxamidine HCl4-Ethylbenzoic Acid4-EthylphenylhydrazineHATUDIPEADMF80575
4Pyridine-2-carboxamidine HClButyric Acid2-HydrazinopyridineHATUDIPEADMF801261

Table 3: Microwave-Assisted Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles [1]

EntryHydrazidePrimary AmineSolventPower (W)Time (min)Yield (%)
1AcetohydrazideAnilineAcetic Acid300285
2AcetohydrazideBenzylamineAcetic Acid300382
3Acetohydrazide4-MethoxyanilineAcetic Acid3002.588
4AcetohydrazideCyclohexylamineAcetic Acid300375

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine[1][2]

This method provides an economical and versatile route to 3,5-disubstituted 1,2,4-triazoles utilizing readily available nitriles and hydroxylamine.[1][2] The reaction is catalyzed by an inexpensive copper salt and proceeds through the formation of an amidoxime intermediate, followed by a copper-catalyzed reaction with a second nitrile molecule and subsequent intramolecular cyclization.[1][2]

Materials:

  • Hydroxylamine hydrochloride

  • Triethylamine

  • First nitrile (R¹-CN)

  • Second nitrile (R²-CN)

  • Copper(II) acetate (Cu(OAc)₂)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of hydroxylamine hydrochloride (1.5 mmol) in DMSO (5.0 mL) in a sealed tube, add triethylamine (2.0 mmol).

  • Add the first nitrile (R¹-CN, 1.0 mmol) to the mixture and stir at 80 °C for 2 hours.

  • To the resulting mixture, add the second nitrile (R²-CN, 1.2 mmol) and copper(II) acetate (0.1 mmol).

  • Heat the reaction mixture to 120 °C and stir for 12 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Protocol 2: Three-Component One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-Triazoles[1][3][4]

This highly regioselective one-pot process provides rapid access to a diverse range of 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines.[4][5]

Materials:

  • Amidine hydrochloride

  • Carboxylic acid

  • Monosubstituted hydrazine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash column chromatography

Procedure:

  • To a solution of the amidine hydrochloride (1.0 mmol) and the carboxylic acid (1.2 mmol) in DMF (5 mL), add DIPEA (3.0 mmol).

  • Add HATU (1.1 mmol) to the mixture and stir at room temperature for 30 minutes.

  • Add the monosubstituted hydrazine (1.0 mmol) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 4-12 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (30 mL).

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 1,3,5-trisubstituted 1,2,4-triazole.

Protocol 3: Microwave-Assisted One-Pot Synthesis of 1,4-Disubstituted-5-methyl-1,2,4-triazoles[1]

Microwave irradiation significantly accelerates the synthesis of 1,2,4-triazoles, leading to reduced reaction times and often improved yields.[1] This protocol describes a one-pot, three-component synthesis from a hydrazide, dimethylformamide dimethylacetal (DMF-DMA), and a primary amine.

Materials:

  • Hydrazide

  • Dimethylformamide dimethylacetal (DMF-DMA)

  • Primary amine

  • Dichloromethane (DCM)

  • Acetic acid

  • Ethyl acetate

  • Ice-cold water

Procedure:

  • In a microwave-safe vessel, dissolve the hydrazide (3 mmol) in dichloromethane (2 mL).

  • Add DMF-DMA (3 mmol) and reflux the mixture for 30 minutes.

  • Evaporate the solvent in vacuo.

  • To the residue, add the primary amine (2.8 mmol) followed by acetic acid (1.5 mL).

  • Place the vessel in a microwave reactor and irradiate at 300 W for 2-3 minutes.

  • After the reaction, cool the vessel and pour the contents into ice-cold water.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

G cluster_copper Copper-Catalyzed Synthesis cluster_3comp Three-Component Synthesis cluster_mw Microwave-Assisted Synthesis Nitrile1 R¹-CN Amidoxime Amidoxime Intermediate Nitrile1->Amidoxime 80°C Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Triazole_Cu 3,5-Disubstituted 1,2,4-Triazole Amidoxime->Triazole_Cu Cu(OAc)₂, 120°C Nitrile2 R²-CN Nitrile2->Triazole_Cu Amidine Amidine Acylamidine Acylamidine Intermediate Amidine->Acylamidine HATU, DIPEA CarboxylicAcid Carboxylic Acid CarboxylicAcid->Acylamidine Triazole_3C 1,3,5-Trisubstituted 1,2,4-Triazole Acylamidine->Triazole_3C 80°C Hydrazine Hydrazine Hydrazine->Triazole_3C Hydrazide Hydrazide Intermediate_MW Intermediate Hydrazide->Intermediate_MW Reflux DMFDMA DMF-DMA DMFDMA->Intermediate_MW Triazole_MW 1,4-Disubstituted 1,2,4-Triazole Intermediate_MW->Triazole_MW Microwave, 300W PrimaryAmine Primary Amine PrimaryAmine->Triazole_MW

Caption: General workflows for one-pot synthesis of substituted aminotriazoles.

G Start Starting Materials (e.g., Amidines, Carboxylic Acids, Hydrazines) Coupling Step 1: Coupling/ Intermediate Formation Start->Coupling Coupling Reagents (e.g., HATU) Cyclization Step 2: Cyclization/ Dehydration Coupling->Cyclization Heat or Microwave Product Substituted Aminotriazole Cyclization->Product

Caption: Logical relationship of a typical one-pot, two-step synthesis.

References

Application Notes and Protocols for (5-amino-1H-1,2,4-triazol-3-yl)methanol as a Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a versatile heterocyclic building block that holds significant promise in medicinal chemistry and drug discovery. Its rigid 1,2,4-triazole core, decorated with a primary amino group and a hydroxymethyl substituent, provides a valuable scaffold for the synthesis of diverse bioactive molecules. The triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions. The amino and hydroxyl groups offer convenient handles for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This document provides detailed application notes on the utility of this compound in drug design, along with comprehensive experimental protocols for its synthesis and its incorporation into lead compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for designing synthetic routes and for understanding the compound's behavior in biological systems.

PropertyValueReference
Molecular Formula C₃H₆N₄O--INVALID-LINK--
Molecular Weight 114.11 g/mol --INVALID-LINK--
CAS Number 27277-03-8--INVALID-LINK--
Appearance SolidGeneral Knowledge
Solubility Soluble in polar solvents like water, methanol, and DMSO.General Knowledge
Hydrogen Bond Donors 3--INVALID-LINK--
Hydrogen Bond Acceptors 4--INVALID-LINK--

Applications in Medicinal Chemistry

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are being explored for a wide range of therapeutic applications.

  • Enzyme Inhibition: The triazole ring and its substituents can interact with the active sites of various enzymes. Derivatives of aminotriazoles have shown inhibitory activity against kinases, which are crucial targets in oncology.[1] For instance, diamino-1,2,4-triazole derivatives have been identified as selective inhibitors of TYK2 and JAK1 kinases.[1]

  • Antimicrobial and Antifungal Agents: The 1,2,4-triazole nucleus is a core component of several successful antifungal drugs. The amino and hydroxyl groups of this compound can be functionalized to generate novel compounds with potential antibacterial and antifungal activities.

  • Modulators of Signaling Pathways: Aberrant cell signaling is a hallmark of many diseases, including cancer. Triazole-based compounds have been developed as inhibitors of key signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.[2][3][4][5][6] Inhibition of this pathway can lead to the suppression of tumor growth.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title building block via the cyclization of aminoguanidine bicarbonate with glycolic acid.[7]

Materials:

  • Aminoguanidine bicarbonate

  • Glycolic acid

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Activated charcoal

Procedure:

  • In a round-bottom flask, a mixture of aminoguanidine bicarbonate (1.0 eq) and glycolic acid (1.1 eq) in water is prepared.

  • Concentrated hydrochloric acid is added dropwise to the mixture until a pH of 5-6 is reached.

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solution is neutralized with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.

  • The aqueous solution is then concentrated under reduced pressure to obtain a crude solid.

  • The crude product is recrystallized from hot ethanol. Activated charcoal can be used to decolorize the solution if necessary.

  • The purified crystals of this compound are collected by filtration, washed with cold ethanol, and dried under vacuum.

Expected Yield: 60-70%

Protocol 2: Synthesis of a Representative Bioactive Derivative - A Potential Kinase Inhibitor

This protocol outlines a general method for the derivatization of the amino group of this compound via acylation, a common strategy for synthesizing potential kinase inhibitors.[8]

Materials:

  • This compound

  • Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous pyridine, the substituted benzoyl chloride (1.1 eq) dissolved in anhydrous DCM is added dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours. The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is diluted with DCM and washed successively with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-acylated derivative.

Representative Data for a Triazole-based Kinase Inhibitor:

The following table presents representative biological data for a 1,2,4-triazole derivative as a kinase inhibitor. While not directly synthesized from this compound in the cited literature, it illustrates the potential potency of this class of compounds.

CompoundTarget KinaseIC₅₀ (µM)Reference
Diamino-1,2,4-triazole derivativeTYK2< 0.1[1]
Diamino-1,2,4-triazole derivativeJAK1< 0.5[1]

Visualizations

Experimental Workflow: Synthesis of a Derivative

The following diagram illustrates the general workflow for the synthesis and purification of a derivative of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis & Product start Start Materials: This compound Reagents & Solvents reaction Reaction: - Acylation - Alkylation - etc. start->reaction extraction Extraction & Washing reaction->extraction drying Drying & Concentration extraction->drying chromatography Column Chromatography drying->chromatography product Purified Product chromatography->product analysis Characterization: - NMR - MS - etc. product->analysis

Caption: General workflow for the synthesis and purification of derivatives.

Signaling Pathway: Inhibition of Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of cell fate and proliferation. Its dysregulation is implicated in various cancers. Triazole-based inhibitors can modulate this pathway at different points. The following diagram illustrates a simplified representation of the canonical Wnt pathway and a potential point of inhibition.

wnt_pathway cluster_off Wnt OFF State cluster_on Wnt ON State cluster_nucleus DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1α) BetaCatenin_p β-catenin-P DestructionComplex->BetaCatenin_p Phosphorylation Proteasome Proteasome BetaCatenin_p->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Dishevelled->DestructionComplex Inhibition BetaCatenin β-catenin Nucleus Nucleus BetaCatenin->Nucleus Translocation BetaCatenin_nuc β-catenin TCF_LEF TCF/LEF GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription BetaCatenin_nuc->TCF_LEF Inhibitor This compound Derivative Inhibitor->DestructionComplex Stabilization?

Caption: Simplified Wnt/β-catenin signaling pathway and potential inhibition.

References

Application Notes and Protocols for (5-amino-1H-1,2,4-triazol-3-yl)methanol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-amino-1H-1,2,4-triazol-3-yl)methanol is a versatile heterocyclic building block with significant potential in medicinal chemistry. The 1,2,4-triazole scaffold is a well-established pharmacophore found in numerous clinically approved drugs, exhibiting a wide range of biological activities, including antifungal, anticancer, antibacterial, and antiviral properties. The presence of both an amino group and a hydroxymethyl group on the triazole ring of this compound offers multiple points for chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for drug discovery.

These application notes provide an overview of the potential uses of this compound in medicinal chemistry, based on the activities of structurally related compounds. Detailed, generalized protocols for the synthesis of potential bioactive derivatives are provided, along with visualizations of key signaling pathways that can be targeted by such compounds.

I. Potential Therapeutic Applications and Quantitative Data

Derivatives of 5-amino-1H-1,2,4-triazole have demonstrated significant potential in various therapeutic areas. The following tables summarize the quantitative data for biological activities of structurally related compounds, providing a basis for the potential applications of derivatives synthesized from this compound.

A. Anticancer Activity

Many 1,2,4-triazole derivatives have been investigated for their anticancer properties, often targeting key enzymes and signaling pathways involved in cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of 5-Amino[1][2][3]triazole Derivatives

Compound IDCell LineIC50 (µM)Reference
4 HepG2 (Liver Cancer)22.3[1]
7 HepG2 (Liver Cancer)25.4[1]
7 MCF7 (Breast Cancer)27.09[1]
14a MCF7 (Breast Cancer)24.8[1]
15 HepG2 (Liver Cancer)19.8[1]
17 HepG2 (Liver Cancer)21.6[1]
17 MCF7 (Breast Cancer)23.5[1]
28 HepG2 (Liver Cancer)17.69[1]
28 MCF7 (Breast Cancer)17.69[1]
34 HepG2 (Liver Cancer)20.4[1]
34 MCF7 (Breast Cancer)19.5[1]
47 HepG2 (Liver Cancer)23.1[1]

Note: The structures of the specific compounds are detailed in the cited reference.

B. Antifungal Activity

The 1,2,4-triazole nucleus is a cornerstone of many antifungal drugs that target the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

Table 2: In Vitro Antifungal Activity of 4-Amino-Substituted-1,2,4-triazole-3-thiol Derivatives

Compound IDFungal StrainMIC (µg/mL)
4c C. albicans>100
4e C. albicans24
4e A. niger32

Note: The structures of the specific compounds are detailed in the cited reference.

C. Antibacterial Activity

1,2,4-triazole derivatives have also been explored for their antibacterial potential, with some compounds showing promising activity against both Gram-positive and Gram-negative bacteria.

Table 3: In Vitro Antibacterial Activity of 4-Amino-Substituted-1,2,4-triazole-3-thiol Derivatives

Compound IDBacterial StrainMIC (µg/mL)
4a S. aureus35
4a B. subtilis41
4a E. coli48
4a S. typhi55
4b S. aureus30
4b B. subtilis36
4b E. coli42
4b S. typhi49
4c S. aureus16
4c B. subtilis20
4c E. coli39
4c S. typhi44
4e S. aureus58
4e B. subtilis63
4e E. coli25
4e S. typhi31

Note: The structures of the specific compounds are detailed in the cited reference.

II. Experimental Protocols

A. General Protocol for the Synthesis of Schiff Bases

The amino group of this compound can be readily condensed with various aldehydes to form Schiff bases, which are versatile intermediates and have shown a range of biological activities.

G start This compound reflux Reflux start->reflux aldehyde Substituted Aldehyde (R-CHO) aldehyde->reflux solvent Solvent (e.g., Ethanol, Methanol) solvent->reflux catalyst Catalyst (e.g., Acetic Acid) catalyst->reflux product Schiff Base Derivative reflux->product Condensation

Figure 1: General workflow for the synthesis of Schiff bases.

Protocol:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.

  • Addition of Aldehyde: To this solution, add the desired substituted aldehyde (1 equivalent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (a few drops).

  • Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The precipitated solid product is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol, DMF/water) to afford the pure Schiff base derivative.

B. General Protocol for the Synthesis of Triazolopyrimidine Derivatives

The 5-amino-1,2,4-triazole moiety is a key building block for the synthesis of fused heterocyclic systems like triazolopyrimidines, which are known for their diverse pharmacological activities. A common method is the multicomponent reaction with a β-ketoester and an aldehyde.

G start This compound reflux Reflux start->reflux ketoester β-Ketoester (e.g., Ethyl acetoacetate) ketoester->reflux aldehyde Aromatic Aldehyde aldehyde->reflux solvent Solvent (e.g., Ethanol) solvent->reflux catalyst Catalyst (e.g., Piperidine) catalyst->reflux product Triazolopyrimidine Derivative reflux->product Cyclocondensation

Figure 2: General workflow for triazolopyrimidine synthesis.

Protocol:

  • Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), a β-ketoester such as ethyl acetoacetate (1 equivalent), and a substituted aromatic aldehyde (1 equivalent) in ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or triethylamine.

  • Reaction: Reflux the mixture for 8-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from an appropriate solvent (e.g., ethanol, acetic acid) to yield the pure triazolopyrimidine derivative.

III. Key Signaling Pathways and Mechanisms of Action

Derivatives of 1,2,4-triazoles exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.

A. Anticancer Mechanisms

1. EGFR and PI3K/Akt Signaling Pathway Inhibition:

Many 1,2,4-triazole derivatives exhibit anticancer activity by inhibiting receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and downstream signaling pathways such as the PI3K/Akt pathway, which are crucial for cancer cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates Akt Akt PI3K->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes EGF EGF EGF->EGFR Binds Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits Triazole->PI3K Inhibits Triazole->Akt Inhibits

Figure 3: Inhibition of EGFR and PI3K/Akt signaling pathways.

2. Tubulin Polymerization Inhibition:

Some 1,2,4-triazole derivatives can act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis in cancer cells.

G Monomers α/β-Tubulin Dimers Polymerization Polymerization Monomers->Polymerization Microtubules Microtubules Polymerization->Microtubules Spindle Mitotic Spindle Microtubules->Spindle Arrest Cell Cycle Arrest (G2/M Phase) Spindle->Arrest Apoptosis Apoptosis Arrest->Apoptosis Triazole 1,2,4-Triazole Derivative Triazole->Polymerization Inhibits

Figure 4: Mechanism of tubulin polymerization inhibition.

B. Antifungal Mechanism: Inhibition of Lanosterol 14α-Demethylase (CYP51)

The primary mechanism of action for most azole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

G Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Disruption Membrane Disruption & Fungal Cell Death CYP51->Disruption Leads to Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Triazole 1,2,4-Triazole Derivative Triazole->CYP51 Inhibits

Figure 5: Inhibition of ergosterol biosynthesis pathway.

C. Antibacterial Mechanism: Inhibition of DNA Gyrase

Certain 1,2,4-triazole derivatives exhibit antibacterial activity by inhibiting bacterial DNA gyrase, a type II topoisomerase essential for DNA replication, transcription, and repair.

G DNA Bacterial DNA Gyrase DNA Gyrase DNA->Gyrase Binds Supercoiling Negative Supercoiling Gyrase->Supercoiling Introduces Replication DNA Replication & Transcription Supercoiling->Replication Allows Death Bacterial Cell Death Replication->Death Inhibition leads to Triazole 1,2,4-Triazole Derivative Triazole->Gyrase Inhibits

Figure 6: Inhibition of bacterial DNA gyrase.

IV. Conclusion

This compound represents a promising and versatile starting material for the development of novel therapeutic agents. The presence of reactive amino and hydroxymethyl functional groups allows for the facile synthesis of a wide array of derivatives, including Schiff bases and fused heterocyclic systems like triazolopyrimidines. The established broad-spectrum biological activities of the 1,2,4-triazole core, particularly in anticancer, antifungal, and antibacterial applications, provide a strong rationale for the exploration of new chemical entities derived from this scaffold. The provided generalized protocols and mechanistic insights are intended to guide researchers in the design and synthesis of novel this compound derivatives with potential therapeutic value. Further investigation into the specific synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate its potential in medicinal chemistry.

References

Design and Application of Small-Molecule Probes with an Aminotriazole Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the design, synthesis, and utilization of small-molecule probes based on the aminotriazole scaffold. The aminotriazole core is a versatile platform in medicinal chemistry and chemical biology, offering a unique combination of structural rigidity, hydrogen bonding capabilities, and synthetic tractability.[1][2] These characteristics make it an ideal scaffold for developing targeted probes to investigate biological pathways, validate drug targets, and screen for novel therapeutic agents.

Design Principles of Aminotriazole-Based Probes

The design of effective aminotriazole probes hinges on a modular approach, integrating three key components: a recognition element, a linker, and a reporter or reactive group.

  • Recognition Element: This portion of the probe is responsible for binding to the biological target of interest (e.g., an enzyme or receptor). The aminotriazole scaffold itself can serve as a core recognition element, often decorated with various substituents to achieve specificity and affinity. Structure-activity relationship (SAR) studies are crucial in optimizing this component.

  • Linker: A linker connects the recognition element to the reporter/reactive group. Its length and flexibility can significantly impact the probe's binding affinity and accessibility to the target.

  • Reporter/Reactive Group: This functional moiety enables the detection or modulation of the target. Common reporter groups include fluorophores for imaging applications, while reactive groups can be used for covalent labeling and target identification.

A generalized workflow for designing and validating an aminotriazole-based probe is illustrated below.

G cluster_0 Probe Design & Synthesis cluster_1 In Vitro Validation cluster_2 Cellular & In Vivo Application Target Identification Target Identification Scaffold Selection (Aminotriazole) Scaffold Selection (Aminotriazole) Target Identification->Scaffold Selection (Aminotriazole) Computational Docking Computational Docking Scaffold Selection (Aminotriazole)->Computational Docking Synthesis of Probe Synthesis of Probe Computational Docking->Synthesis of Probe Characterization Characterization Synthesis of Probe->Characterization Binding Affinity Assay Binding Affinity Assay Characterization->Binding Affinity Assay Enzyme Inhibition Assay Enzyme Inhibition Assay Binding Affinity Assay->Enzyme Inhibition Assay Cell Viability Assay Cell Viability Assay Enzyme Inhibition Assay->Cell Viability Assay Cellular Imaging Cellular Imaging Cell Viability Assay->Cellular Imaging Target Engagement Assay Target Engagement Assay Cellular Imaging->Target Engagement Assay Western Blot Analysis Western Blot Analysis Target Engagement Assay->Western Blot Analysis

Caption: Workflow for the design and validation of aminotriazole-based probes.

Synthesis of Aminotriazole-Based Probes

The synthesis of aminotriazole probes can be accomplished through various established methods. A common approach involves the cyclization of thiosemicarbazide derivatives or the reaction of aminoguanidine with carboxylic acids or their derivatives.[3] Functionalization of the aminotriazole core can be achieved before or after the ring formation.

General Synthetic Scheme for a Fluorescent Aminotriazole Probe

The following scheme illustrates a representative synthesis of a fluorescently labeled aminotriazole probe designed for cellular imaging. This example utilizes a "click chemistry" approach for the facile introduction of a fluorophore.

G Aminoguanidine Aminoguanidine Intermediate_A Acylaminoguanidine Intermediate Aminoguanidine->Intermediate_A Alkyne-containing Carboxylic Acid Alkyne-containing Carboxylic Acid Alkyne-containing Carboxylic Acid->Intermediate_A Cyclization Cyclization Intermediate_A->Cyclization Aminotriazole_Alkyne Alkyne-functionalized Aminotriazole Cyclization->Aminotriazole_Alkyne CuAAC_Click CuAAC Click Reaction Aminotriazole_Alkyne->CuAAC_Click Azide_Fluorophore Azide-Fluorophore Azide_Fluorophore->CuAAC_Click Final_Probe Fluorescent Aminotriazole Probe CuAAC_Click->Final_Probe

Caption: Synthetic strategy for a fluorescent aminotriazole probe via click chemistry.

Detailed Synthetic Protocol

A detailed, step-by-step protocol for the synthesis of an alkyne-functionalized aminotriazole and its subsequent fluorescent labeling via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is provided below.

Materials:

  • Aminoguanidine hydrochloride

  • 4-pentynoic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Azide-functionalized fluorophore (e.g., Azide-TAMRA)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Solvents for reaction and purification (e.g., methanol, dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

Protocol:

  • Synthesis of Alkyne-Functionalized Aminotriazole:

    • Dissolve aminoguanidine hydrochloride (1.1 equiv.) and 4-pentynoic acid (1.0 equiv.) in DMF.

    • Add EDC (1.2 equiv.), HOBt (1.2 equiv.), and DIPEA (2.5 equiv.) to the solution.

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, add water to the reaction mixture and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude acylaminoguanidine intermediate.

    • To the crude intermediate, add a 2M aqueous solution of NaOH and heat the mixture to reflux for 4-6 hours to induce cyclization.

    • Cool the reaction to room temperature and neutralize with 1M HCl.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify the alkyne-functionalized aminotriazole by silica gel column chromatography.

    • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Fluorescent Labeling via Click Chemistry: [4]

    • Dissolve the alkyne-functionalized aminotriazole (1.0 equiv.) and the azide-fluorophore (1.1 equiv.) in a 1:1 mixture of t-butanol and water.

    • Prepare a fresh solution of the copper catalyst by mixing CuSO₄·5H₂O (0.1 equiv.) and THPTA (0.1 equiv.) in water.

    • Add the copper catalyst solution to the reaction mixture.

    • Initiate the reaction by adding a fresh solution of sodium ascorbate (0.5 equiv.) in water.

    • Stir the reaction at room temperature for 2-4 hours, protecting it from light.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, purify the fluorescently labeled probe using column chromatography or preparative HPLC.

    • Characterize the final product by NMR, mass spectrometry, and fluorescence spectroscopy.

Application Notes and Protocols

Aminotriazole-based probes have found broad applications in various biological assays. Below are detailed protocols for some of the most common applications.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This assay is used to assess the effect of an aminotriazole-based compound on cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[5][6]

Materials:

  • Aminotriazole compound of interest

  • Cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol: [5][6][7][8]

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the aminotriazole compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate for 2-4 hours at room temperature in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Target Engagement (Cellular Thermal Shift Assay - CETSA)

CETSA is a powerful technique to verify the direct binding of a probe to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[9][10][11]

Materials:

  • Aminotriazole probe

  • Cells expressing the target protein

  • PBS and protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • Equipment for protein quantification (e.g., Western blot or ELISA)

Protocol: [9][10][11][12][13]

  • Treat cultured cells with the aminotriazole probe at various concentrations or with a vehicle control.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples to a range of temperatures using a thermal cycler for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lyse the cells by freeze-thaw cycles or sonication.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the amount of soluble target protein in the supernatant by Western blot or another protein detection method.

  • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the probe indicates target engagement.

Cellular Imaging with Fluorescent Probes

Fluorescently labeled aminotriazole probes can be used to visualize the localization of their target within cells.

Materials:

  • Fluorescent aminotriazole probe

  • Cell line of interest

  • Glass-bottom dishes or coverslips

  • Cell culture medium

  • Hoechst 33342 or DAPI for nuclear staining (optional)

  • Fluorescence microscope (confocal or widefield)

Protocol: [14][15]

  • Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.

  • Treat the cells with the fluorescent aminotriazole probe at a predetermined optimal concentration in cell culture medium.

  • Incubate for a specific duration (e.g., 30 minutes to 4 hours) at 37°C.

  • (Optional) Co-stain with a nuclear marker like Hoechst 33342.

  • Wash the cells three times with pre-warmed PBS or live-cell imaging solution.

  • Add fresh imaging solution to the cells.

  • Image the cells using a fluorescence microscope with the appropriate filter sets for the probe and any co-stains.

  • Analyze the images to determine the subcellular localization of the probe.

In Vitro Kinase Inhibition Assay

Many aminotriazole derivatives are designed as kinase inhibitors. Their inhibitory activity can be quantified using in vitro kinase assays.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Aminotriazole inhibitor

  • ATP ([γ-³²P]-ATP for radiometric assays or cold ATP for other formats)

  • Kinase reaction buffer

  • Method for detecting phosphorylation (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)

Protocol: [16][17]

  • Prepare a reaction mixture containing the kinase, its substrate, and the kinase reaction buffer in a microplate.

  • Add the aminotriazole inhibitor at various concentrations. Include a positive control (known inhibitor) and a negative control (vehicle).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding EDTA).

  • Detect the amount of substrate phosphorylation using a suitable method. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For other assays like ADP-Glo™, the amount of ADP produced is measured via a luminescence-based reaction.

  • Plot the kinase activity as a function of inhibitor concentration to determine the IC₅₀ value.

Quantitative Data Summary

The following tables summarize the reported activities of several aminotriazole-based probes against various biological targets.

Table 1: Anticancer Activity of Aminotriazole Derivatives

Compound IDCell LineTarget/PathwayIC₅₀ (µM)Reference
L7 A549 (Lung)PLK10.16[18]
PC-3 (Prostate)PLK10.30[18]
HCT116 (Colon)PLK10.51[18]
MCF-7 (Breast)PLK10.30[18]
MDA-MB-231 (Breast)PLK10.70[18]
BI9 MCF-7 (Breast)Tubulin3.57[7]
HL-60 (Leukemia)Tubulin0.40[7]
HCT-116 (Colon)Tubulin2.63[7]

Table 2: Enzyme Inhibition by Aminotriazole-Based Probes

ProbeTarget EnzymeKᵢ (µM)kᵢₙₐ꜀ₜ (min⁻¹)Reference
1-ABT Cytochrome P450 (mouse)45.60.089[19]
Cytochrome P450 (guinea pig)1930.075[19]
CYP3A4 (human hepatocytes)22.00.09[19]

Logical Relationships in Probe-Target Interaction

The interaction of an aminotriazole probe with its target protein and the subsequent cellular response can be visualized as a signaling cascade.

G cluster_0 Probe-Target Interaction cluster_1 Downstream Signaling Probe Aminotriazole Probe Target Target Protein (e.g., Kinase) Probe->Target Binding Complex Probe-Target Complex Target->Complex Phosphorylation Phosphorylation (Inhibited) Complex->Phosphorylation Inhibition Downstream_Substrate Downstream Substrate Downstream_Substrate->Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis) Phosphorylation->Cellular_Response

Caption: Inhibition of a kinase signaling pathway by an aminotriazole probe.

These notes and protocols provide a comprehensive guide for researchers interested in utilizing aminotriazole-based small-molecule probes. By following these methodologies, scientists can effectively design, synthesize, and apply these versatile tools to advance our understanding of complex biological systems and accelerate drug discovery efforts.

References

Application Notes and Protocols: Derivatization of (5-amino-1H-1,2,4-triazol-3-yl)methanol for Enhanced Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of drug-resistant fungal pathogens necessitates the development of novel antifungal agents. The 1,2,4-triazole scaffold is a well-established pharmacophore in many clinically used antifungal drugs.[1] This document outlines protocols for the derivatization of (5-amino-1H-1,2,4-triazol-3-yl)methanol, a promising starting material for the synthesis of new antifungal candidates. The derivatization strategies focus on the modification of the amino and methanol functionalities to explore the structure-activity relationships (SAR) and enhance antifungal potency. While specific antifungal data for derivatives of this compound are not extensively available in the current literature, this document provides detailed experimental protocols and presents antifungal activity data from closely related 1,2,4-triazole derivatives to serve as a guide for research and development.

Introduction

1,2,4-triazole derivatives are a cornerstone in the treatment of fungal infections, primarily acting through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway.[1] The disruption of ergosterol production leads to a compromised fungal cell membrane and ultimately, cell death. The core structure of this compound offers two key points for chemical modification: the C5-amino group and the C3-hydroxymethyl group. Derivatization at these positions can significantly impact the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn can influence its pharmacokinetic profile and antifungal activity.

This document provides a framework for the synthesis and evaluation of novel antifungal agents based on the this compound scaffold.

Proposed Derivatization Strategies

Two primary strategies for the derivatization of this compound are proposed:

  • N-Acylation of the 5-amino group: Introduction of various acyl groups can modulate the electronic and steric properties of the molecule, potentially leading to enhanced binding to the target enzyme.

  • O-Alkylation/Arylation of the 3-hydroxymethyl group: Modification of the methanol moiety can alter the compound's solubility and ability to interact with hydrophobic pockets within the enzyme's active site.

The following diagram illustrates the proposed derivatization workflow:

Derivatization_Workflow Proposed Derivatization of this compound A This compound B N-Acylation (Amide Formation) A->B Acylating Agent (e.g., Acid Chloride, Anhydride) C O-Alkylation/Arylation (Ether Formation) A->C Alkylating/Arylating Agent (e.g., Alkyl Halide) D N-Acyl Derivatives B->D E O-Alkyl/Aryl Derivatives C->E F Antifungal Activity Screening D->F E->F

Caption: Proposed derivatization workflow for this compound.

Experimental Protocols

The following are generalized protocols for the synthesis and antifungal evaluation of derivatives of this compound. These are based on established methods for the derivatization of similar 1,2,4-triazole compounds.[2][3][4]

Protocol 1: Synthesis of N-Acyl-(5-amino-1H-1,2,4-triazol-3-yl)methanol Derivatives

This protocol describes the acylation of the 5-amino group of the starting material.

Materials:

  • This compound

  • Substituted benzoyl chloride (or other acylating agent)

  • Pyridine (or other suitable base)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexane mixture)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the substituted benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-acyl derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal strains.

Materials:

  • Synthesized 1,2,4-triazole derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • RPMI-1640 medium (with L-glutamine, without sodium bicarbonate, buffered with MOPS)

  • 96-well microtiter plates

  • Spectrophotometer (for reading absorbance at 530 nm)

  • Positive control (e.g., Fluconazole)

  • Negative control (medium only)

Procedure:

  • Prepare a stock solution of each synthesized compound in dimethyl sulfoxide (DMSO).

  • Prepare serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well plates. The final concentration range should typically be from 0.03 to 64 µg/mL.

  • Prepare a fungal inoculum suspension and adjust the cell density to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate.

  • Include a positive control (fungal inoculum with a standard antifungal drug) and a negative control (medium only) on each plate.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the drug-free control. The inhibition can be assessed visually or by measuring the absorbance at 530 nm.

Data Presentation: Antifungal Activity of Structurally Related 1,2,4-Triazole Derivatives

While specific data for derivatives of this compound is not available, the following table summarizes the antifungal activity of a series of novel 1,2,4-triazole derivatives containing carboxamide fragments against various phytopathogenic fungi.[2] This data serves as a reference for the potential efficacy of newly synthesized compounds based on the target scaffold.

Table 1: Antifungal Activity (EC₅₀ in µg/mL) of Exemplary 1,2,4-Triazole Carboxamide Derivatives [2]

CompoundPhysalospora piricolaPhytophthora capsiciAlternaria solaniFusarium graminearum
5j >5017.362>50>50
6h 13.095>5039.516>50
Mefentrifluconazole (Control) 39.51675.43328.11719.872

EC₅₀: The concentration of the compound that causes 50% inhibition of fungal growth.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for most antifungal triazoles is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the 1,2,4-triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, thereby inhibiting its function. This leads to the accumulation of toxic sterol precursors and a depletion of ergosterol, resulting in increased membrane permeability, disruption of membrane-bound enzyme activity, and ultimately, inhibition of fungal growth.

The following diagram illustrates the inhibition of the ergosterol biosynthesis pathway by a 1,2,4-triazole antifungal agent.

Ergosterol_Pathway Mechanism of Action: Inhibition of Ergosterol Biosynthesis A Squalene B Lanosterol A->B Squalene epoxidase G Lanosterol 14α-demethylase (CYP51) B->G Substrate C 14-demethyl Lanosterol D Ergosterol C->D Further steps E Fungal Cell Membrane Integrity D->E F 1,2,4-Triazole Antifungal F->G H Inhibition G->C Product H->G

Caption: Inhibition of lanosterol 14α-demethylase by 1,2,4-triazole antifungals.

Conclusion

The derivatization of this compound presents a promising avenue for the discovery of novel antifungal agents. The protocols and data presented in this document provide a solid foundation for researchers to synthesize and evaluate new compounds based on this versatile scaffold. Further exploration of the structure-activity relationships through systematic modification of the amino and hydroxymethyl groups is warranted to develop potent and selective antifungal candidates.

References

Application Notes and Protocols for the Synthesis of 1,2,4-Triazole Analogs in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of novel 1,2,4-triazole analogs as potential anticancer agents. The following sections detail synthetic protocols, in vitro assay methodologies, and quantitative data on the cytotoxic activity of these compounds.

Introduction

The 1,2,4-triazole scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and coordinate with metal ions, make it an attractive moiety for the design of enzyme inhibitors.[2][3] Notably, 1,2,4-triazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer properties.[3][4] Several FDA-approved drugs, such as the aromatase inhibitors Letrozole and Anastrozole, feature this heterocyclic core, highlighting its clinical significance in cancer therapy.[5] This document outlines synthetic strategies and evaluation protocols for novel 1,2,4-triazole analogs targeting various cancer-related pathways.

Data Presentation: Anticancer Activity of 1,2,4-Triazole Analogs

The following tables summarize the in vitro anticancer activity (IC50 values) of representative 1,2,4-triazole derivatives against various human cancer cell lines. The cytotoxic effects were predominantly evaluated using the MTT assay.

Table 1: IC50 Values (µM) of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one Analogs [5]

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
7d 15.610.2>50
7e 12.38.533.4

Table 2: IC50 Values (µM) of 1,4-diphenyl-2-(1H-1,2,4-triazol-1-yl) butane-1,4-dione Analogs [5]

CompoundMCF-7 (Breast)HeLa (Cervical)A549 (Lung)
10a 6.435.621.1
10d 10.29.816.5

Table 3: IC50 Values (µM) of 1,2,4-Triazole-Pyridine Hybrid Derivatives against Murine Melanoma (B16F10) [6]

CompoundIC50 (µM)
TP1 58.23
TP2 51.14
TP3 48.27
TP4 55.31
TP5 61.11
TP6 41.12
TP7 45.26

Experimental Protocols

This section provides detailed methodologies for the synthesis of 1,2,4-triazole analogs and the key biological assays used for their evaluation.

Protocol 1: General Synthesis of 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-ones (7a-e)[5]

This protocol describes a multi-step synthesis culminating in the desired 1,2,4-triazole analogs.

Step 1: Synthesis of Intermediate 2-bromo-1,3-diphenylpropane-1-one (3a-f)

  • To a solution of the appropriate deoxybenzoin (1a-f) in glacial acetic acid, add bromine dropwise with stirring.

  • Continue stirring at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-cold water.

  • Filter the resulting precipitate, wash with water, and dry to yield the bromo intermediate.

Step 2: Synthesis of Intermediate 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one (5a-f)

  • To a solution of the bromo intermediate (3a-f) in acetonitrile, add 1,2,4-triazole (4) and sodium bicarbonate (NaHCO3).

  • Reflux the mixture for 8-12 hours.

  • After cooling, filter the inorganic salts.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol.

Step 3: Synthesis of final compounds (7a-e)

  • To a solution of the intermediate (5a-f) in dry acetonitrile, add sodium hydride (NaH) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add the appropriate benzyl bromide or benzhydryl bromide (6a or 6b).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction with ice-cold water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the final compound by column chromatography on silica gel.

Protocol 2: MTT Cell Viability Assay[7][8]

This colorimetric assay is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Synthesized 1,2,4-triazole compounds

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • 96-well microtiter plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (e.g., cisplatin).

  • Incubate the plates for 48 hours at 37°C.

  • Add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Add 100 µL of the solubilization solution to each well.

  • Gently mix the contents of the wells to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Tubulin Polymerization Inhibition Assay[3][9]

This assay determines if the synthesized compounds inhibit the polymerization of tubulin into microtubules, a key process in cell division.

Materials:

  • Purified tubulin protein (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol

  • Test compounds and controls (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)

  • Pre-warmed 96-well plates

  • Microplate reader capable of reading absorbance at 340 nm at 37°C

Procedure:

  • On ice, prepare a tubulin reaction mix to a final concentration of 2-3 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.

  • Prepare 10x stocks of the test compounds and controls in General Tubulin Buffer.

  • Add 10 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells of a pre-warmed (37°C) 96-well plate.

  • To initiate the polymerization reaction, add 90 µL of the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in the pre-warmed microplate reader.

  • Record the absorbance at 340 nm every 60 seconds for 60 minutes at 37°C.

  • Plot the absorbance values over time to generate polymerization curves. A decrease in the rate and extent of absorbance increase compared to the vehicle control indicates inhibition of tubulin polymerization.

Protocol 4: Aromatase Inhibition Assay[10][11]

This assay measures the ability of the synthesized compounds to inhibit the aromatase enzyme, which is involved in estrogen biosynthesis.

Materials:

  • Human recombinant aromatase (CYP19A1) or human placental microsomes

  • Aromatase Assay Buffer

  • Fluorogenic substrate for aromatase

  • NADPH generating system

  • Known aromatase inhibitor (e.g., Letrozole) as a positive control

  • Test compounds

  • White 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Prepare dilutions of the test compounds and the positive control in Aromatase Assay Buffer.

  • In a white 96-well plate, add the aromatase enzyme source (recombinant enzyme or microsomes) to each well.

  • Add the test compounds or controls to the appropriate wells.

  • Incubate the plate for at least 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.

  • Prepare a mixture of the fluorogenic substrate and the NADPH generating system.

  • Initiate the reaction by adding the substrate/NADPH mixture to each well.

  • Immediately measure the fluorescence in kinetic mode (e.g., Ex/Em = 488/527 nm) for 60 minutes at 37°C.

  • Calculate the rate of the reaction for each well.

  • Determine the percent inhibition caused by the test compounds and calculate their IC50 values.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by 1,2,4-triazole-based anticancer agents.

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Ligand->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization GRB2_SOS GRB2/SOS Dimerization->GRB2_SOS P PI3K PI3K Dimerization->PI3K P Triazole 1,2,4-Triazole Inhibitor Triazole->Dimerization Inhibition RAS RAS GRB2_SOS->RAS RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation BRAF_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS BRAF BRAF (Mutated in Cancer) RAS->BRAF MEK MEK BRAF->MEK Triazole 1,2,4-Triazole Inhibitor Triazole->BRAF Inhibition ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., Deoxybenzoin) step1 Step 1: Bromination start->step1 step2 Step 2: Triazole Ring Formation step1->step2 step3 Step 3: Alkylation/Substitution step2->step3 purification Purification (Chromatography/ Recrystallization) step3->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization screening In Vitro Cytotoxicity Screening (MTT Assay) characterization->screening ic50 IC50 Determination screening->ic50 mechanistic Mechanism of Action Studies (e.g., Tubulin/Aromatase Assay) ic50->mechanistic lead Lead Compound Identification mechanistic->lead

References

Application Notes: Aminotriazoles in the Development of Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Aminotriazoles are a significant class of nitrogen-rich heterocyclic compounds that serve as crucial building blocks in the design and synthesis of advanced energetic materials. Their utility stems from a combination of high positive heats of formation, potential for extensive hydrogen bonding, and the ability to be functionalized with various explosophoric groups (e.g., -NO₂, -N₃, -NHNO₂). The 1,2,4-triazole ring, in particular, provides a stable backbone for creating energetic materials that balance high performance with reduced sensitivity, a critical challenge in the field. The introduction of amino groups (-NH₂) can enhance thermal stability and lower sensitivity to external stimuli like impact and friction.[1][2] Furthermore, the amino group serves as a versatile handle for further chemical modifications, such as nitration or diazotization, to produce even more powerful energetic derivatives.[1][2] Researchers are exploring C-amination and N-amination to fine-tune properties, with C-amino groups generally enhancing density and detonation performance, while N-amino groups can improve heat of formation and impact sensitivity.[1]

Key Applications and Derivatives

The application of aminotriazoles spans from traditional melt-castable explosives to advanced energetic polymers and metal-organic frameworks (MOFs).

  • High-Performance Explosives: By introducing nitro (-NO₂) or nitramino (-NHNO₂) groups onto the aminotriazole backbone, researchers have developed compounds with detonation performances comparable or superior to conventional explosives like RDX and HMX. For instance, derivatives of nitropyrazole–triazole backbones have shown excellent thermal stability (Tdec > 300 °C) and high detonation velocities (>9000 m/s), making them potential candidates for heat-resistant explosives.[3]

  • Insensitive Munitions (IM): The inherent stability of the triazole ring, coupled with the hydrogen-bonding capabilities of the amino group, contributes to the development of insensitive munitions. These materials are less prone to accidental detonation. Energetic MOFs constructed from nitrogen-rich ligands like bis(3-nitro-1H-1,2,4-triazol-5-yl)amine exhibit high thermal stability (decomposition at 285 °C) and remarkably low sensitivity (impact sensitivity > 40 J, friction sensitivity > 360 N).[4]

  • Energetic Polymers and Binders: Aminotetrazoles, a related class of azoles, have been incorporated into polymeric chains to create energetic binders.[5] These materials offer higher energy content compared to inert binders like HTPB, improving the performance of composite explosives and propellants.[5] The use of 1,2,3-triazole linkages, formed via click chemistry, is another promising route for creating energetic polymers from azide and alkyne monomers bearing energetic functionalities.[6]

Data Presentation: Performance of Aminotriazole-Based Energetic Materials

The following table summarizes the key performance parameters of selected aminotriazole-based energetic materials and compares them with traditional explosives.

Compound NameStructureDensity (ρ) (g·cm⁻³)Decomposition Temp. (Td) (°C)Impact Sensitivity (IS) (J)Friction Sensitivity (FS) (N)Detonation Velocity (D) (m·s⁻¹)Detonation Pressure (P) (GPa)Reference
5-Amino-3-nitro-1H-1,2,4-triazole (ANTA)C₂H₃N₅O₂1.83246> 40-819427.4[1]
1-Amino-4-nitro-1,2,3-triazoleC₂H₃N₅O₂1.721175 (dec.)0.7558425-[7]
2-Amino-4-nitro-1,2,3-triazoleC₂H₃N₅O₂1.766175 (dec.)0.518601-[7]
DNPATC₅H₂N₁₀O₄1.8531418-888934.6[3]
Compound 3 (EMOF)C₄H₄N₁₀O₄K₂1.96285> 40> 360--[4]
RDX (Benchmark)C₃H₆N₆O₆1.822047.4120879534.0[3][8]
HMX (Benchmark)C₄H₈N₈O₈1.912807.4120910039.0[9]
TATB (Benchmark)C₆H₆N₆O₆1.9435050> 360735026.0[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Amino-3-nitro-1H-1,2,4-triazole (ANTA)

This protocol describes the C-amination of 3-nitro-1H-1,2,4-triazole, a common precursor.[1]

Materials:

  • 3-nitro-1H-1,2,4-triazole

  • Hydroxylamine hydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • Hydrochloric acid (10% HCl)

  • Ethanol

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer with heating

Procedure:

  • Preparation of Aminating Agent: In a 250 mL round-bottom flask, dissolve potassium hydroxide (11.2 g, 0.2 mol) in methanol (100 mL). To this solution, add hydroxylamine hydrochloride (7.0 g, 0.1 mol).

  • Reaction Setup: Stir the resulting mixture at room temperature for 30 minutes. After stirring, add 3-nitro-1H-1,2,4-triazole (11.4 g, 0.1 mol) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture onto 12 g of crushed ice.

  • Acidification: Carefully acidify the mixture to a pH of 3 using 10% hydrochloric acid. A solid precipitate should form.

  • Purification: Filter the resulting solids via suction filtration. Wash the collected solids with cold water and allow them to air dry.

  • Recrystallization: Recrystallize the crude product from ethanol to afford pure 5-amino-3-nitro-1H-1,2,4-triazole as a crystalline solid.

  • Characterization: Confirm the product's identity and purity using NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis.

Safety Precaution: The synthesis of energetic materials should only be performed by trained personnel in a suitable laboratory with appropriate safety measures, including fume hoods, blast shields, and personal protective equipment (leather gloves, face shield, ear plugs).[1]

Protocol 2: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

This protocol outlines the general procedure for determining the thermal stability (decomposition temperature) of synthesized energetic compounds.[1][7][10]

Apparatus:

  • Differential Scanning Calorimeter (e.g., TA-DSC Q2000)

  • Aluminum pans (hermetically sealed)

  • Crimper for sealing pans

  • Inert gas supply (e.g., Nitrogen)

Procedure:

  • Sample Preparation: Accurately weigh 0.5–1.5 mg of the dried energetic material into an aluminum DSC pan.

  • Sealing: Hermetically seal the pan using a crimper. This prevents evaporation and ensures the decomposition occurs under contained conditions.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Program the instrument to heat the sample at a constant rate, typically 5 °C·min⁻¹ or 10 °C·min⁻¹, from ambient temperature to approximately 350-400 °C. Maintain a constant flow of inert gas (e.g., nitrogen at 50 mL/min) to provide a stable thermal atmosphere.

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Data Analysis: The decomposition temperature (Td) is typically determined from the onset temperature of the major exothermic peak on the DSC thermogram. The peak temperature and total energy release (enthalpy of decomposition) can also be determined.

Protocol 3: Mechanical Sensitivity Testing (BAM Fallhammer)

This protocol describes the determination of impact sensitivity using the standard BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer method.[1][7][11]

Apparatus:

  • BAM Fallhammer apparatus

  • Steel sleeves and pins

  • Spatula for sample handling

Procedure:

  • Sample Preparation: Place approximately 40 mm³ (a small scoop) of the substance into the steel sleeve assembly.

  • Test Execution: Place the assembly onto the anvil of the fallhammer. Release the drop weight from a specified height onto the steel pin, which transfers the energy to the sample.

  • Staircase Method: Perform a series of trials, adjusting the drop height (and thus the impact energy) based on the result of the previous trial. If an explosion (report, flame, or smoke) occurs, decrease the height for the next test. If no explosion occurs, increase the height.

  • Determination of Limiting Impact Energy: The impact sensitivity is reported as the lowest energy level at which an explosion occurs in at least one out of six trials. For many research purposes, a simple " go/no-go " test at a standard energy (e.g., 40 J) is reported.[4]

Friction Sensitivity: A similar procedure is followed using a BAM friction apparatus, where the sample is subjected to a defined frictional load between a porcelain peg and plate. The result is reported as the lowest load at which an explosion occurs.

Visualizations

Logical & Experimental Workflows

G Fig 1. General Synthesis Workflow for Aminotriazole Energetics cluster_start Precursors cluster_functionalization Core Functionalization cluster_derivatization Further Derivatization cluster_end Final Products start Azole Precursor (e.g., 1,2,4-Triazole) amination Amination (+ H₂N-X) start->amination Introduce -NH₂ nitration Nitration (+ HNO₃/H₂SO₄) start->nitration Introduce -NO₂ amination->nitration Nitration of Amino-Azole final_em Energetic Molecule (e.g., ANTA) amination->final_em nitration->amination Amination of Nitro-Azole nitration->final_em salt Salt Formation (Acid/Base Reaction) final_salt Energetic Salt salt->final_salt polymer Polymerization (e.g., Click Chemistry) final_poly Energetic Polymer polymer->final_poly final_em->salt Form Salts final_em->polymer Create Binders G Fig 2. Influence of Amino Group Position on Properties cluster_c_amino C-Amino Group (-C-NH₂) cluster_n_amino N-Amino Group (-N-NH₂) center_node Aminonitroazole Backbone c_density Increased Density (ρ) center_node->c_density Leads to c_hof Decreased Heat of Formation (ΔHf) center_node->c_hof Leads to n_hof Increased Heat of Formation (ΔHf) center_node->n_hof Leads to n_density Decreased Density (ρ) center_node->n_density Leads to c_perf Increased Detonation Performance (D, P) c_density->c_perf Contributes to n_sens Improved Impact Sensitivity (IS) n_hof->n_sens Often correlates with n_perf Decreased Detonation Performance (D, P) n_density->n_perf Contributes to G Fig 3. Experimental Characterization Workflow cluster_primary Primary Characterization cluster_safety Safety & Stability Assessment cluster_performance Performance Evaluation synthesis Synthesized Compound struct Structural Analysis (NMR, IR, X-Ray) synthesis->struct thermal Thermal Stability (DSC, TGA) struct->thermal density Density Measurement (Gas Pycnometer) struct->density mech_sens Mechanical Sensitivity (Impact, Friction) thermal->mech_sens final Fully Characterized Energetic Material mech_sens->final calc Performance Calculation (e.g., EXPLO5) density->calc calc->final

References

The Versatility of Triazoles: A Guide to Click Chemistry Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers at the forefront of innovation in drug discovery, bioconjugation, and materials science, the quest for efficient, specific, and robust chemical transformations is perpetual. Among the most powerful tools to emerge in the modern chemist's arsenal is "click chemistry," a concept that has revolutionized the synthesis of complex molecular architectures. At the heart of this revolution lies the humble yet versatile triazole ring, formed with near-perfect efficiency through reactions like the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide provides an in-depth exploration of the applications of triazole derivatives forged through click chemistry, complete with detailed protocols and field-proven insights to empower your research.

The Power of the Click: Why Triazoles?

The brilliance of click chemistry, a concept introduced by K.B. Sharpless, lies in its adherence to a set of stringent criteria: high yields, stereospecificity, broad scope, and simple reaction conditions with easily removable byproducts.[1][2] The formation of 1,2,3-triazoles from azides and alkynes is the quintessential click reaction, offering a unique combination of properties that make the resulting triazole a highly desirable linker and pharmacophore.[3][4]

The 1,2,3-triazole ring is more than just a passive linker; it's an active participant in molecular interactions. Its unique electronic structure, featuring a significant dipole moment and the ability of its nitrogen atoms to act as hydrogen bond acceptors, allows it to mimic the geometry and electronic properties of an amide bond.[3][5] This bioisosterism is a key reason for its widespread use in medicinal chemistry. Furthermore, the triazole ring is exceptionally stable to metabolic degradation, acidic and basic hydrolysis, and oxidative and reductive conditions, ensuring the integrity of the linked molecules in diverse environments.[3][5]

Core Methodologies: CuAAC vs. SPAAC

The two primary pathways to triazole formation via click chemistry are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between them is dictated by the specific requirements of the experiment, primarily balancing the need for speed against concerns about catalyst toxicity.[6]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The Workhorse

The CuAAC reaction is a rapid and highly regioselective process that exclusively yields the 1,4-disubstituted triazole isomer.[1][2] It is the go-to method for a vast array of applications where speed and efficiency are paramount and the presence of a copper catalyst is tolerable.

Mechanism of CuAAC

The catalytic cycle of CuAAC involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide to form a six-membered copper(III)-containing intermediate. This intermediate subsequently undergoes reductive elimination to yield the stable triazole product and regenerate the copper(I) catalyst.[1]

CuAAC_Mechanism cluster_cycle Catalytic Cycle Alkyne Alkyne Cu_Acetylide Cu(I)-Acetylide Intermediate Alkyne->Cu_Acetylide + Cu(I) Azide Azide Cu(I) Cu(I) Metallacycle Six-membered Cu(III) Intermediate Cu_Acetylide->Metallacycle + Azide Triazole_Product 1,4-Disubstituted Triazole Metallacycle->Triazole_Product Reductive Elimination Triazole_Product->Cu(I) Regenerates Catalyst

Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The Bioorthogonal Champion

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC is the method of choice.[7][8] This catalyst-free reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts readily with an azide to release ring strain, driving the formation of the triazole ring.[7]

Mechanism of SPAAC

SPAAC is a concerted [3+2] cycloaddition reaction. The high ring strain of the cyclooctyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without the need for a catalyst.[8]

SPAAC_Mechanism Reactants Strained Cyclooctyne (e.g., DBCO) + Azide Transition_State Concerted [3+2] Transition State Reactants->Transition_State Product Stable Triazole Product Transition_State->Product

Caption: Reaction mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often comes down to a trade-off between reaction speed and biocompatibility. The following table provides a quantitative comparison to guide your decision-making process.[6][9][10]

FeatureCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Principle Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[6]Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[6]
Catalyst Requires a Copper(I) catalyst.[6]Catalyst-free.[6]
Reaction Rate Very fast (second-order rate constants typically 10² - 10³ M⁻¹s⁻¹).[9]Fast, but generally slower than CuAAC (second-order rate constants typically 10⁻¹ - 10¹ M⁻¹s⁻¹).[9][10]
Biocompatibility Limited in living systems due to copper cytotoxicity.[11]Excellent, widely used for in vivo applications.[7]
Regioselectivity Highly regioselective, exclusively forming the 1,4-disubstituted triazole.[6]Forms a mixture of regioisomers.
Reactant Stability Terminal alkynes are generally very stable.Strained cyclooctynes can be less stable over long periods.

Application Notes and Protocols

The following sections provide detailed protocols for the application of click chemistry in key research areas.

Application 1: Bioconjugation - Labeling of Proteins

Click chemistry is a powerful tool for the site-specific modification of proteins, enabling the attachment of a wide range of functionalities, including fluorescent dyes, biotin tags, and drug molecules.[12][13]

Bioconjugation_Workflow Start Start Protein_Modification 1. Introduce Azide or Alkyne into Protein Start->Protein_Modification Click_Reaction 3. Perform Click Reaction (CuAAC or SPAAC) Protein_Modification->Click_Reaction Reagent_Prep 2. Prepare Labeling Reagent (Alkyne/Azide-functionalized) Reagent_Prep->Click_Reaction Purification 4. Purify the Conjugate Click_Reaction->Purification Characterization 5. Characterize the Labeled Protein Purification->Characterization End End Characterization->End

Caption: General experimental workflow for protein bioconjugation using click chemistry.

This protocol describes the labeling of a protein containing an azide functional group with an alkyne-functionalized biotin tag using a water-soluble copper catalyst system.[14]

Materials:

  • Azide-modified protein (1 mg/mL in PBS, pH 7.4)

  • Alkyne-Biotin (10 mM stock in DMSO)

  • Copper(II) Sulfate (CuSO₄) (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (100 mM in water)[14]

  • Sodium Ascorbate (100 mM in water, freshly prepared)

  • PBS, pH 7.4

  • Size-exclusion chromatography column for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following in order:

    • 100 µL of azide-modified protein solution (1 mg/mL).

    • 10 µL of 100 mM THPTA solution.

    • 10 µL of 20 mM CuSO₄ solution. Vortex briefly.

    • 5 µL of 10 mM Alkyne-Biotin stock solution (provides a 20-fold molar excess, adjust as needed).

  • Initiate the Reaction: Add 10 µL of freshly prepared 100 mM sodium ascorbate solution to initiate the click reaction. Vortex briefly to mix.[14]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.

  • Purification: Purify the biotinylated protein from excess reagents using a size-exclusion chromatography column equilibrated with PBS.

  • Characterization: Confirm successful conjugation by SDS-PAGE analysis (a shift in molecular weight should be observed) and a Western blot using streptavidin-HRP.

Causality Behind Choices:

  • THPTA: This water-soluble ligand stabilizes the Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) state and increasing the reaction rate.[14] It also helps to minimize copper-induced damage to the protein.

  • Sodium Ascorbate: This reducing agent is used to reduce Cu(II) to the active Cu(I) catalyst in situ.[14] A freshly prepared solution is crucial as it is prone to oxidation.

  • Molar Excess of Biotin: A molar excess of the labeling reagent drives the reaction to completion, ensuring a high labeling efficiency.

This protocol details the labeling of a protein modified with a DBCO group with an azide-functionalized fluorescent dye.[7][15]

Materials:

  • DBCO-modified protein (1 mg/mL in PBS, pH 7.4)

  • Azide-Fluorophore (e.g., Azide-Alexa Fluor 488, 10 mM stock in DMSO)

  • PBS, pH 7.4

  • Size-exclusion chromatography column for purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine:

    • 100 µL of DBCO-modified protein solution (1 mg/mL).

    • A 10- to 20-fold molar excess of the Azide-Fluorophore stock solution.

  • Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C with gentle shaking. The reaction can be monitored by measuring the decrease in the DBCO absorbance at around 309 nm.

  • Purification: Remove the unreacted fluorescent dye by size-exclusion chromatography.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its specific excitation maximum) and applying the Beer-Lambert law.

Causality Behind Choices:

  • DBCO: This strained cyclooctyne provides the driving force for the catalyst-free reaction, making it ideal for live-cell imaging and other applications where copper is toxic.[7][15]

  • Incubation Conditions: The reaction is typically slower than CuAAC, hence the longer incubation times.[9] Performing the reaction at 4°C can help maintain the stability of sensitive proteins.

Application 2: Drug Discovery - Synthesis of Triazole-Containing Bioactive Molecules

The 1,2,3-triazole ring is a privileged scaffold in medicinal chemistry, found in a number of FDA-approved drugs.[5] Click chemistry provides a rapid and efficient method for generating libraries of triazole-containing compounds for high-throughput screening.[16]

This protocol provides a general method for the synthesis of a 1-benzyl-4-phenyl-1,2,3-triazole, a common triazole derivative.[17]

Materials:

  • Benzyl azide (1 M solution in a suitable solvent)

  • Phenylacetylene (1 M solution in a suitable solvent)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent (e.g., a mixture of t-butanol and water)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask, add benzyl azide (1 mmol) and phenylacetylene (1 mmol) in a 1:1 mixture of t-butanol and water (10 mL).

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%) in a small amount of water.

  • Reaction Initiation: Add the catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the pure 1-benzyl-4-phenyl-1,2,3-triazole.

  • Characterization: Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and purity.[18]

Causality Behind Choices:

  • t-Butanol/Water Solvent System: This solvent mixture is commonly used for CuAAC reactions as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst system.

  • Catalyst Loading: Typically, 1-5 mol% of the copper catalyst is sufficient to drive the reaction to completion in a reasonable timeframe.

Application 3: Materials Science - Functionalization of Polymers and Surfaces

Click chemistry is extensively used to modify the surfaces of materials and to synthesize functional polymers.[19][20] The high efficiency and orthogonality of the reaction allow for the precise introduction of desired functionalities.

A polymer with pendant azide groups can be readily functionalized with an alkyne-containing molecule (e.g., a fluorescent dye, a bioactive peptide, or a mannose group for targeting) using CuAAC. This allows for the creation of "smart" materials with tailored properties for applications in biosensing, drug delivery, and tissue engineering.

Troubleshooting

ProblemPossible CauseSolution
Low or no reaction (CuAAC) Inactive catalyst (Cu(II) instead of Cu(I))Ensure a fresh solution of sodium ascorbate is used. Increase the concentration of the reducing agent.
Copper chelating agents in the buffer (e.g., EDTA, Tris)Use a non-chelating buffer like PBS or HEPES.[12]
Inaccessible azide or alkyne groups on the biomoleculeConsider using a longer, more flexible linker (e.g., a PEG linker) on the labeling reagent.
Low or no reaction (SPAAC) Steric hindrance around the azide or DBCO groupUse a linker to increase the distance between the reactive moiety and the biomolecule.
Degradation of the strained cyclooctyneStore DBCO reagents protected from light and moisture. Prepare solutions fresh.
Protein precipitation High concentration of organic solvent (e.g., DMSO)Keep the final concentration of the organic solvent below 10-20% of the total reaction volume.
Copper-induced aggregationUse a copper-chelating ligand like THPTA or perform the reaction at a lower temperature.

Conclusion

The click chemistry-mediated synthesis of triazole derivatives has become an indispensable tool for researchers across multiple scientific disciplines. The reliability, efficiency, and versatility of the CuAAC and SPAAC reactions have enabled the development of novel bioconjugates, therapeutic agents, and advanced materials that were previously inaccessible. By understanding the underlying principles and following well-defined protocols, scientists can harness the power of click chemistry to push the boundaries of their research and accelerate discovery.

References

Application Notes: In Vitro Protocols for Assessing Aminotriazole Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminotriazole and its derivatives are heterocyclic compounds investigated for a range of pharmacological activities, including potential anticancer properties.[1] A critical step in the preclinical evaluation of these compounds is the assessment of their cytotoxic effects on relevant cell lines. In vitro cytotoxicity assays are essential for determining a compound's potency (e.g., IC50 value), understanding its mechanism of action (e.g., apoptosis, necrosis), and establishing a therapeutic window.

This document provides detailed protocols for three common in vitro assays used to measure the cytotoxicity of aminotriazole: the MTT assay for cell viability, the Lactate Dehydrogenase (LDH) release assay for membrane integrity, and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis.

General Experimental Workflow

The overall process for assessing cytotoxicity involves several key stages, from initial cell culture preparation to final data analysis. The workflow ensures reproducibility and provides a comprehensive understanding of the compound's effect on the cells.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis A Cell Line Selection & Culture B Cell Seeding in Multi-well Plates (e.g., 96-well) A->B C Treatment with Aminotriazole (Dose-Response & Time-Course) D Incubation (e.g., 24, 48, 72 hours) C->D E Perform Cytotoxicity Assay (MTT, LDH, Apoptosis, etc.) F Data Acquisition (e.g., Plate Reader, Flow Cytometer) G Data Analysis & Interpretation (IC50, % Apoptosis, etc.) F->G

Caption: General workflow for in vitro cytotoxicity testing.

Cell Viability Assessment: MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[2] Viable cells with active mitochondrial dehydrogenases convert the yellow, water-soluble MTT into a purple, insoluble formazan.[3][4] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[3][5]

Experimental Protocol: MTT Assay
  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of aminotriazole in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control and wells with medium only for background subtraction.[5]

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well for a final concentration of approximately 0.5 mg/mL.[5][6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[2] The incubation time may need optimization depending on the cell type.

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or 0.04 M HCl in isopropanol) to each well to dissolve the formazan crystals.[4][6]

  • Absorbance Reading: Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[3]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance.

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] x 100

Data Presentation: MTT Assay

Summarize the results in a table to determine the half-maximal inhibitory concentration (IC50).

Aminotriazole Conc. (µM)Mean Absorbance (570 nm)Std. Deviation% Cell Viability
0 (Vehicle Control)1.2540.085100.0%
11.1030.07287.9%
100.8760.06169.8%
250.6320.04550.4%
500.3150.03325.1%
1000.1500.02111.9%
IC50 (µM) --~24.8

Cytotoxicity Assessment: LDH Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytoplasmic enzyme present in all cells.[7] Upon damage to the plasma membrane—a hallmark of cytotoxicity—LDH is released into the cell culture medium.[8][9] The LDH assay measures the amount of released LDH by a coupled enzymatic reaction that results in a colored product, with the intensity being proportional to the number of lysed cells.[10]

Experimental Protocol: LDH Assay
  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol (Section 3.1). It is crucial to set up two additional controls:

    • Spontaneous LDH Release: Vehicle-treated cells (measures baseline cell death).

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., 1% Triton X-100) 45 minutes before the end of incubation (represents 100% cytotoxicity).[8]

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.

  • Sample Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new, clear 96-well plate.[10]

  • Reaction Mixture Addition: Prepare the LDH assay reaction mixture according to the manufacturer's instructions. Typically, this involves combining a substrate mix with an assay buffer.[10][11] Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[7]

  • Stop Reaction (if applicable): Some kits require adding a stop solution (e.g., 1M acetic acid) to terminate the reaction.[10] Add 50 µL of stop solution if required.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cytotoxicity using the values from the controls.

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] x 100

Data Presentation: LDH Assay
Aminotriazole Conc. (µM)Mean Absorbance (490 nm)Std. Deviation% Cytotoxicity
0 (Spontaneous Release)0.1500.0120.0%
10.1850.0154.1%
100.3200.02820.0%
250.5500.04147.1%
500.8900.06587.1%
1001.0100.078101.2%
Max Release Control1.0000.080100.0%

Apoptosis Detection: Annexin V/PI Staining Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[12]

  • Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is lost.[12]

G A Seed & Treat Cells in 6-well Plates B Harvest Cells (Adherent & Floating) A->B C Wash Cells with Cold PBS B->C D Resuspend in 1X Binding Buffer C->D E Add Annexin V-FITC & Propidium Iodide (PI) D->E F Incubate 15-20 min in the Dark E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations (Live, Apoptotic, Necrotic) G->H G A Aminotriazole B Cellular Stress A->B Bcl2 Bcl-2 (Anti-apoptotic) B->Bcl2 inhibits Bax Bax (Pro-apoptotic) B->Bax Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito inhibits Bax->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis PARP->Apoptosis

References

Application Notes and Protocols: High-Throughput Screening of 1,2,4-Triazole Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide array of biological activities.[1][2][3] These activities include antifungal, anticancer, antiviral, and antibacterial properties.[1] High-throughput screening (HTS) of compound libraries containing the 1,2,4-triazole moiety is a critical strategy for identifying novel therapeutic agents. This document provides detailed protocols for performing HTS on 1,2,4-triazole libraries, guidelines for data presentation, and visualizations of relevant workflows and biological pathways.

Applications of 1,2,4-Triazole Libraries in Drug Discovery

The versatility of the 1,2,4-triazole ring, which features hydrogen bonding capabilities and metabolic stability, makes it a valuable component in drug design.[1] Libraries of these compounds have been successfully screened to identify potent agents for various diseases.

  • Anticancer Agents: 1,2,4-triazole derivatives have shown significant antiproliferative effects against various cancer cell lines, including breast, liver, and lung cancer.[3][4] They can act through diverse mechanisms, such as inhibiting enzymes like Tankyrase and PI3K, which are crucial for cancer cell signaling.[5]

  • Antimicrobial and Antifungal Agents: This scaffold is famously present in antifungal drugs like fluconazole and itraconazole.[1][6] HTS campaigns continue to identify novel triazole derivatives with potent activity against bacterial strains, including Mycobacterium tuberculosis, and various fungi.[7][8]

  • Antiviral Agents: The antiviral drug Ribavirin is a well-known example of a 1,2,4-triazole-containing compound.[2] Screening of triazole libraries has yielded compounds with potential activity against viruses such as HIV.[3]

  • Enzyme Inhibition: Triazole derivatives have been identified as inhibitors for a wide range of enzymes. Recent studies have uncovered their potential as ferroptosis inhibitors, antagonists for the 5-lipoxygenase-activating protein (FLAP), and modulators of the Pregnane X Receptor (PXR).[9][10][11]

High-Throughput Screening (HTS) Workflow

The HTS process is a systematic workflow designed to rapidly assess a large number of compounds for a specific biological activity. The typical workflow for screening 1,2,4-triazole libraries is outlined below.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validation Validation & Optimization Library 1,2,4-Triazole Library (10 mM in DMSO) Primary Primary HTS (Single Concentration) Library->Primary AssayDev Assay Development & Validation AssayDev->Primary HitConfirm Hit Confirmation & Retesting Primary->HitConfirm Initial Hits DoseResponse Dose-Response (IC50 Determination) HitConfirm->DoseResponse Confirmed Hits SAR Lead Optimization (SAR Studies) DoseResponse->SAR Potent Hits

Caption: General workflow for high-throughput screening of compound libraries.

Experimental Protocols

Detailed and validated protocols are essential for the success of any HTS campaign. Below are generalized protocols for a cell-based screening assay and subsequent hit validation.

Protocol 3.1: Cell-Based HTS for Cytotoxicity

This protocol describes a primary screen to identify 1,2,4-triazole compounds that exhibit cytotoxic effects against a human cancer cell line (e.g., HepG2, MDA-MB-231).[4][12]

Materials:

  • Human cancer cell line (e.g., HepG2)

  • Complete culture medium (e.g., EMEM with 10% FBS)

  • 384-well white, clear-bottom tissue culture plates

  • 1,2,4-Triazole compound library (10 mM in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in medium)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader capable of luminescence detection

Methodology:

  • Cell Seeding: Suspend cells in complete culture medium and dispense 40 µL into each well of a 384-well plate at a predetermined density (e.g., 2,500 cells/well). Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Addition:

    • Prepare intermediate compound plates by diluting the 10 mM stock library plates.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the 1,2,4-triazole compounds, positive control, and negative control to the cell plates. This results in a final screening concentration (e.g., 10 µM).

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Viability Assay:

    • Equilibrate the plates and the cell viability reagent to room temperature.

    • Add 20 µL of the viability reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Normalize the data using the positive (0% viability) and negative (100% viability) controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds that cause >50% inhibition.

Protocol 3.2: Hit Confirmation and Dose-Response Analysis

This protocol is used to confirm the activity of initial hits and to determine their potency (IC₅₀ value).

Methodology:

  • Hit Re-testing: Re-test all initial hits from the primary screen under the same assay conditions to eliminate false positives.

  • Dose-Response Plate Preparation:

    • For each confirmed hit, create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

    • Prepare assay plates following the same procedure as the primary screen.

  • Compound Addition: Add the serially diluted compounds to the cell plates in triplicate.

  • Data Acquisition and Analysis:

    • After incubation and addition of the viability reagent, measure the luminescence.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value for each compound.

Data Presentation and Analysis

Clear and concise presentation of quantitative data is crucial for interpreting screening results and making decisions about which compounds to advance.

Table 1: Anticancer Activity of Selected 1,2,4-Triazole Derivatives This table summarizes the cytotoxic activity of novel 1,2,4-triazole compounds against various cancer cell lines.

Compound IDTarget Cell LineIC₅₀ (µM)Reference DrugRef. Drug IC₅₀ (µM)Citation
7f HepG216.78Doxorubicin0.98[4]
15o HT-29 (Colon)2.045-Fluorouracil5.31[5]
15r HT-29 (Colon)0.855-Fluorouracil5.31[5]
15 MDA-MB-231 (Breast)3.48Doxorubicin5.12[12]
20 MDA-MB-231 (Breast)5.95Doxorubicin5.12[12]

Table 2: Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives This table presents the minimum inhibitory concentration (MIC) required to inhibit the growth of various microbial strains.

Compound IDTarget OrganismMIC (µg/mL)Reference DrugRef. Drug MIC (µg/mL)Citation
C4 M. tuberculosis H37Ra0.976--[7]
3c M. smegmatis<1.9Streptomycin4.0[8]
28g MRSA0.25 - 1.0Clinafloxacin-[1]
39c E. coli3.125--[1]

Case Study: Targeting the Wnt/β-Catenin Signaling Pathway

The Wnt/β-catenin pathway is frequently deregulated in various cancers, particularly colorectal cancer. Tankyrase (TNKS) is an enzyme that promotes the degradation of Axin, a key component of the β-catenin destruction complex. Inhibiting Tankyrase stabilizes Axin, leading to the destruction of β-catenin and suppression of Wnt signaling. 1,2,4-triazole scaffolds have been identified as potent Tankyrase inhibitors.[5]

Wnt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_complex Destruction Complex cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd LRP LRP5/6 Dvl Dsh Fzd->Dvl Activates GSK3b GSK3β Dvl->GSK3b Inhibits CK1 CK1 APC APC Axin Axin BetaCatenin β-catenin Axin->BetaCatenin Phosphorylates Proteasome Proteasome Degradation BetaCatenin->Proteasome Leads to BetaCatenin_n β-catenin BetaCatenin->BetaCatenin_n Translocates TCF TCF/LEF TargetGenes Target Gene Expression TCF->TargetGenes Activates BetaCatenin_n->TCF Binds Triazole 1,2,4-Triazole Inhibitor (e.g., G007-LK) TNKS Tankyrase (TNKS) Triazole->TNKS Inhibits TNKS->Axin Promotes Degradation

Caption: Inhibition of the Wnt/β-catenin pathway by a 1,2,4-triazole Tankyrase inhibitor.

References

Application Notes and Protocols for (5-amino-1H-1,2,4-triazol-3-yl)methanol in Structure-Property Relationship Modeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (5-amino-1H-1,2,4-triazol-3-yl)methanol as a scaffold in structure-property relationship (SPR) and quantitative structure-activity relationship (QSAR) modeling for drug discovery. This document outlines the rationale for its use, protocols for derivatization and biological evaluation, and a framework for computational modeling.

Introduction

This compound is a versatile heterocyclic compound that serves as an excellent starting point for the synthesis of diverse chemical libraries. Its structure incorporates key pharmacophoric features: a 1,2,4-triazole ring, a primary amino group, and a hydroxymethyl group. The 1,2,4-triazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its metabolic stability and ability to engage in various biological interactions. The amino and hydroxyl groups provide convenient handles for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties. This scaffold is particularly amenable to structure-property relationship modeling, where systematic structural modifications are correlated with changes in biological activity and other properties.

Rationale for Use in Structure-Property Relationship Modeling

The this compound scaffold is valuable for SPR and QSAR studies due to its:

  • Multiple points for diversification: The amino and hydroxyl groups can be readily functionalized to generate a library of analogs with varying substituents.

  • Hydrogen bonding capabilities: The triazole nitrogens, the amino group, and the hydroxyl group can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets.

  • Scaffold rigidity: The central triazole ring provides a rigid core, which helps in defining the spatial orientation of the appended functional groups, a crucial aspect for molecular recognition.

  • Bioisosteric potential: The 1,2,4-triazole ring is a known bioisostere for amide and ester groups, offering opportunities to modulate properties like solubility, and metabolic stability.

Application 1: Development of Antifungal Agents

Background: Triazole-based compounds are a major class of antifungal agents that primarily act by inhibiting lanosterol 14α-demethylase (CYP51), a key enzyme in the fungal ergosterol biosynthesis pathway. Derivatives of this compound can be designed to interact with the active site of this enzyme.

Signaling Pathway: Fungal Ergosterol Biosynthesis Inhibition

G acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane (Altered Fluidity and Function) ergosterol->membrane Incorporation cyp51->ergosterol Demethylation triazole_inhibitor This compound Derivative triazole_inhibitor->cyp51 Inhibition

Caption: Inhibition of fungal ergosterol biosynthesis by a triazole derivative.

Experimental Workflow for Antifungal Drug Discovery

G start Synthesis of this compound Derivative Library screening In vitro Antifungal Screening (e.g., Broth Microdilution Assay) start->screening data Collect MIC/IC50 Data screening->data qsar QSAR Model Development data->qsar descriptors Calculate Molecular Descriptors (2D, 3D, Physicochemical) qsar->descriptors model Generate and Validate QSAR Model descriptors->model optimization Lead Optimization (Guided by QSAR Model) model->optimization end Candidate Drug optimization->end G ligand Growth Factor (e.g., EGF) egfr EGFR ligand->egfr dimerization Dimerization & Autophosphorylation egfr->dimerization downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) dimerization->downstream proliferation Cell Proliferation, Survival, Angiogenesis downstream->proliferation inhibitor This compound Derivative inhibitor->egfr Inhibition of Tyrosine Kinase Activity

Troubleshooting & Optimization

Optimizing reaction conditions for aminotriazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of aminotriazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing 3-amino-1,2,4-triazoles?

A1: Common starting materials include thioureas, which can be converted to key intermediates, and hydrazinecarbothioamides.[1] Another prevalent method involves the reaction of hydrazine hydrate, cyanamide, and formic acid to form an aminoguanidine formate intermediate that is then cyclized.[2][3]

Q2: Which solvents are typically recommended for aminotriazole synthesis?

A2: Acetonitrile is often cited as a good solvent, providing clean conversions.[1] Other solvents such as dimethylformamide (DMF) and ethanol (EtOH) have also been used.[1] For certain copper-catalyzed reactions, dimethyl sulfoxide (DMSO) and various alcohols can be employed.[4][5]

Q3: What is a common method for the purification of aminotriazoles?

A3: Purification can be achieved through filtration over a short pad of silica gel, followed by flushing with a solvent mixture like methanol in dichloromethane.[1] For higher purity, preparative High-Performance Liquid Chromatography (HPLC) is also a viable option.[1] Crystallization from a suitable solvent, such as ethanol, can also be an effective purification method.[6]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Potential Cause Suggested Solution Citation
Incomplete reaction Increase reaction temperature. Some reactions that are slow at room temperature proceed more efficiently at elevated temperatures, such as 80°C or even 140°C for cyclization steps.[1]
Incorrect catalyst or catalyst deactivation Ensure the correct catalyst is being used for the specific reaction (e.g., Cu(I) for click chemistry).[4] For heterogeneous catalysts, ensure they have not been poisoned and consider regeneration or using fresh catalyst.[5][7]
Starting material is a hydrochloride salt If using a hydrazine hydrochloride salt, the addition of a base like triethylamine is often necessary to liberate the free base for the reaction to proceed smoothly.[1]
Presence of moisture or oxygen Some reactions, particularly those involving organometallic catalysts, may be sensitive to air and moisture. Ensure anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) are used where required.
Poor regioselectivity leading to mixed isomers The choice of catalyst can influence regioselectivity. For example, in the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis may favor the 1,5-isomer, while Ag(I) catalysis can selectively yield the 1,3-isomer.[5]

Issue 2: Formation of Impurities or Side Products

Potential Cause Suggested Solution Citation
Formation of gelatinous flocculates In the synthesis using hydrazine hydrate, cyanamide, and formic acid, improper pH and temperature control can lead to flocculates. Maintain a pH of 6-7 and a temperature of 0-10°C during the initial mixing, and a pH of 7-8 at 60-100°C for the formation of the aminoguanidine formate intermediate.[2]
Presence of dicyandiamide impurity Thoroughly wash the aminoguanidine formate intermediate to reduce the dicyandiamide content to below 0.25% before the final cyclization step.[2][3]
Side reactions due to incorrect solvent The choice of solvent can impact the cleanliness of the reaction. It is recommended to perform small-scale trials with different solvents (e.g., acetonitrile, DMF, EtOH) to identify the one that minimizes side product formation.[1]

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Yield of 1-Substituted 3-Amino-1,2,4-triazoles

EntryR¹ GroupReaction Temp. (°C)AdditiveOverall Yield (%)Citation
1PhenylRoom Temp.None66[1]
24-FluorophenylRoom Temp.None45[1]
34-ChlorophenylRoom Temp.Triethylamine52[1]
42-Pyridyl80None35[1]
5tert-Butyl80Triethylamine58[1]
6CyclohexylRoom Temp.None52[1]
7IsopropylRoom Temp.None54[1]

Conditions based on a two-step, one-pot protocol.[1]

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-amino-1,2,4-triazole [1]

  • Intermediate Formation : A mixture of the sulfonic acid intermediate (240 mg, 1.2 mmol) and phenylhydrazine (108 mg, 1.0 mmol) in anhydrous acetonitrile (1 mL) is stirred at room temperature for 1.5 hours.

  • Concentration : The reaction mixture is then concentrated to a solid.

  • Cyclization : Trimethyl orthoformate (1 mL) is added to the solid, and the mixture is heated overnight at 140°C in a sealed tube.

  • Work-up : The resulting mixture is cooled to room temperature and filtered through a short pad of silica gel, which is then flushed with 20% MeOH in CH₂Cl₂.

  • Purification : The filtrate is concentrated and purified by preparative HPLC to yield the final product.

Protocol 2: Synthesis of 3-Amino-1,2,4-triazole from Hydrazine Hydrate, Cyanamide, and Formic Acid [2]

  • Initial Reaction : Hydrazine hydrate and formic acid are added simultaneously to cyanamide at a temperature of 0° to 10°C, maintaining a pH of 6 to 7.

  • Intermediate Formation : The mixture is then heated to 60° to 100°C at a pH of 7 to 8 to form aminoguanidine formate.

  • Concentration and Crystallization : The aminoguanidine formate solution is evaporated at 30° to 60°C to a solids content of 100 to 700 g/L to induce crystallization.

  • Purification of Intermediate : The crystallized aminoguanidine formate is filtered and washed to ensure the dicyandiamide content is below 0.25%.

  • Cyclization : The purified aminoguanidine formate is heated at 110° to 200°C (preferably 140° to 170°C) to yield 3-amino-1,2,4-triazole.

Visual Guides

experimental_workflow cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification start Starting Materials (Thiourea Derivative + Hydrazine) process1 Stir in Acetonitrile (1.5h, RT or 80°C) start->process1 process2 Concentrate to Solid process1->process2 process3 Add HC(OMe)₃ Heat in Sealed Tube (140°C, overnight) process2->process3 process4 Cool and Filter (Silica Gel) process3->process4 process5 Concentrate Filtrate process4->process5 process6 Preparative HPLC process5->process6 end Final Product process6->end

Caption: General workflow for a two-step, one-pot aminotriazole synthesis.

troubleshooting_low_yield start Low or No Product Yield cond1 Is the starting material a hydrazine hydrochloride salt? start->cond1 sol1_yes Add a base (e.g., Triethylamine) cond1->sol1_yes Yes cond2 Is the reaction temperature optimized? cond1->cond2 No sol1_no Proceed to next check sol2_yes Increase reaction temperature (e.g., 80°C) cond2->sol2_yes No cond3 Is the correct catalyst being used and active? cond2->cond3 Yes sol2_no Proceed to next check sol3_yes Verify catalyst choice and consider using fresh catalyst cond3->sol3_yes No

Caption: Troubleshooting decision tree for low product yield in aminotriazole synthesis.

References

Technical Support Center: Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (5-amino-1H-1,2,4-triazol-3-yl)methanol synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary areas to investigate are incomplete reaction, side reactions, and suboptimal reaction conditions.

  • Incomplete Reaction: The cyclocondensation of aminoguanidine with glycolic acid requires sufficient thermal energy and time. Ensure your reaction is heated to an adequate temperature (typically 120-180°C) for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion.

  • Suboptimal Reagent Ratio: The molar ratio of aminoguanidine to glycolic acid is crucial. An excess of one reagent may not necessarily drive the reaction to completion and could lead to purification difficulties. Start with a 1:1 or a slight excess of the glycolic acid (e.g., 1:1.1) and optimize from there.

  • Reaction Conditions: The choice of aminoguanidine salt (bicarbonate or hydrochloride) can influence the reaction. The hydrochloride salt may require a base to neutralize the HCl generated, while the bicarbonate salt will decompose to release CO2. Microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the synthesis of similar 3-amino-1,2,4-triazoles.[1][2]

  • Water Removal: The cyclization step involves the elimination of water. Efficient removal of water can drive the equilibrium towards the product. If conducting the reaction in a flask, using a Dean-Stark apparatus can be beneficial, although this is less applicable for microwave synthesis.

Q2: I am observing significant impurity formation. What are the common side products and how can I minimize them?

A2: Impurity formation is a common challenge. The primary side products in this synthesis are typically unreacted starting materials and intermediates, as well as potential products from side reactions of the hydroxyl group of glycolic acid.

  • Incomplete Cyclization: The intermediate N-acylaminoguanidine may be present if the reaction is not driven to completion. Increasing the reaction temperature or time can help to fully cyclize this intermediate.

  • Decomposition: At very high temperatures, the starting materials or the product may decompose. It is important to find an optimal temperature that promotes cyclization without causing significant degradation. Thermogravimetric analysis (TGA) of the starting materials can help determine their thermal stability.

  • Side reactions of the hydroxyl group: Although less commonly reported for this specific synthesis, under harsh acidic or basic conditions, the hydroxyl group of glycolic acid or the final product could potentially undergo side reactions such as etherification or elimination. Maintaining a neutral or slightly acidic pH during the reaction is generally preferred.

Q3: The purification of my final product is difficult. What are the recommended purification strategies?

A3: this compound is a polar molecule, which can make purification challenging.

  • Recrystallization: This is the most common and effective method for purifying 3-amino-1,2,4-triazole derivatives.[1] Suitable solvents include water, ethanol, methanol, or mixtures thereof. The choice of solvent will depend on the solubility of the product and impurities. Experiment with different solvent systems to find the one that gives the best recovery of pure product.

  • Column Chromatography: For small-scale reactions or if recrystallization is ineffective, column chromatography on silica gel can be employed. A polar mobile phase, such as a mixture of dichloromethane/methanol or ethyl acetate/methanol, will likely be required.

  • Acid-Base Extraction: Due to the basic nature of the amino group and the triazole ring, the product can be dissolved in an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous solution with a base.

Data Presentation

Table 1: Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Reported Yield Range (%)Notes
120-1304-650-65Conventional heating. Slower reaction rate.
140-1602-460-80Optimal range for conventional heating for many 3-amino-1,2,4-triazole syntheses.
170-1800.5-1.575-90+Microwave-assisted synthesis. Significantly reduced reaction times and often improved yields.[1][2]
>190<1VariablePotential for decomposition and increased impurity formation.

Table 2: Influence of Reactant Molar Ratio on Synthesis Outcome

Aminoguanidine : Glycolic AcidExpected OutcomeTroubleshooting Considerations
1 : 1Stoichiometric. Can lead to good yields if the reaction goes to completion.Unreacted aminoguanidine may remain if glycolic acid decomposes.
1 : 1.1 - 1.2Slight excess of glycolic acid can help drive the reaction to completion.Excess glycolic acid may need to be removed during purification.
1.1 : 1Slight excess of aminoguanidine.Excess aminoguanidine can be difficult to remove from the polar product.

Experimental Protocols

Protocol 1: Conventional Synthesis of this compound

This protocol is a representative procedure based on the synthesis of similar 3-amino-1,2,4-triazole derivatives.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine aminoguanidine bicarbonate (1.0 eq) and glycolic acid (1.05 eq).

  • Heating: Heat the mixture in an oil bath at 140-150°C. The mixture will initially melt and then begin to evolve gas (CO2 and H2O).

  • Reaction Monitoring: Maintain the temperature and stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by TLC (e.g., using a 10:1 dichloromethane:methanol eluent).

  • Work-up: Allow the reaction mixture to cool to room temperature. The crude product will solidify.

  • Purification: Dissolve the crude solid in a minimum amount of hot water or ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis of this compound

This protocol is adapted from general procedures for microwave-assisted synthesis of 3-amino-1,2,4-triazoles.[2]

  • Reaction Setup: In a microwave reaction vial, combine aminoguanidine hydrochloride (1.0 eq) and glycolic acid (1.1 eq).

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 170-180°C for 30-60 minutes.

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature.

  • Purification: Add a small amount of water or ethanol to the crude product and sonicate to break up the solid. Collect the solid by vacuum filtration. Recrystallize the crude product from a suitable solvent such as water or ethanol.

Visualizations

Synthesis_Pathway aminoguanidine Aminoguanidine intermediate N-Acylaminoguanidine Intermediate aminoguanidine->intermediate + glycolic_acid Glycolic Acid glycolic_acid->intermediate product This compound intermediate->product Cyclization (-H2O) water H2O

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Low Yield or High Impurity check_completion Check Reaction Completion (TLC/HPLC) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No check_ratio Verify Reactant Molar Ratio check_completion->check_ratio Yes increase_time_temp Increase Reaction Time or Temperature incomplete->increase_time_temp increase_time_temp->check_completion incorrect_ratio Incorrect Ratio check_ratio->incorrect_ratio No purification_issue Purification Difficulty check_ratio->purification_issue Yes adjust_ratio Adjust to 1:1.1 (Amine:Acid) incorrect_ratio->adjust_ratio adjust_ratio->start Re-run recrystallize Optimize Recrystallization Solvent purification_issue->recrystallize chromatography Consider Column Chromatography recrystallize->chromatography If ineffective

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Purification of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 1,2,4-triazole derivatives. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist you in your research and development endeavors.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common issues encountered during the purification of 1,2,4-triazole derivatives.

Recrystallization

Q1: My 1,2,4-triazole derivative is not crystallizing, even after cooling the solution. What should I do?

A1: Several techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the solution-air interface. This creates nucleation sites for crystal growth.[1]

  • Seeding: If available, add a single, pure seed crystal of your compound to the solution to act as a template for crystallization.[1]

  • Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[1]

  • Lowering Temperature: If cooling to room temperature is insufficient, try using an ice bath or a refrigerator. Be cautious, as rapid cooling can sometimes trap impurities.[1]

  • Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.[2]

Q2: I have a low yield of my 1,2,4-triazole derivative after recrystallization. What are the likely causes and how can I improve it?

A2: Low yields in recrystallization are common and can often be attributed to the following:

  • Excessive Solvent: Using too much solvent is a frequent cause of low recovery, as a significant amount of the product will remain in the mother liquor. To remedy this, concentrate the filtrate by evaporation and attempt a second crystallization.[2]

  • High Solubility: The compound might be too soluble in the chosen solvent, even at low temperatures. Consider using a different solvent or a mixed solvent system.[2]

  • Premature Crystallization: The product may have crystallized prematurely during hot filtration. To prevent this, pre-heat the filtration apparatus (funnel and receiving flask).[2]

  • Losses During Transfers: Product can be lost during transfers between glassware. Rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product.[2]

Q3: My product has "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the compound is impure or if its melting point is lower than the boiling point of the solvent. To address this:

  • Reheat the solution to dissolve the oil.

  • Add more solvent.

  • Allow the solution to cool more slowly.

  • Consider using a lower-boiling point solvent.

Q4: The recrystallized product is still colored. How can I remove the color?

A4: Colored impurities can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration. However, use activated charcoal sparingly as it can also adsorb your desired product, leading to a lower yield.[1] For some aryltriazole derivatives, dissolving the crude product in a hot mineral acid can be effective, as the protonated triazole salt may be soluble while the non-basic colored impurities can be removed.[1]

Column Chromatography

Q5: My 1,2,4-triazole derivative is streaking on the silica gel column. What is causing this and how can I fix it?

A5: Streaking is often caused by the compound being too polar for the stationary/mobile phase combination or not being fully dissolved in the mobile phase.[3]

  • Solvent Polarity: For silica gel, try adding a small amount of a more polar solvent like methanol to your eluent.[3]

  • Stationary Phase: Consider using a more polar stationary phase, such as alumina.[3]

  • Solubility: Ensure your compound is fully dissolved in a minimum amount of the mobile phase before loading it onto the column.[3]

Q6: My compound is not moving from the origin of the column. What should I do?

A6: This indicates that the eluent is not polar enough to move your compound. Gradually increase the polarity of the mobile phase (gradient elution). For highly polar compounds, consider using reverse-phase chromatography.[3]

Q7: I am observing poor separation between my desired product and impurities.

A7: Poor separation can be addressed by:

  • Varying the Mobile Phase: Systematically vary the solvent composition of your mobile phase. If you are using a mixed solvent system, try different ratios.

  • Changing the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase.

Q8: I am seeing co-elution of a non-polar impurity with my target compound.

A8: This can occur if the solvent system is not optimized. Try using a weaker solvent system to increase the separation between your target compound and the non-polar impurity on a TLC plate first to find the optimal mobile phase. You can also try using silica gel with a smaller mesh size for the column.[4]

Data Presentation

Table 1: Recrystallization Solvents for 1,2,4-Triazole Derivatives

Derivative TypeSolvent SystemObserved YieldPurityReference
Substituted 1,2,4-triazolesEthanolGoodAnalytically Pure
3,5-diphenyl-4H-1,2,4-triazoleBenzene-Petroleum Ether (2:1)83%Not specified[5]
4-amino-3,5-diphenyl-4H-1,2,4-triazole1-PropanolNot specifiedNot specified[5]
N-acylated 1,2,4-triazole derivativeDiethyl etherNot specifiedNot specified[6]
Thiourea substituted 1,2,4-triazoleEthyl acetateNot specifiedNot specified[6]
Imidazole substituted 1,2,4-triazoleAqueous ethanol (1:1)Not specifiedNot specified[6]
1-(tosylmethyl)-1H-1,2,4-triazoleNot specifiedNot specifiedHigh[7]
1,2,4-triazole-containing phthalocyaninesEthanolGoodHigh[8]

Table 2: Column Chromatography Conditions for 1,2,4-Triazole Derivatives

Derivative TypeStationary PhaseMobile PhaseYieldPurityReference
1,2,4-triazole-containing phthalocyaninesSilica gelChloroform:Methanol (90:10)27%Not specified[8]
1-(Arylaminomethyl)-1,2,4-triazolesSilica gelHexane - Propan-1-olNot specifiedGood separation[9]
1-(Arylaminomethyl)-1,2,4-triazolesC-8 modified silica gelMethanol-water or Acetonitrile-waterNot specifiedGood separation[9]
1-(6-Bromohexyl)-1,2,4-triazoleC18 reverse-phaseGradient of acetonitrile in water (with 0.1% formic acid)Not specifiedHigh[10]
3-Mercapto-1,2,4-triazoleSilica gelHexane/Ethyl acetate (gradient)Not specifiedHigh[1]
Novel 1,2,4-triazole derivatives containing amino acid fragmentsSilica gelHexane/EtOAc (3:1)67.0%High[11]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Dissolution: In a fume hood, dissolve the crude 1,2,4-triazole derivative in the minimum amount of a suitable hot solvent. Common solvents include ethanol, ethanol/water mixtures, and ethyl acetate/hexane mixtures.[2]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly boil the solution.[1]

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[2]

  • Crystallization: Allow the filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can be placed in an ice bath after it has reached room temperature.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.[2]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.[2]

Protocol 2: General Column Chromatography Procedure
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).[1]

  • Column Packing: Pour the slurry into a chromatography column. Allow the silica gel to settle, ensuring a packed bed free of air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.[12]

  • Sample Loading: Dissolve the crude 1,2,4-triazole derivative in a minimal amount of the eluent or a slightly more polar solvent. This solution can be loaded directly onto the column. Alternatively, adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.[1][12]

  • Elution: Begin eluting the column with a solvent system of low polarity. Gradually increase the polarity of the eluent to move the compounds down the column. The progress of the separation can be monitored by thin-layer chromatography (TLC).[1][12]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.[1][12]

  • Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.[1][12]

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 1,2,4-triazole derivative.[1][12]

Protocol 3: Acid-Base Extraction for Aryltriazoles
  • Dissolution: Dissolve the crude aryltriazole derivative in a suitable organic solvent.

  • Acidification: Add a hot mineral acid solution to the dissolved crude product. This will protonate the triazole, forming a water-soluble salt.

  • Separation: Transfer the mixture to a separatory funnel. The protonated triazole salt will be in the aqueous layer, while non-basic impurities may remain in the organic layer or separate as an oily layer that can be physically removed. Separate the aqueous layer.

  • Basification: Cool the aqueous layer and carefully add a base (e.g., sodium hydroxide solution) until the solution is basic. This will deprotonate the triazole salt, causing the neutral triazole derivative to precipitate.

  • Isolation: Collect the precipitated solid by filtration.

  • Washing and Drying: Wash the solid with water to remove any remaining salts and then dry it thoroughly.

Protocol 4: Vacuum Distillation
  • Setup: Assemble a vacuum distillation apparatus. Ensure all glassware is clean and dry.

  • Charging the Flask: Place the crude 1,2,4-triazole derivative into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Heat the distillation flask gently. The temperature required will depend on the boiling point of the specific triazole derivative under vacuum.

  • Collection: Collect the distilled product in the receiving flask.

  • Cooling and Breaking Vacuum: Once the distillation is complete, allow the apparatus to cool before carefully breaking the vacuum.

Mandatory Visualizations

Recrystallization_Workflow start Crude 1,2,4-Triazole Derivative dissolve Dissolve in Minimum Hot Solvent start->dissolve decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filtration Hot Filtration decolorize->hot_filtration cool Cool to Crystallize hot_filtration->cool isolate Isolate Crystals by Vacuum Filtration cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Crystals wash->dry end Pure 1,2,4-Triazole Derivative dry->end

Caption: A flowchart illustrating the key steps in a typical recrystallization procedure.

Column_Chromatography_Workflow start Crude 1,2,4-Triazole Derivative prepare_column Prepare and Pack Column start->prepare_column load_sample Load Sample onto Column prepare_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Pure 1,2,4-Triazole Derivative evaporate->end

Caption: A general workflow for the purification of 1,2,4-triazole derivatives by column chromatography.

Troubleshooting_Crystallization start No Crystals Form Upon Cooling is_dilute Is the solution too dilute? start->is_dilute concentrate Concentrate the solution is_dilute->concentrate Yes try_seeding Try seeding or scratching is_dilute->try_seeding No concentrate->try_seeding oiling_out Product 'oiled out'? try_seeding->oiling_out change_solvent Change solvent system oiling_out->change_solvent No reheat_add_solvent Reheat and add more solvent oiling_out->reheat_add_solvent Yes

Caption: A decision tree for troubleshooting common issues during the recrystallization of 1,2,4-triazole derivatives.

References

Troubleshooting byproduct formation in triazole cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with byproduct formation during triazole cyclization reactions.

Frequently Asked Questions (FAQs)

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

1. I am observing significant amounts of a homocoupled alkyne (diacetylene) byproduct in my CuAAC reaction. What is the cause and how can I prevent it?

The formation of a diacetylene byproduct, often referred to as Glaser coupling, is a common side reaction in CuAAC. It is caused by the oxidative homocoupling of terminal alkynes in the presence of oxygen and the copper catalyst.

Troubleshooting Strategies:

  • Deoxygenate Reaction Mixture: The most critical step is to remove oxygen. This can be achieved by sparging your solvent with an inert gas (e.g., argon or nitrogen) before adding the catalyst and reagents. Performing the reaction under an inert atmosphere is highly recommended.[1]

  • Use a Reducing Agent: The addition of a reducing agent, such as sodium ascorbate, helps maintain the copper catalyst in its active Cu(I) oxidation state, which minimizes oxidative side reactions.[1][2] However, excess ascorbate can lead to other side reactions.[1]

  • Utilize a Ligand: Chelating ligands, such as Tris(benzyltriazolylmethyl)amine (TBTA) or bathophenanthroline, stabilize the Cu(I) catalytic species, protecting it from oxidation and disproportionation, thereby suppressing homocoupling.[1][3]

  • Control Reaction pH: The reaction is tolerant of a pH range from 4 to 12.[4] Operating within this range can help ensure the stability of the catalytic system.

2. My CuAAC reaction has a low yield and appears to stall. What are the potential causes?

Low yields or stalled reactions are typically due to catalyst deactivation or inhibition.

Troubleshooting Strategies:

  • Catalyst Oxidation: The active catalyst is Cu(I). Oxidation to Cu(II) by atmospheric oxygen will render it inactive. Ensure rigorous exclusion of air or use an in-situ reducing agent like sodium ascorbate to regenerate Cu(I) from any Cu(II) source (e.g., CuSO₄).[1][3]

  • Insufficient Ligand: The ligand-to-copper ratio is crucial. Insufficient ligand can leave the copper ion vulnerable to oxidation or precipitation. An excess of ligand, however, can sometimes inhibit the reaction.

  • Substrate Inhibition: High concentrations of the alkyne substrate can sometimes inhibit the catalyst. If using concentrated solutions, consider a different ligand system or slower addition of the alkyne.[1]

  • Impure Reagents: Impurities in the starting materials or solvents can poison the catalyst. Ensure the purity of your azides, alkynes, and solvents.

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

3. My RuAAC reaction is not regioselective and is producing the 1,4-disubstituted triazole instead of the expected 1,5-isomer. Why is this happening?

The regiochemical outcome of the azide-alkyne cycloaddition is determined by the catalyst. Ruthenium catalysts, specifically those with a cyclopentadienyl (Cp) or pentamethylcyclopentadienyl (Cp*) ligand, are known to produce the 1,5-disubstituted triazole.[5][6] If you are observing the 1,4-isomer, it is likely due to one of the following:

  • Copper Contamination: Trace amounts of copper can catalyze the competing CuAAC reaction, leading to the formation of the 1,4-isomer. Ensure your glassware and reagents are free from copper contamination.

  • Incorrect Ruthenium Catalyst: While Cp*-containing ruthenium complexes reliably give the 1,5-isomer, certain ruthenium catalysts without this ligand have been reported to produce the 1,4-isomer.[5][7] Verify that you are using a catalyst like CpRuCl(PPh₃)₂ or [CpRuCl]₄.[7][8]

4. The yield of my RuAAC reaction with an aryl azide is very low. How can I optimize this?

Aryl azides can be challenging substrates in RuAAC reactions, sometimes leading to low yields or catalyst deactivation.[8]

Troubleshooting Strategies:

  • Catalyst Choice: The pentamethylcyclopentadienyl ruthenium(II) chloride tetramer, [CpRuCl]₄, has been shown to be more active than CpRuCl(PPh₃)₂ for reactions involving difficult substrates like aryl azides.[8]

  • Solvent Selection: Dimethylformamide (DMF) is often a superior solvent for these reactions compared to others like THF or acetonitrile.[8]

  • Temperature and Heating Method: Elevated temperatures are often required. Microwave irradiation can be particularly effective for facilitating the optimization of reaction conditions and improving yields, often outperforming conventional heating.[8][9]

Thermal and Strain-Promoted Cycloadditions

5. I am attempting a thermal Huisgen cycloaddition without a catalyst, but I am getting a mixture of 1,4- and 1,5-regioisomers. Is it possible to favor one over the other?

The uncatalyzed, thermal Huisgen 1,3-dipolar cycloaddition inherently lacks regioselectivity and frequently produces a roughly 1:1 mixture of the 1,4- and 1,5-isomers, especially with asymmetric alkynes.[4][5] Achieving high regioselectivity without a catalyst is generally not feasible. The primary solution is to switch to a catalytic method:

  • For the 1,4-isomer: Use the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4][5]

  • For the 1,5-isomer: Use the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).[5][6]

6. What are the common byproducts in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and how can they be minimized?

SPAAC is known for being a clean, bioorthogonal reaction that proceeds without a catalyst.[] Byproduct formation is minimal compared to metal-catalyzed reactions. However, potential issues can arise from the stability of the strained alkyne itself.

Troubleshooting Strategies:

  • Reagent Stability: The high ring strain that drives the reaction also makes the cycloalkyne reagent susceptible to decomposition or side reactions over time, especially under non-optimal storage conditions.[11] Use fresh or properly stored cycloalkyne reagents.

  • Rational Reagent Design: The choice of cycloalkyne is critical. For applications requiring high stability and minimal side reactions, more stable platforms like benzocyclononynes may be preferable to more reactive, but less stable, cyclooctynes.[11]

Data Presentation: Troubleshooting Summary

Table 1: Troubleshooting Guide for Common Issues in CuAAC

Issue ObservedPotential CauseRecommended Solution
Alkyne Homocoupling Oxygen-mediated oxidative couplingDeoxygenate solvents; run under inert gas; add a ligand (e.g., TBTA).[1]
Low Yield / Stalled Reaction Catalyst oxidation (Cu(I) → Cu(II))Use a reducing agent (sodium ascorbate); exclude oxygen.[1][3]
Incomplete Conversion Substrate inhibition or impuritiesPurify starting materials; consider slower addition of reagents.[1]
Formation of 1,5-isomer Uncatalyzed thermal reactionEnsure reaction temperature is not excessively high; confirm catalyst activity.

Table 2: Optimizing Conditions for RuAAC with Challenging Substrates

ParameterStandard ConditionOptimized Condition for Aryl Azides
Catalyst CpRuCl(PPh₃)₂[CpRuCl]₄[8]
Solvent THF, Benzene, TolueneDimethylformamide (DMF)[8]
Temperature Room Temperature to 65 °C90 - 110 °C[8]
Heating Conventional (Oil Bath)Microwave Irradiation[8][9]

Visualizations: Workflows and Mechanisms

TroubleshootingWorkflow cluster_start Problem Identification cluster_diagnosis Initial Diagnosis cluster_pathways Troubleshooting Pathways cluster_solutions_yield Solutions for Low Yield cluster_solutions_byproduct Solutions for Byproducts cluster_solutions_isomer Solutions for Regioselectivity Start Problem with Triazole Cyclization Q1 What is the main issue? Start->Q1 LowYield Low Yield or Stalled Reaction Q1->LowYield Low Yield Byproduct Byproduct Formation Q1->Byproduct Byproducts WrongIsomer Wrong Regioisomer Q1->WrongIsomer Wrong Isomer Sol_Yield1 Check Catalyst Activity: - Use fresh catalyst - Ensure correct oxidation state (Cu(I)) LowYield->Sol_Yield1 Sol_Yield2 Exclude Oxygen: - Degas solvents - Use inert atmosphere LowYield->Sol_Yield2 Sol_Yield3 Check Reagent Purity LowYield->Sol_Yield3 Sol_Byproduct1 For Alkyne Homocoupling (CuAAC): - Add stabilizing ligand (TBTA) - Rigorously exclude O₂ Byproduct->Sol_Byproduct1 Sol_Byproduct2 For Catalyst Deactivation (RuAAC): - Switch to robust catalyst ([Cp*RuCl]₄) - Optimize solvent (DMF) Byproduct->Sol_Byproduct2 Sol_Isomer1 Confirm Catalyst Identity: - Use Cu(I) for 1,4-isomer - Use Cp*Ru(II) for 1,5-isomer WrongIsomer->Sol_Isomer1 Sol_Isomer2 Eliminate Cross-Contamination (e.g., trace copper in RuAAC) WrongIsomer->Sol_Isomer2

Caption: A logical workflow for troubleshooting common issues in triazole cyclization reactions.

ByproductPathways cluster_main Desired Reaction Pathway (CuAAC) cluster_side Side Reaction Pathways Start Alkyne + Azide + Cu(I) Catalyst Intermediate Copper-Acetylide Intermediate Start->Intermediate Catalytic Cycle Start InactiveCu Inactive Cu(II) Start->InactiveCu Catalyst Oxidation Product 1,4-Disubstituted Triazole Intermediate->Product Cycloaddition Homocoupling Alkyne Homocoupling (Glaser Byproduct) Intermediate->Homocoupling Oxidative Coupling Oxygen1 O₂ Oxygen1->Homocoupling Oxygen2 O₂ Oxygen2->InactiveCu

Caption: Byproduct formation pathways in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Regioselectivity Reagents Terminal Alkyne + Azide Catalyst_Cu Cu(I) Catalyst (CuAAC) Reagents->Catalyst_Cu Catalyst_Ru Cp*Ru(II) Catalyst (RuAAC) Reagents->Catalyst_Ru Catalyst_None Thermal (No Catalyst) Reagents->Catalyst_None Product_1_4 1,4-Disubstituted Triazole Catalyst_Cu->Product_1_4 Highly Selective Product_1_5 1,5-Disubstituted Triazole Catalyst_Ru->Product_1_5 Highly Selective Product_Mix Mixture of 1,4- and 1,5-Isomers Catalyst_None->Product_Mix Not Selective

References

Technical Support Center: Synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-amino-1H-1,2,4-triazol-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What is the primary and most direct synthetic route for this compound?

A1: The most direct and commonly cited method for the synthesis of this compound is the cyclization reaction between aminoguanidine bicarbonate and glycolic acid.[1] This one-step process involves heating the reactants, typically in the absence of a solvent or in a high-boiling point solvent, to facilitate the condensation and subsequent intramolecular cyclization to form the desired triazole ring with the methanol substituent.

Q2: What are the key starting materials for this synthesis?

A2: The essential starting materials are aminoguanidine bicarbonate and glycolic acid. It is crucial to use high-purity reagents to minimize the formation of by-products and facilitate purification.

Q3: What are the typical reaction conditions for this synthesis?

A3: While specific protocols may vary, the reaction generally involves heating a mixture of aminoguanidine bicarbonate and glycolic acid. Temperatures can range from 120°C to 170°C. The reaction can be performed neat (without a solvent) or in a high-boiling point solvent like dimethylformamide (DMF) or ethylene glycol. Microwave-assisted synthesis can also be employed to reduce reaction times.[2]

Q4: What are the main safety concerns when scaling up this synthesis?

A4: When handling aminoguanidine bicarbonate on a large scale, it is important to be aware of its potential for thermal decomposition, which can occur at elevated temperatures.[3] Adequate ventilation is necessary to handle the evolution of gases such as methyl mercaptan if alternative starting materials are used for aminoguanidine synthesis.[3] Aminoguanidine bicarbonate may also cause skin sensitization.[4][5][6] Glycolic acid can be corrosive or irritating depending on its concentration and pH. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For large-scale operations, a thorough risk assessment is essential.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Product 1. Incomplete reaction. 2. Sub-optimal reaction temperature or time. 3. Decomposition of starting material or product at high temperatures. 4. Inefficient purification leading to product loss.1. Monitor the reaction progress using techniques like TLC or HPLC to ensure completion. 2. Optimize the reaction temperature and time. A step-wise increase in temperature might be beneficial. 3. Avoid excessive heating. Consider using a high-boiling point solvent to maintain a consistent temperature. For scale-up, ensure even heat distribution. 4. Optimize the purification protocol. Consider alternative crystallization solvents or chromatographic techniques.
Difficulty in Product Purification 1. The product is a highly polar compound, making it difficult to separate from polar impurities and starting materials. 2. Formation of closely related by-products. 3. Co-precipitation of inorganic salts.1. Recrystallization from a suitable solvent system is the primary method. A mixture of a polar solvent (e.g., water, ethanol) and a less polar co-solvent might be effective. 2. Column chromatography using normal phase silica with a polar eluent system (e.g., DCM/Methanol with ammonia) or reversed-phase chromatography can be employed. 3. If inorganic salts are present, consider a desalting step or washing the crude product with a solvent in which the salts are insoluble but the product has limited solubility.
Formation of Side Products/Impurities 1. Dimerization or polymerization of starting materials or intermediates. 2. Incomplete cyclization leading to the formation of acylaminoguanidine intermediates. 3. Formation of other triazole isomers or related heterocyclic compounds. 4. Dehydration of the methanol group at high temperatures.1. Control the reaction temperature and stoichiometry of the reactants carefully. 2. Ensure sufficient reaction time and temperature for complete cyclization. Analysis of the crude reaction mixture can help identify such intermediates. 3. Optimize reaction conditions to favor the formation of the desired product. Characterization of by-products by techniques like LC-MS and NMR is crucial for understanding and mitigating their formation. 4. Avoid excessive heating during the reaction and work-up.
Runaway Reaction/Exotherm 1. The reaction between aminoguanidine bicarbonate and glycolic acid can be exothermic, especially on a larger scale. 2. Inadequate heat dissipation.1. For scaled-up syntheses, ensure the reaction vessel is equipped with adequate cooling and temperature monitoring systems. 2. Add the reactants portion-wise or use a dropping funnel for controlled addition, especially when initiating the reaction. 3. Consider using a suitable solvent to help moderate the reaction temperature.
Product Discoloration 1. Presence of impurities from starting materials. 2. Degradation of the product or by-products at high temperatures.1. Use high-purity starting materials. 2. Minimize reaction time at elevated temperatures. Purification by recrystallization, often with the use of activated carbon, can help remove colored impurities.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline based on the reaction of aminoguanidine with a carboxylic acid. Optimization for scale-up is necessary.

Materials:

  • Aminoguanidine bicarbonate

  • Glycolic acid

  • High-boiling point solvent (e.g., DMF or ethylene glycol) (optional)

  • Ethanol (for recrystallization)

  • Activated Carbon

Procedure:

  • In a reaction vessel equipped with a mechanical stirrer, thermometer, and a reflux condenser, add equimolar amounts of aminoguanidine bicarbonate and glycolic acid.

  • Optional: Add a high-boiling point solvent to create a slurry.

  • Heat the mixture slowly and with constant stirring to the desired reaction temperature (e.g., 120-150°C). Foaming and gas evolution (CO2 and water vapor) will be observed.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by TLC or HPLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solvent was used, it can be removed under reduced pressure.

  • Dissolve the crude product in a minimal amount of hot ethanol (or an appropriate solvent mixture).

  • Add a small amount of activated carbon and heat at reflux for a short period.

  • Filter the hot solution to remove the activated carbon.

  • Allow the filtrate to cool slowly to induce crystallization.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.

Visualizations

Logical Workflow for Troubleshooting Synthesis Issues

Troubleshooting_Workflow Troubleshooting Workflow for Synthesis start Synthesis Issue Identified low_yield Low Yield start->low_yield purity_issue Purity Issue start->purity_issue scale_up_problem Scale-up Problem start->scale_up_problem check_reaction Check Reaction Parameters (Temp, Time, Stoichiometry) low_yield->check_reaction check_sm Verify Starting Material Purity low_yield->check_sm optimize_purification Optimize Purification (Recrystallization, Chromatography) purity_issue->optimize_purification analyze_byproducts Analyze By-products (LC-MS, NMR) purity_issue->analyze_byproducts thermal_control Improve Thermal Control (Cooling, Dosing) scale_up_problem->thermal_control safety_review Conduct Safety Review scale_up_problem->safety_review check_reaction->optimize_purification analyze_byproducts->check_reaction thermal_control->check_reaction

Caption: A logical workflow for diagnosing and resolving common issues encountered during the synthesis of this compound.

Signaling Pathway of Synthesis and Potential Side Reactions

Synthesis_Pathway Synthesis Pathway and Potential Side Reactions cluster_main Main Reaction Pathway cluster_side Potential Side Reactions AG Aminoguanidine Bicarbonate Intermediate Acylaminoguanidine Intermediate AG->Intermediate + Heat GA Glycolic Acid GA->Intermediate Product This compound Intermediate->Product Cyclization (-H2O) Dimer Dimerization/ Polymerization Intermediate->Dimer High Temp Dehydration Dehydrated Product Product->Dehydration Excessive Heat

Caption: A diagram illustrating the main synthetic pathway to this compound and potential side reactions that can occur.

References

Technical Support Center: Enhancing Metabolic Stability of Triazole-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing common issues related to the metabolic stability of triazole-based drug candidates.

Frequently Asked Questions (FAQs)

Q1: My triazole-based compound shows low metabolic stability in a liver microsome assay. What are the common metabolic liabilities?

A1: Triazole-based compounds can be susceptible to metabolism by cytochrome P450 (CYP) enzymes.[1][2] Common metabolic "hotspots" include:

  • N-oxidation: The nitrogen atoms of the triazole ring can be oxidized, particularly by CYP2C19 and CYP3A4.[3]

  • Oxidation of Substituents: Alkyl or aryl groups attached to the triazole ring are common sites for oxidation. For instance, phenyl groups can be hydroxylated.

  • Aliphatic Hydroxylation: Carbon atoms on alkyl chains attached to the triazole core can be hydroxylated.

  • Dealkylation: If N-alkyl groups are present, they can be removed through oxidative dealkylation.[4]

Q2: What are the primary strategies to improve the metabolic stability of my triazole compound?

A2: Several strategies can be employed to "block" or reduce metabolism at labile sites:

  • Deuteration: Replacing hydrogen atoms with deuterium at metabolically active sites can slow down the rate of CYP-mediated metabolism due to the kinetic isotope effect. This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond.[5][6]

  • Introduction of Electron-Withdrawing Groups: Adding groups like fluorine to aromatic rings can decrease the electron density, making them less susceptible to oxidative metabolism.[7]

  • Steric Hindrance: Introducing bulky groups near a metabolic hotspot can physically block the enzyme's access to that site.

  • Bioisosteric Replacement: Replacing a metabolically labile group with a more stable one that retains the desired biological activity is a common and effective strategy.[8][9][10] The triazole ring itself can be used as a stable bioisostere for amide bonds, which are prone to hydrolysis.[8][10][11][12]

Q3: How do I choose between liver microsomes, S9 fraction, and hepatocytes for my metabolic stability assay?

A3: The choice of in vitro test system depends on the metabolic pathways you want to investigate:

  • Liver Microsomes: These are subcellular fractions containing primarily Phase I drug-metabolizing enzymes like CYPs. They are cost-effective and suitable for high-throughput screening to assess CYP-mediated metabolism.[13][14][15] However, they lack most Phase II enzymes.

  • Liver S9 Fraction: This fraction contains both microsomal (Phase I) and cytosolic (many Phase II) enzymes.[16][17] It provides a more comprehensive picture of metabolism than microsomes alone.

  • Hepatocytes: As intact cells, hepatocytes contain the full complement of Phase I and Phase II enzymes, as well as transporters.[18][19] They are considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo environment.

Test SystemPhase I Enzymes (e.g., CYPs)Phase II Enzymes (e.g., UGTs, SULTs)TransportersThroughputCost
Liver Microsomes YesLimitedNoHighLow
Liver S9 Fraction YesYes (Cytosolic)NoHighLow-Medium
Hepatocytes YesYesYesMediumHigh

Q4: How do I interpret the results from my metabolic stability assay?

A4: The primary outputs of a metabolic stability assay are the half-life (t½) and the in vitro intrinsic clearance (CLint).[13][20][21]

  • Half-life (t½): The time it takes for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater metabolic stability.

  • Intrinsic Clearance (CLint): The rate of metabolism by the liver, independent of other physiological factors like blood flow. A lower CLint value signifies better metabolic stability. These values are used to rank-order compounds and predict in vivo pharmacokinetic parameters.[20]

Troubleshooting Guides

Issue 1: High variability between replicate wells in my microsomal stability assay.

  • Possible Cause: Inconsistent pipetting of the test compound, microsomes, or NADPH.

    • Solution: Ensure all pipettes are calibrated. Use a multi-channel pipette for adding reagents to the plate to improve consistency. Pre-dilute the test compound to minimize errors from pipetting very small volumes.

  • Possible Cause: Microsomes not uniformly suspended.

    • Solution: Gently mix the microsomal suspension before each pipetting step. Avoid vigorous vortexing which can denature enzymes.

  • Possible Cause: Variability in incubation temperature across the plate.

    • Solution: Ensure the incubator provides uniform heating. Allow the plate to equilibrate to 37°C before adding the initiating cofactor (NADPH).

  • Possible Cause: Inconsistent termination of the reaction.

    • Solution: Use a multi-channel pipette to add the stop solution (e.g., cold acetonitrile) at the precise time points. Stagger the initiation of the reaction for each time point to allow for accurate termination.

Issue 2: My positive control compound shows unexpectedly high stability (low metabolism).

  • Possible Cause: Inactive NADPH cofactor.

    • Solution: NADPH solutions should be prepared fresh before each experiment. Store the solid NADPH desiccated and protected from light at -20°C.

  • Possible Cause: Degraded microsomal activity.

    • Solution: Store microsomes at -80°C and avoid repeated freeze-thaw cycles.[22] Thaw them quickly in a 37°C water bath immediately before use. Run a well-characterized control compound with known metabolic rates to verify the activity of each new batch of microsomes.[22]

  • Possible Cause: Inhibition of CYP enzymes by the vehicle (e.g., DMSO).

    • Solution: Ensure the final concentration of the organic solvent in the incubation is low, typically ≤0.5% for DMSO.

Issue 3: The concentration of my test compound is below the limit of quantification at the zero-minute time point.

  • Possible Cause: Non-specific binding of the compound to the plate or pipette tips.

    • Solution: Use low-binding plates and pipette tips. Include a "no-cofactor" control (incubate the compound with microsomes without NADPH) to assess non-enzymatic degradation and binding.

  • Possible Cause: Instability of the compound in the assay buffer.

    • Solution: Test the stability of the compound in the incubation buffer without microsomes or cofactors.

  • Possible Cause: Poor sample recovery during the protein precipitation step.

    • Solution: Optimize the protein precipitation solvent. Ensure thorough mixing after adding the stop solution and adequate centrifugation to pellet the protein.

Experimental Protocols

Key Experiment: Liver Microsomal Stability Assay

This protocol outlines a standard procedure for determining the metabolic stability of a triazole-based drug candidate using liver microsomes.

1. Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or simply NADPH solution.

  • Positive control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)

  • 96-well incubation plate

  • 96-well collection plate

  • Ice-cold acetonitrile with an internal standard for reaction termination and protein precipitation.

  • LC-MS/MS system for analysis.

2. Procedure:

  • Preparation:

    • Thaw liver microsomes at 37°C and dilute to the desired concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.[23]

    • Prepare working solutions of the test compound and positive controls by diluting the stock solutions in buffer. A typical final test compound concentration is 1 µM.[13][14]

    • Prepare the NADPH solution (e.g., 10 mM in buffer). Keep on ice.

  • Incubation Setup:

    • In the 96-well incubation plate, add the diluted microsomal solution to each well.

    • Add the test compound or control compound working solution to the appropriate wells.

    • Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation and Sampling:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH solution to all wells.[14]

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture from the incubation plate to a collection plate containing ice-cold acetonitrile with an internal standard to terminate the reaction.[13] The 0-minute sample is typically taken immediately after adding NADPH.

  • Sample Processing:

    • Seal and vortex the collection plate for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.[1]

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to determine the peak area ratio of the remaining parent compound to the internal standard at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Determine the slope of the linear portion of the curve (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubate Incubation cluster_sample Sampling & Analysis cluster_data Data Analysis prep_cpd Prepare Test Compound Solution mix Mix Compound & Microsomes in 96-well plate prep_cpd->mix prep_mic Prepare Microsome Suspension prep_mic->mix prep_nadph Prepare NADPH Cofactor initiate Initiate Reaction with NADPH prep_nadph->initiate pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->initiate sampling Sample at Time Points (0, 5, 15, 30, 60 min) initiate->sampling terminate Terminate with Acetonitrile + IS sampling->terminate centrifuge Centrifuge & Collect Supernatant terminate->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot Plot % Remaining vs. Time lcms->plot calc Calculate t½ and CLint plot->calc

Caption: Workflow for a typical in vitro liver microsomal stability assay.

troubleshooting_logic start Low Metabolic Stability Observed identify_hotspot Identify Metabolic Hotspot (Metabolite ID studies) start->identify_hotspot strategy Select Stabilization Strategy identify_hotspot->strategy deuteration Deuteration (Replace H with D) strategy->deuteration KIE approach fluorination Blocking Group (e.g., Fluorination) strategy->fluorination Electronic/Steric approach bioisostere Bioisosteric Replacement (e.g., Amide to Triazole) strategy->bioisostere Scaffold hopping synthesis Synthesize Analogs deuteration->synthesis fluorination->synthesis bioisostere->synthesis reassay Re-assay Metabolic Stability synthesis->reassay outcome Improved Stability? reassay->outcome success Proceed with Candidate outcome->success Yes iterate Iterate Design outcome->iterate No iterate->strategy

Caption: Decision-making workflow for addressing metabolic instability.

References

Technical Support Center: Enhancing Aqueous Solubility of 5-Amino-1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of 5-amino-1,2,4-triazole compounds.

Frequently Asked Questions (FAQs)

Q1: My 5-amino-1,2,4-triazole derivative has poor aqueous solubility. What are the initial steps to address this?

A1: Initially, it is crucial to accurately determine the baseline aqueous solubility of your compound. This can be achieved through standard methods like the shake-flask technique for thermodynamic solubility or nephelometry for kinetic solubility.[1][2] Once you have a quantitative measure, you can explore various solubility enhancement strategies. A logical first step is to assess the compound's pH-dependent solubility profile, as the amino group in the triazole ring allows for pH modification to significantly impact solubility.

Q2: How does pH influence the solubility of 5-amino-1,2,4-triazole compounds?

A2: 5-Amino-1,2,4-triazole and its derivatives are weak bases due to the presence of the amino group. In acidic conditions (lower pH), the amino group can become protonated, forming a more soluble salt.[3] Therefore, adjusting the pH of the aqueous medium to be below the pKa of the amino group can lead to a significant increase in solubility. It is advisable to determine the full pH-solubility profile to identify the optimal pH for your experiments.

Q3: What are co-solvents, and how can they improve the solubility of my compound?

A3: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of poorly soluble compounds.[3][4] They work by reducing the polarity of the solvent system, making it more favorable for dissolving lipophilic molecules. Common co-solvents used in laboratory settings include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs). However, it is important to use the lowest effective concentration of a co-solvent, as high concentrations can sometimes negatively impact biological assays.

Q4: Is salt formation a viable strategy for improving the solubility of these compounds?

A4: Yes, salt formation is a widely used and effective technique for enhancing the aqueous solubility of ionizable compounds like 5-amino-1,2,4-triazoles.[3] By reacting the basic amino group with an acid (e.g., hydrochloric acid, sulfuric acid, or various organic acids), a salt is formed that is often significantly more water-soluble than the free base.[5][6] The choice of the counter-ion can have a substantial effect on the resulting solubility and solid-state properties of the salt.

Q5: When should I consider more advanced techniques like prodrugs or cyclodextrin complexation?

A5: Advanced strategies such as creating a prodrug or using cyclodextrins are typically considered when simpler methods like pH adjustment, co-solvents, or salt formation are insufficient or not suitable for your intended application (e.g., in vivo studies).

  • Prodrugs are bioreversible derivatives of a drug that are designed to improve its physicochemical properties, such as solubility.[7][8][9] An inactive, more water-soluble promoiety is attached to the parent drug, which is then cleaved in vivo to release the active drug.

  • Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a more water-soluble inclusion complex.[10][11][12][13][14] This can be a powerful formulation tool to enhance solubility without chemically modifying the drug itself.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

Your 5-amino-1,2,4-triazole derivative precipitates out of solution when preparing an aqueous stock or during an experiment.

Troubleshooting Workflow:

G A Precipitation Observed B Characterize pH-Solubility Profile A->B C Is solubility significantly higher at lower pH? B->C D Adjust buffer pH to optimal range C->D Yes F Try Co-solvent Approach C->F No E Problem Solved D->E G Prepare stock in DMSO/Ethanol Dilute into aqueous buffer F->G H Does precipitation persist? G->H I Optimize co-solvent percentage (keep below 1-2% if possible) H->I Yes J Consider Salt Formation H->J No I->E K Synthesize a salt (e.g., HCl salt) J->K L Test solubility of the salt form K->L L->E

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Assess pH-Dependent Solubility: Before attempting other methods, determine if your compound's solubility is sensitive to pH. Prepare saturated solutions in buffers of varying pH (e.g., pH 3, 5, 7.4) and measure the concentration of the dissolved compound.

  • Adjust Buffer pH: If you observe higher solubility at a lower pH, adjust the pH of your experimental buffer accordingly, ensuring the new pH is compatible with your assay.

  • Utilize Co-solvents: If pH adjustment is not effective or feasible, prepare a high-concentration stock solution of your compound in a water-miscible organic solvent like DMSO or ethanol. Then, dilute this stock solution into your aqueous buffer. Be mindful of the final co-solvent concentration, as it may affect your experiment.

  • Optimize Co-solvent Concentration: If precipitation still occurs upon dilution, try using a lower concentration of your stock solution or slightly increasing the percentage of co-solvent in your final solution.

  • Consider Salt Formation: For a more robust solution, consider synthesizing a salt of your compound. The hydrochloride salt is a common starting point and often exhibits significantly improved aqueous solubility.

Issue: Inconsistent Results in Biological Assays

You are observing high variability in your biological assay results, which you suspect is due to poor solubility of your 5-amino-1,2,4-triazole test compound.

Troubleshooting Workflow:

G A Inconsistent Assay Results B Verify Compound Solubility in Final Assay Medium A->B C Is the final concentration below the kinetic solubility limit? B->C D Re-evaluate dosing and dilution scheme B->D If borderline E Consistent results achieved C->E Yes F Enhance Solubility in Assay Medium C->F No D->F G Use a more soluble form (e.g., salt) F->G H Incorporate a formulation aid (e.g., cyclodextrin) F->H I Re-validate assay with the new formulation G->I H->I I->E

Caption: Troubleshooting inconsistent biological assay results.

Detailed Steps:

  • Determine Kinetic Solubility in Assay Medium: Use a kinetic solubility assay, such as nephelometry, to determine the solubility of your compound directly in the final assay medium, including all components like serum or proteins.

  • Compare to Experimental Concentration: Ensure that the final concentration of your compound in the assay is well below its measured kinetic solubility limit to avoid precipitation during the experiment.

  • Employ a More Soluble Form: If the required assay concentration exceeds the solubility of the free base, switch to a more soluble form of the compound, such as a pre-formed salt.

  • Use Formulation Aids: Consider incorporating a solubilizing excipient like a cyclodextrin into your assay medium. This can increase the apparent solubility of your compound without chemical modification.

  • Re-validate the Assay: After changing the formulation of your test compound (e.g., using a salt or adding a cyclodextrin), it is essential to re-validate your assay to ensure that the new formulation components do not interfere with the assay results.

Quantitative Data on Solubility Enhancement

The following tables provide a summary of expected solubility improvements for 5-amino-1,2,4-triazole compounds using various techniques. Note that the exact values will vary depending on the specific substitutions on the triazole ring.

Table 1: Effect of pH on the Aqueous Solubility of 3-Amino-1,2,4-triazole (Amitrole)

pHAqueous Solubility (g/L)
3.0> 280
5.0280
7.0280
9.0280

Data for 3-amino-1,2,4-triazole (Amitrole) indicates high intrinsic water solubility, which is less affected by pH in the tested range. However, for more lipophilic derivatives of 5-amino-1,2,4-triazole, a significant increase in solubility is expected at a pH below the pKa of the amino group.

Table 2: Illustrative Example of Co-solvent Effect on a Poorly Soluble 5-Amino-1,2,4-triazole Derivative

Co-solventConcentration (% v/v)Kinetic Solubility (µM)
None (Water)0< 1
DMSO125
DMSO260
Ethanol545
PEG 400555

Table 3: Impact of Salt Formation on Aqueous Solubility of a 5-Amino-1,2,3-triazole-4-carboxamide Derivative

Compound FormKinetic Aqueous Solubility at pH 7.4 (µg/mL)
Free Base1
HCl Salt264

This data from a related triazole isomer demonstrates the significant potential of salt formation to improve aqueous solubility.[5][6]

Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol details the determination of the equilibrium solubility of a compound.

Workflow Diagram:

G A Add excess compound to buffer B Equilibrate on shaker (24-48h at constant temp.) A->B C Separate solid from supernatant (Centrifugation or Filtration) B->C D Quantify compound concentration in supernatant (e.g., HPLC-UV, LC-MS) C->D E Determine Thermodynamic Solubility D->E

Caption: Workflow for the shake-flask solubility assay.

Methodology:

  • Preparation: Add an excess amount of the solid 5-amino-1,2,4-triazole compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. Ensure there is undissolved solid material present.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period to reach equilibrium (typically 24 to 48 hours).

  • Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be done by centrifugation at high speed (e.g., >10,000 x g) or by filtering the solution through a 0.22 µm filter.

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent. Determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.

Protocol 2: Kinetic Solubility Determination (Nephelometry)

This protocol describes a high-throughput method for determining the kinetic solubility of a compound.

Workflow Diagram:

G A Prepare serial dilutions of DMSO stock in aqueous buffer B Incubate at constant temperature (e.g., 2 hours) A->B C Measure light scattering (turbidity) using a nephelometer B->C D Identify precipitation point from the light scatter graph C->D E Determine Kinetic Solubility D->E

Caption: Workflow for the kinetic solubility assay by nephelometry.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the 5-amino-1,2,4-triazole compound in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution into the desired aqueous buffer.

  • Incubation: Incubate the plate at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours).

  • Measurement: Measure the light scattering or turbidity of each well using a laser nephelometer.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a significant increase in light scattering is observed indicates the point of precipitation and is reported as the kinetic solubility.

References

Overcoming challenges in the synthesis of N-substituted aminotriazoles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of N-substituted aminotriazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N-substituted aminotriazoles?

A1: Several methods are commonly employed for the synthesis of N-substituted aminotriazoles. These include the Pellizzari reaction, which involves the condensation of an amide with a hydrazide, and various cyclization reactions starting from precursors like amidines, imidates, and hydrazones.[1] Another prevalent method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry," which is known for its high yield and regioselectivity.[2] Additionally, multi-component reactions and microwave-assisted synthesis have gained popularity for their efficiency and ability to generate diverse libraries of aminotriazole derivatives.[3]

Q2: My reaction yield is consistently low. What are the potential general causes?

A2: Low yields in aminotriazole synthesis can stem from several factors. Common issues include incomplete reactions, the formation of side products, and decomposition of starting materials or the product at high temperatures.[1] The purity of starting materials is crucial; ensure they are pure and dry.[1] Reaction temperature and time are also critical parameters that often require optimization. For instance, in the Pellizzari reaction, excessively high temperatures can lead to decomposition, while temperatures that are too low may result in an incomplete reaction.[1]

Q3: What is "acyl interchange" in the context of the Pellizzari reaction, and how can I avoid it?

A3: Acyl interchange is a significant side reaction in unsymmetrical Pellizzari reactions, where the acyl groups of the amide and hydrazide starting materials swap at high temperatures. This leads to a mixture of up to three different 1,2,4-triazole products, which complicates purification and reduces the yield of the desired compound.[1][4] To minimize acyl interchange, it is recommended to use the lowest possible reaction temperature that allows the reaction to proceed at a reasonable rate.[1] Alternatively, employing a symmetrical reaction, where the amide and hydrazide have the same acyl group, will yield a single triazole product.[1]

Q4: How can microwave-assisted synthesis improve my results?

A4: Microwave irradiation offers several advantages over conventional heating for the synthesis of N-substituted aminotriazoles. It can significantly shorten reaction times, often from hours to minutes, and improve reaction yields.[3][5] The rapid and uniform heating provided by microwaves can minimize the formation of side products by reducing the overall time the reaction mixture is exposed to high temperatures. This technique has been successfully applied to various synthetic routes, including the Pellizzari reaction, leading to cleaner reactions and easier purification.[5]

Q5: What are the typical methods for purifying N-substituted aminotriazoles?

A5: The purification of N-substituted aminotriazoles depends on the properties of the compound and the impurities present. Common purification techniques include recrystallization from a suitable solvent, which is effective for solid products. Column chromatography is another widely used method for separating the desired product from byproducts and unreacted starting materials. For more challenging separations, such as isomeric mixtures, High-Performance Liquid Chromatography (HPLC) can be employed.[1][6] In some cases, the product may precipitate from the reaction mixture upon cooling and can be isolated by simple filtration.

Troubleshooting Guides

Low or No Product Yield
Problem Possible Cause Suggested Solution
Reaction does not start or is incomplete - Low reaction temperature: The activation energy for the reaction may not be reached. - Insufficient reaction time: The reaction may be slow under the current conditions. - Poor quality of starting materials: Impurities or moisture can inhibit the reaction. - Incorrect stoichiometry of reactants. - Gradually increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress by TLC or LC-MS. - Extend the reaction time and continue to monitor the reaction. - Ensure starting materials are pure and dry. Recrystallize or purify them if necessary. - Carefully check the molar ratios of your reactants.
Formation of multiple products - Side reactions: Such as acyl interchange in unsymmetrical Pellizzari reactions.[1] - Decomposition: Starting materials or the product may be unstable at the reaction temperature. - Isomer formation: Depending on the substitution pattern, different regioisomers may form.- Optimize the reaction temperature to the lowest effective temperature to minimize side reactions.[1] - Consider using microwave synthesis to reduce the overall heating time and minimize decomposition. - For unsymmetrical reactions, consider alternative synthetic routes or be prepared for chromatographic separation of isomers.[1]
Product loss during work-up and purification - Product solubility: The product may be soluble in the wash solvents. - Incomplete precipitation: If precipitation is used for isolation, it may not be complete. - Decomposition on silica gel: Some aminotriazoles may be sensitive to the acidic nature of silica gel during column chromatography.- Use minimal amounts of cold solvent for washing precipitates. - Cool the solution thoroughly and for a sufficient amount of time to ensure maximum precipitation. - Consider using neutral or basic alumina for chromatography, or alternative purification methods like recrystallization or preparative HPLC.
Product Purification Challenges
Problem Possible Cause Suggested Solution
Difficulty in removing unreacted starting materials - Similar polarity: The starting materials may have similar polarity to the product, making chromatographic separation difficult.- Optimize the reaction to drive it to completion, minimizing the amount of unreacted starting materials. - Use a different solvent system for column chromatography to improve separation. - Consider a chemical work-up to remove one of the starting materials (e.g., an acid or base wash if applicable).
Separation of isomeric products - Similar physical properties: Isomers often have very similar boiling points, melting points, and solubility, making separation challenging.- High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating isomers.[1] - Careful optimization of column chromatography conditions (e.g., using a long column, a shallow solvent gradient) may achieve separation. - Fractional recrystallization can sometimes be effective if there is a slight difference in the solubility of the isomers.
Oily or non-crystalline product - Presence of impurities: Even small amounts of impurities can prevent a compound from crystallizing. - The compound is inherently an oil at room temperature. - Attempt to purify the oil further using column chromatography or preparative HPLC. - Try to induce crystallization by scratching the inside of the flask with a glass rod, seeding with a small crystal of the product (if available), or cooling to a very low temperature. - If the compound is an oil, confirm its purity by analytical techniques such as NMR and mass spectrometry.

Data Presentation

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for the Synthesis of a 1,2,4-Triazole Derivative

MethodReaction TimeYield (%)Reference
Conventional Heating290 minutes78[5]
Microwave Irradiation10-25 minutes97[5]

Table 2: Effect of Microwave Power and Temperature on the Yield of a 4-aminoquinazoline Derivative

Microwave Power (W)Temperature (°C)Yield (%)Reference
408075.9[3]
608096.5[3]
808098.8[3]
1008097.0[3]
803079.9[3]
805084.0[3]
807090.0[3]

Experimental Protocols

General Procedure for the Synthesis of 3-Amino-1,2,4-triazoles via Cyclization of a Sulfonic Acid Intermediate [7]

  • Preparation of the Sulfonic Acid Intermediate: The starting thiourea is oxidized using hydrogen peroxide in the presence of a catalyst like sodium molybdate dihydrate to yield the corresponding sulfonic acid intermediate.

  • Reaction with Hydrazine or Amine: The sulfonic acid intermediate is then reacted with a substituted hydrazine (to vary the N-1 substituent) or an amine (to vary the 3-amino substituent) in a suitable solvent such as acetonitrile. The reaction temperature and the use of a base (e.g., triethylamine or pyridine) may need to be optimized depending on the reactivity of the nucleophile.[7]

  • Cyclization: The resulting intermediate is then cyclized to form the aminotriazole ring. This is often achieved by heating with a formic acid equivalent, such as trimethyl orthoformate, at elevated temperatures (e.g., 140 °C) in a sealed tube.[7]

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered through a short pad of silica gel. The filtrate is then concentrated, and the crude product is purified by a suitable method, such as preparative HPLC or recrystallization, to afford the desired N-substituted aminotriazole.[7]

General Procedure for Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles [8]

  • Reaction Setup: In a microwave reaction vessel, the carboxylic acid, aminoguanidine bicarbonate, and a catalytic amount of acid (e.g., HCl) are combined.

  • Microwave Irradiation: The sealed vessel is subjected to microwave irradiation at a set temperature (e.g., 180 °C) for a specific duration. The optimal time and temperature will depend on the specific substrates.

  • Work-up: After cooling, the reaction mixture is neutralized with a base (e.g., 10% NaOH solution) to a pH of around 8.

  • Isolation and Purification: The solvent is evaporated, and the pure product is extracted from the solid residue using a hot solvent like ethyl acetate. Further purification can be achieved by recrystallization.[8]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Starting_Materials Starting Materials (e.g., Amide & Hydrazide) Reaction Reaction (e.g., Pellizzari Reaction) Starting_Materials->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Purification_Method Purification (e.g., Recrystallization, Chromatography) Crude_Product->Purification_Method Pure_Product Pure N-Substituted Aminotriazole Purification_Method->Pure_Product Analysis Characterization (NMR, MS, HPLC) Pure_Product->Analysis

Caption: A generalized experimental workflow for the synthesis and purification of N-substituted aminotriazoles.

signaling_pathway cluster_cell Cancer Cell Growth_Factors Growth Factors FGFR FGFR Growth_Factors->FGFR PI3K_AKT_mTOR PI3K/AKT/mTOR Pathway FGFR->PI3K_AKT_mTOR RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK Cell_Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT_mTOR->Cell_Proliferation RAS_MAPK->Cell_Proliferation Aminotriazole_FGFRi N-Substituted Aminotriazole (FGFR Inhibitor) Aminotriazole_FGFRi->FGFR Inhibits

Caption: Inhibition of the FGFR signaling pathway by N-substituted aminotriazole derivatives in cancer cells.[9]

References

Stability issues of (5-amino-1H-1,2,4-triazol-3-yl)methanol in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (5-amino-1H-1,2,4-triazol-3-yl)methanol in solution. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound's stability can be pH-dependent. Both highly acidic and highly alkaline conditions may lead to degradation.

  • Temperature: Elevated temperatures can accelerate degradation processes.

  • Light: Exposure to UV or ambient light may induce photolytic degradation.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact solubility and stability. While soluble in water and some organic solvents, interactions with the solvent can influence degradation pathways.

Q2: I am observing a change in the color of my solution containing this compound over time. What could be the cause?

A2: A change in solution color is often an indicator of chemical degradation. This could be due to the formation of chromophoric degradation products resulting from oxidation, hydrolysis, or other decomposition reactions. It is recommended to perform analytical tests, such as HPLC-UV, to investigate the appearance of new peaks that might correspond to these colored impurities.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation products could arise from:

  • Oxidation: The amino group could be oxidized.

  • Hydrolysis: The methanol group could be susceptible to hydrolysis under certain conditions.

  • Ring Opening: The triazole ring may undergo cleavage under harsh conditions. Based on studies of similar aminotriazole compounds, degradation can lead to the formation of various byproducts.[1][2] It is crucial to perform forced degradation studies to identify the specific degradation products under your experimental conditions.[3][4]

Troubleshooting Guides

Issue 1: Inconsistent results in biological assays.
  • Possible Cause: Degradation of the compound in the assay medium.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare solutions of this compound immediately before use.

    • Assess Stock Solution Stability: If using a stock solution, verify its stability under your storage conditions (e.g., temperature, light exposure). Run an HPLC analysis of an aged stock solution against a freshly prepared one to check for degradation.

    • pH and Buffer Compatibility: Ensure the pH of your assay buffer is within a stable range for the compound. If possible, test the compound's stability in the specific buffer over the time course of the experiment.

Issue 2: Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS).
  • Possible Cause: On-column degradation or degradation in the sample vial.

  • Troubleshooting Steps:

    • Sample Preparation Conditions: Minimize the time between sample preparation and injection. Keep samples in the autosampler at a low temperature (e.g., 4°C).

    • Mobile Phase pH: Evaluate the effect of the mobile phase pH on the compound's stability. The triazole ring and amino group have pKa values that can influence their interaction with different pH mobile phases.

    • Method Validation: As part of method development, perform forced degradation studies to identify potential degradants and ensure your analytical method can resolve them from the parent compound.[5][6]

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][6]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.[5]

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration for analysis.

    • Analyze the samples by a suitable, validated HPLC method.

Data Presentation

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress Condition% Degradation of this compoundNumber of Degradation ProductsRetention Time(s) of Major Degradants (min)
0.1 M HCl, 60°C, 24h15.2%23.5, 5.1
0.1 M NaOH, 60°C, 24h25.8%32.8, 4.2, 6.7
3% H₂O₂, RT, 24h45.5%42.1, 3.9, 5.8, 7.2
60°C (Solution), 24h8.1%14.5
UV Light (254 nm), 24h12.3%23.2, 6.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Troubleshooting Logic for Compound Instability

start Inconsistent Experimental Results check_prep Review Solution Preparation Protocol start->check_prep fresh_sol Use Freshly Prepared Solutions? check_prep->fresh_sol yes_fresh Yes fresh_sol->yes_fresh Yes no_fresh No fresh_sol->no_fresh No check_stability Assess Stock Solution Stability yes_fresh->check_stability prepare_fresh Action: Prepare Fresh Solutions no_fresh->prepare_fresh end Problem Resolved prepare_fresh->end hplc_analysis Perform HPLC Analysis on Aged vs. Fresh Stock check_stability->hplc_analysis degradation_obs Degradation Observed? hplc_analysis->degradation_obs yes_degrade Yes degradation_obs->yes_degrade Yes no_degrade No degradation_obs->no_degrade No optimize_storage Action: Optimize Storage Conditions (Lower Temp, Protect from Light) yes_degrade->optimize_storage check_assay Investigate Assay Conditions no_degrade->check_assay optimize_storage->end check_assay->end

Caption: Troubleshooting workflow for inconsistent experimental results.

Forced Degradation Experimental Workflow

start Start: this compound stock_sol Prepare 1 mg/mL Stock Solution start->stock_sol stress_conditions Apply Stress Conditions stock_sol->stress_conditions acid Acid Hydrolysis (0.1M HCl, 60°C) stress_conditions->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress_conditions->base oxidation Oxidation (3% H2O2, RT) stress_conditions->oxidation thermal Thermal (60°C) stress_conditions->thermal photo Photolytic (UV light) stress_conditions->photo sample_prep Sample Preparation (Neutralize, Dilute) acid->sample_prep base->sample_prep oxidation->sample_prep thermal->sample_prep photo->sample_prep hplc HPLC-UV/MS Analysis sample_prep->hplc data_analysis Data Analysis (% Degradation, Identify Products) hplc->data_analysis end End: Stability Profile data_analysis->end

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways

parent This compound hydrolysis Hydrolysis (Acidic/Basic Conditions) parent->hydrolysis oxidation Oxidation (e.g., H2O2) parent->oxidation photolysis Photolysis (UV Light) parent->photolysis hydrolysis_prod Hydrolysis Products (e.g., Ring opening) hydrolysis->hydrolysis_prod oxidation_prod Oxidation Products (e.g., N-oxide) oxidation->oxidation_prod photolysis_prod Photolytic Products (e.g., Radical species) photolysis->photolysis_prod

Caption: Potential degradation pathways for the compound.

References

Technical Support Center: Mitigating hERG Liability in Triazole Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to assist researchers, scientists, and drug development professionals in mitigating the risk of hERG potassium channel inhibition associated with triazole-containing compounds.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the experimental evaluation of hERG liability for triazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is hERG liability and why is it a major concern for triazole-containing drug candidates?

A1: The human Ether-à-go-go-Related Gene (hERG) encodes the pore-forming subunit of a potassium ion channel (Kv11.1) crucial for cardiac repolarization. Inhibition of this channel can prolong the QT interval of the electrocardiogram, leading to a life-threatening arrhythmia called Torsades de Pointes (TdP).[1] Many drugs have been withdrawn from the market due to hERG-related cardiotoxicity.[1] Triazole-containing compounds, particularly those that are lipophilic and possess a basic nitrogen atom, are often implicated in hERG channel binding, making early assessment and mitigation of this liability a critical step in drug discovery.[1][2]

Q2: What are the key structural features of triazole compounds that contribute to hERG binding?

A2: Several physicochemical properties of triazole-containing molecules are associated with an increased risk of hERG inhibition:

  • High Lipophilicity (logP): Hydrophobic interactions are a primary driver for hERG channel binding. Aromatic moieties and alkyl chains common in triazole derivatives can increase lipophilicity, facilitating partitioning into the cell membrane where the channel resides.[1][3]

  • Basicity (pKa): The presence of a basic nitrogen atom that is protonated at physiological pH (pKa > 7.4) is a common feature of hERG inhibitors. This positively charged center can interact with key acidic residues within the channel pore.[4] The triazole ring itself is weakly basic.[2]

  • Aromaticity: Cation-π and π-π stacking interactions between the triazole ring or other aromatic systems in the molecule and aromatic residues (e.g., Tyrosine 652 and Phenylalanine 656) in the hERG channel's binding pocket are significant contributors to binding affinity.[5]

Q3: At what stage of drug discovery should hERG liability be assessed for triazole compounds?

A3: It is highly recommended to assess hERG liability as early as possible, ideally during the hit-to-lead and lead optimization stages. Early identification allows for medicinal chemistry strategies to be implemented to "design out" hERG activity, saving considerable time and resources that would otherwise be invested in compounds destined for late-stage failure.[6]

Troubleshooting Experimental Assays

Q4: My patch-clamp recordings for a triazole compound show high variability and a drifting baseline. What could be the cause and how can I fix it?

A4: High variability and baseline drift in patch-clamp experiments can stem from several factors:

  • Compound Precipitation: Triazole compounds, especially those with high lipophilicity, may have poor aqueous solubility and can precipitate out of solution, leading to inconsistent concentrations and unstable recordings.

    • Troubleshooting: Visually inspect your solutions for any signs of precipitation. Consider using a lower concentration of the compound or adding a small percentage of a co-solvent like DMSO (typically ≤0.1%). However, be aware that high concentrations of DMSO can also affect channel gating. It is also recommended to verify the concentration of poorly soluble drugs in the experimental solution using LC-MS/MS.[7]

  • Cell Health: Unhealthy or dying cells will not provide stable recordings.

    • Troubleshooting: Ensure your cell culture conditions are optimal and that cells are passaged regularly. Only use cells with a healthy morphology for experiments.

  • Seal Instability: A poor giga-ohm seal between the patch pipette and the cell membrane will result in a noisy baseline.

    • Troubleshooting: Ensure your pipette solution is properly filtered and that the pipette tip is clean. Approach the cell slowly and apply gentle suction to form the seal.

Q5: I am getting conflicting results between my radioligand binding assay and my functional patch-clamp assay for a series of triazole analogs. Why might this be happening?

A5: Discrepancies between binding and functional assays can arise from several factors:

  • State-Dependent Binding: The hERG channel can exist in different conformational states (open, closed, inactivated), and some compounds may preferentially bind to a specific state.[8] A radioligand binding assay is typically performed on cell membranes where the channel may not be in the same physiological state as in a functional patch-clamp experiment.

    • Troubleshooting: Consider using different voltage protocols in your patch-clamp experiments to assess state-dependent binding.

  • Allosteric Modulation: Your compound might not be a direct pore blocker but could be an allosteric modulator that affects channel gating in a way that is not detected in a competitive binding assay.

    • Troubleshooting: Carefully analyze the current kinetics in your patch-clamp recordings for any changes in activation or inactivation rates.

  • Assay Artifacts: Interference from the compound with the assay components (e.g., fluorescence quenching in non-radioactive binding assays) can lead to misleading results.

    • Troubleshooting: Run appropriate controls to check for assay interference.

Data Presentation: Physicochemical Properties and hERG Inhibition of Selected Triazoles

The following tables summarize key data for a selection of triazole-containing compounds, highlighting the relationship between their physicochemical properties and their hERG inhibition potential.

Table 1: Physicochemical Properties and hERG IC50 Values of Selected Triazole Antifungals

CompoundlogPpKa (most basic)hERG IC50 (µM)
Fluconazole0.32.6>30
Itraconazole5.73.70.03 - 0.1
Ketoconazole3.86.40.1 - 0.5
Posaconazole4.64.60.05 - 0.2
Voriconazole1.85.51 - 10

Note: IC50 values can vary depending on the experimental conditions (e.g., temperature, voltage protocol). The data presented here are approximate values from various sources.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to adhere to best practices to ensure data quality and reproducibility.[9][10]

1. Manual Patch-Clamp Electrophysiology for hERG Current Measurement

This protocol describes the whole-cell patch-clamp technique for recording hERG currents from a stable cell line (e.g., HEK293 or CHO) expressing the hERG channel.

  • Cell Preparation:

    • Culture cells expressing the hERG channel in appropriate media and conditions.

    • On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.

    • Resuspend cells in the external solution and allow them to settle on a glass coverslip in the recording chamber.

  • Solutions:

    • Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 5 EGTA, 10 HEPES, 5 Mg-ATP (pH adjusted to 7.2 with KOH).

    • External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Recording Procedure:

    • Pull glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the deactivating tail current.

    • After obtaining a stable baseline recording, perfuse the test compound at increasing concentrations.

    • Record the steady-state block at each concentration.

  • Data Analysis:

    • Measure the peak tail current amplitude at each concentration.

    • Normalize the current to the baseline control.

    • Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 value.

2. Automated Patch-Clamp (APC) hERG Screening

APC platforms allow for higher throughput screening of compounds. The general principles are similar to manual patch-clamp, but the process is automated.

  • Cell Preparation: Prepare a single-cell suspension of hERG-expressing cells at the optimal density recommended by the APC instrument manufacturer.

  • Solutions: Use the same internal and external solutions as for manual patch-clamp.

  • Instrument Setup:

    • Prime the instrument with the appropriate solutions.

    • Load the cell suspension and compound plate into the instrument.

    • Program the desired voltage protocol and compound addition sequence.

  • Data Analysis: The instrument's software typically performs automated data analysis, including leak subtraction and IC50 determination.

3. Radioligand Binding Assay for hERG Channel

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the hERG channel.

  • Membrane Preparation:

    • Homogenize cells expressing the hERG channel in a lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membranes in an appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, the radioligand (e.g., [³H]-Astemizole or [³H]-Dofetilide), and the test compound at various concentrations.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate the bound and free radioligand.

    • Wash the filters to remove any unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competitor) from the total binding.

    • Calculate the percent inhibition of specific binding at each concentration of the test compound.

    • Plot the concentration-response curve and determine the IC50 value.

Visualizations

hERG Mitigation Workflow

hERG_Mitigation_Workflow cluster_0 Early Discovery cluster_1 Lead Optimization cluster_2 Medicinal Chemistry Strategy cluster_3 Decision in_silico In Silico Modeling (QSAR, Docking) hts High-Throughput Screening (e.g., Binding Assay) in_silico->hts Prioritize Hits apc Automated Patch-Clamp (IC50 determination) hts->apc Confirm Hits manual_patch Manual Patch-Clamp (Gold Standard, Mechanism) apc->manual_patch Detailed Characterization decision hERG IC50 > 30x Free Plasma Conc.? manual_patch->decision reduce_logp Reduce Lipophilicity (logP) reduce_logp->apc reduce_pka Reduce Basicity (pKa) reduce_pka->apc add_polar Introduce Polar Groups add_polar->apc modify_scaffold Modify Scaffold modify_scaffold->apc decision->reduce_logp No decision->reduce_pka No decision->add_polar No decision->modify_scaffold No advance_candidate Advance Candidate decision->advance_candidate Yes

Caption: A typical workflow for identifying and mitigating hERG liability in drug discovery.

Simplified hERG Channel Structure and Key Binding Residues

hERG_Channel cluster_pore Channel Pore cluster_drug Triazole Inhibitor Y652 Y652 F656 F656 drug Drug drug->Y652 Cation-π π-π stacking drug->F656 Hydrophobic π-π stacking

Caption: Key aromatic residues (Y652, F656) in the hERG channel pore involved in drug binding.

hERG Assay Selection Guide

Assay_Selection start Start: Need to assess hERG liability q1 High-throughput screening of many compounds? start->q1 a1 Use Radioligand Binding Assay or non-functional high-throughput screen q1->a1 Yes q2 Need functional data (IC50) for lead optimization? q1->q2 No a1->q2 a2 Use Automated Patch-Clamp q2->a2 Yes q3 Need detailed mechanistic understanding (e.g., state dependence)? q2->q3 No a2->q3 a3 Use Manual Patch-Clamp q3->a3 Yes

Caption: Decision tree for selecting the appropriate hERG assay based on the stage of drug discovery.

References

Validation & Comparative

Comparative Guide to (5-amino-1H-1,2,4-triazol-3-yl)methanol Derivatives: Characterization and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the characterization and biological activities of derivatives based on the (5-amino-1H-1,2,4-triazol-3-yl)methanol scaffold. The 1,2,4-triazole ring is a key pharmacophore in a variety of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, anticancer, and enzyme inhibitory effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways to facilitate further research and development in this area.

Comparison of Biological Activities

While specific data for derivatives of this compound are limited in publicly available literature, this section presents a comparative analysis of closely related 5-amino-1,2,4-triazole derivatives to provide insights into their potential therapeutic applications. The presented data is for derivatives of various 5-substituted-amino-1,2,4-triazoles and should be considered as indicative for guiding future research on this compound derivatives.

Anticancer Activity

A variety of substituted 5-amino-[1][2][3]triazole derivatives have demonstrated promising in vitro anticancer activity against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for selected compounds against Liver Cancer (HepG2) and Breast Cancer (MCF7) cell lines.

Compound IDDerivative ClassHepG2 IC50 (µM/L)MCF7 IC50 (µM/L)Reference
4 Fused[1][2][3]triazolo[1,5-a]pyrimidine17.69> 50[4]
7 Fused[1][2][3]triazolo[1,5-a]pyrimidine18.5117.69[4]
14a Substituted[1][2][3]triazole> 5025.4[4]
15 Fused[1][2][3]triazolo[5,1-c][1][2][3]triazine25.4> 50[4]
17 Fused[1][2][3]triazolo[5,1-c][1][2][3]triazine22.322.3[4]
28 Fused[1][2][3]triazolo[1,5-a]quinazoline20.927.09[4]
34 Fused Benzo[h][1][2][3]triazolo[5,1-b]quinazoline23.524.8[4]
47 Substituted[1][2][3]triazole22.8> 50[4]
Doxorubicin Standard Drug15.3216.23[4]
Antimicrobial Activity

Schiff bases derived from 4-amino-5-substituted-1,2,4-triazole-3-thiols have been extensively studied for their antimicrobial properties. The following table presents the Minimum Inhibitory Concentration (MIC) values for selected Schiff base derivatives against various bacterial and fungal strains.

Compound IDSubstituent on Schiff BaseS. aureus MIC (µg/mL)E. coli MIC (µg/mL)K. pneumoniae MIC (µg/mL)C. albicans MIC (µg/mL)Reference
T3 4-Chlorobenzaldehyde35---[5]
T4 4-Nitrobenzaldehyde--25-[5]
T6 2,4-Dichlorobenzaldehyde--15-[5]
T8 4-Hydroxy-3-methoxybenzaldehyde20---[5]
RO4 4-Methoxybenzaldehyde>500>500>50062.5[6]

Note: '-' indicates data not reported in the cited source.

Enzyme Inhibitory Activity

Derivatives of 1,2,4-triazole have been investigated as inhibitors of various enzymes. The table below summarizes the IC50 values of some 1,2,4-triazole-based compounds against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.

Compound IDDerivative ClassAChE IC50 (µM)BChE IC50 (µM)α-Glucosidase IC50 (µM)Reference
12d Azinane-triazole0.73 ± 0.540.038 ± 0.5036.74 ± 1.24[7][8]
12m Azinane-triazole-0.017 ± 0.53-[7][8]
Acarbose Standard Drug--375.82 ± 1.76[7]

Note: '-' indicates data not reported in the cited source.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization and evaluation of this compound derivatives and their analogs.

Synthesis of 4-Amino-5-substituted-1,2,4-triazole-3-thiol

A common precursor for many biologically active triazole derivatives is 4-amino-5-substituted-1,2,4-triazole-3-thiol. The general synthetic procedure is as follows:

  • Synthesis of Potassium Dithiocarbazinate: An aroylhydrazide is reacted with carbon disulfide in a solution of potassium hydroxide and methanol. The mixture is stirred at room temperature, followed by the addition of dry ether to precipitate the potassium dithiocarbazinate salt.[9]

  • Cyclization to Triazole: A suspension of the potassium salt and hydrazine hydrate in water is refluxed with stirring. The color of the reaction mixture changes, and hydrogen sulfide is evolved. Upon cooling and acidification with concentrated HCl, the 4-amino-5-substituted-1,2,4-triazole-3-thiol precipitates and is then filtered, washed, and recrystallized.[9][10]

Synthesis of Schiff Bases from 4-Amino-1,2,4-triazoles

Schiff bases are synthesized by the condensation reaction between a primary amine and an aldehyde or ketone.

  • A solution of the 4-amino-1,2,4-triazole derivative in absolute ethanol is prepared.

  • An equimolar amount of the desired aromatic aldehyde is added to the solution.

  • A few drops of a catalyst, such as glacial acetic acid or concentrated HCl, are added.

  • The reaction mixture is refluxed for several hours.

  • Upon cooling, the Schiff base product precipitates and is collected by filtration and recrystallized from a suitable solvent like ethanol.[6][10]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10^4 to 10x10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[6]

Visualizations

General Synthetic Pathway for 4-Amino-5-substituted-1,2,4-triazole-3-thiol and its Schiff Base Derivatives

G A Aroylhydrazide B Potassium Dithiocarbazinate Salt A->B  CS2, KOH, MeOH Room Temperature C 4-Amino-5-substituted- 1,2,4-triazole-3-thiol B->C  Hydrazine Hydrate, H2O Reflux E Schiff Base Derivative C->E  Ethanol, Catalyst Reflux D Aromatic Aldehyde D->E

Caption: Synthetic route to Schiff bases of 4-amino-5-substituted-1,2,4-triazole-3-thiol.

Potential Mechanism of Action for Anticancer 1,2,4-Triazole Derivatives

G cluster_cell Cancer Cell Triazole 1,2,4-Triazole Derivative Enzyme Target Enzyme (e.g., Kinase, DHFR) Triazole->Enzyme Inhibition Pathway Signaling Pathway (e.g., Proliferation, Survival) Enzyme->Pathway Apoptosis Apoptosis Pathway->Apoptosis CellCycleArrest Cell Cycle Arrest Pathway->CellCycleArrest

Caption: Postulated mechanism of anticancer activity for 1,2,4-triazole derivatives.

Experimental Workflow for In Vitro Antimicrobial Activity Screening

G Start Synthesized Triazole Derivatives Preparation Prepare Stock Solutions Start->Preparation Dilution Serial Dilution in 96-well plate Preparation->Dilution Inoculation Inoculate with Microbial Suspension Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation Reading Read Results (Visual/Spectrophotometric) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of triazole derivatives.

References

A Comparative Guide to the X-ray Crystallography of 5-Amino-1,2,4-triazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of 5-amino-1,2,4-triazole derivatives is fundamental to understanding their chemical behavior, biological activity, and potential as therapeutic agents. Single-crystal X-ray crystallography stands as the definitive method for elucidating these structures, providing invaluable insights into molecular geometry, conformation, and intermolecular interactions. This guide offers an objective comparison of the crystallographic data of several 5-amino-1,2,4-triazole compounds, supported by experimental data and detailed methodologies.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for a selection of 5-amino-1,2,4-triazole derivatives, showcasing the diversity in their crystal packing and molecular arrangements.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)ZRef.
1H-1,2,4-Triazole-3,5-diamine monohydrateC₂H₅N₅·H₂OMonoclinicP2₁/c13.765(3)5.9378(12)16.635(4)112.914(12)1252.4(5)8[1][2]
5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazoleC₄H₅N₇MonoclinicP2₁/c13.765(3)5.9378(12)16.635(4)112.914(12)1252.4(5)8[2]
catena-Poly[[diaqua(μ₂-4-amino-4H-1,2,4-triazole-N¹,N²)-silver(I)] nitrate][Ag(C₂H₄N₄)(H₂O)₂]NO₃MonoclinicP2₁/n7.1436(3)10.8983(5)12.1856(5)94.193(2)944.83(7)4

Experimental Protocols

Synthesis and Crystallization of 1H-1,2,4-Triazole-3,5-diamine monohydrate

Synthesis: 3,5-diamino-1,2,4-triazole (DATA) (1 mmol) and sodium perchlorate (1 mmol) were dissolved in deionized water. The solvent was then removed in a silica gel desiccator. After one week, needle-shaped crystals of the DATA hydrate precipitated. Interestingly, the evaporation of water from an aqueous solution of DATA alone resulted in the formation of anhydrous DATA crystals, indicating that the presence of sodium perchlorate was necessary for the precipitation of the hydrate form.

X-ray Crystallography: A suitable single crystal was selected and mounted on a diffractometer. The crystallographic data was collected at 293 K using Mo Kα radiation. The structure was solved and refined using appropriate software. All hydrogen atoms were located in a difference Fourier map and refined isotropically.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography S1 Dissolve DATA and NaClO₄ in deionized water S2 Evaporate solvent in a desiccator S1->S2 S3 Precipitation of needle-shaped crystals S2->S3 C1 Mount single crystal S3->C1 Select suitable crystal C2 Data collection (Mo Kα, 293 K) C1->C2 C3 Structure solution and refinement C2->C3 R Final Crystal Structure C3->R Obtain crystallographic data

Synthesis and Crystallization of 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole

Synthesis: A mixture of 1,2-diformylhydrazine (10.0 mmol) and 1-butyl-3-methylimidazolium bromide ([BMI]Br) (ca. 5.0 g) was heated in a sealed Teflon-lined stainless-steel vessel at 160 °C for 48 hours. The vessel was then allowed to cool to ambient temperature, yielding 5-amino-3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazole (HAtrtr) as a white microcrystalline powder. The solid was washed with water and ethanol and dried at approximately 60 °C for 24 hours. Good-quality single crystals were obtained as a minor secondary phase from a subsequent reaction mixture.[2]

X-ray Crystallography: A single crystal of the title compound was mounted on a Bruker X8 Kappa CCD APEXII diffractometer. Data was collected at 293 K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². An absorption correction was applied using SADABS.[2]

Structural Insights and Comparison

The crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate reveals an extensive three-dimensional network of hydrogen bonds. The water molecules play a crucial role in linking the DATA molecules. Notably, the N-H···O and O-H···N hydrogen bonds are significant in the crystal packing. Hirshfeld surface analysis indicates that H···O contacts account for 8.5% of the intermolecular interactions.[1]

In contrast, the crystal structure of 5-amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole is characterized by a network of relatively strong N—H···N hydrogen bonds.[2] The molecules are arranged into supramolecular zigzag chains.[2] The asymmetric unit comprises two independent but virtually superimposable molecules.[2] Both molecules are nearly planar, with small dihedral angles between the triazole rings.[2]

The silver(I) complex, catena-poly[[diaqua(μ₂-4-amino-4H-1,2,4-triazole-N¹,N²)-silver(I)] nitrate] , exhibits a polymeric structure. The 4-amino-4H-1,2,4-triazole ligand acts as a bridging ligand, connecting the silver atoms to form a coordination polymer. The coordination geometry around the silver atoms is influenced by the coordination of water molecules and nitrate anions.

hydrogen_bonding_comparison cluster_data 1H-1,2,4-Triazole-3,5-diamine monohydrate cluster_hatrtr 5-Amino-3-(4H-1,2,4-triazol-4-yl)-1H-1,2,4-triazole DATA DATA Molecule Water Water Molecule DATA->Water N-H···O Water->DATA O-H···N HAtrtr1 HAtrtr Molecule 1 HAtrtr2 HAtrtr Molecule 2 HAtrtr1->HAtrtr2 N-H···N

The comparison of these structures highlights how subtle changes in the molecular structure and the presence of solvent molecules or metal ions can significantly influence the crystal packing and the resulting supramolecular architecture. For researchers in drug development, understanding these packing motifs and intermolecular interactions is critical for predicting physicochemical properties such as solubility and stability.

References

A Comparative Guide to the Synthesis of 1,2,4-Triazoles: Classical Methods and Modern Innovations

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, valued for its broad spectrum of biological activities and unique coordination properties. The synthesis of this privileged heterocycle has evolved from classical condensation reactions to highly efficient modern catalytic and microwave-assisted methods. This guide provides a comparative overview of key synthetic strategies for 1,2,4-triazoles, offering researchers, scientists, and drug development professionals a basis for method selection. We present quantitative data for comparison, detailed experimental protocols for seminal reactions, and visualizations of reaction pathways.

Comparison of Key Synthesis Methods

The choice of synthetic route to a 1,2,4-triazole derivative is often a trade-off between tradition and innovation, with factors such as substrate availability, desired substitution pattern, and equipment accessibility playing a crucial role. Classical methods like the Pellizzari and Einhorn-Brunner reactions are well-established but often require harsh conditions. In contrast, modern methods, including copper-catalyzed and microwave-assisted syntheses, offer milder conditions, shorter reaction times, and often higher yields.

MethodStarting MaterialsGeneral ConditionsTypical Reaction TimeTypical YieldScope & Limitations
Pellizzari Reaction Amide, AcylhydrazideHigh temperature (150-250 °C), neat or high-boiling solvent2-24 hours40-80%Simple and direct for 3,5-disubstituted-1,2,4-triazoles. Can lead to mixtures of products with unsymmetrical starting materials.[1]
Einhorn-Brunner Reaction Diacylamine (imide), HydrazineAcid catalyst (e.g., acetic acid), reflux2-8 hours50-90%Good for 1,3,5-trisubstituted-1,2,4-triazoles. Regioselectivity is dependent on the electronic properties of the diacylamine.[2]
Copper-Catalyzed Synthesis Nitriles, Hydrazides/HydroxylamineCopper salt (e.g., Cu(OAc)₂, CuI), base, solvent (e.g., DMF, DMSO)12-24 hours60-95%Versatile for a wide range of substituted 1,2,4-triazoles under milder conditions.[3][4]
Microwave-Assisted Synthesis Various (Amides/Acylhydrazides, Nitriles, etc.)Microwave irradiation, often solvent-free or in a high-boiling solvent5-60 minutes70-95%Significantly reduces reaction times and often improves yields for various 1,2,4-triazole syntheses, including classical reactions.
Multicomponent Reactions e.g., Carboxylic acid, Amidine, HydrazineCoupling agent (e.g., HATU), base, solvent (e.g., DMF)12-24 hours50-90%One-pot synthesis of trisubstituted 1,2,4-triazoles, offering high diversity from simple starting materials.[5]

Experimental Protocols

Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole (Classical Method)

This protocol describes the traditional thermal synthesis of 3,5-diphenyl-1,2,4-triazole from benzamide and benzoylhydrazide.[1][6]

Materials:

  • Benzamide (1.21 g, 10 mmol)

  • Benzoylhydrazide (1.36 g, 10 mmol)

  • High-boiling solvent (e.g., paraffin oil, 10 mL) (optional, can be performed neat)

Procedure:

  • Combine benzamide and benzoylhydrazide in a round-bottom flask equipped with a reflux condenser.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250 °C under a nitrogen atmosphere with constant stirring.

  • Maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, which should cause the product to solidify.

  • Triturate the solid product with a suitable solvent like ethanol to remove impurities.

  • Purify the crude product by recrystallization from ethanol or acetic acid to yield pure 3,5-diphenyl-1,2,4-triazole.

Einhorn-Brunner Reaction: Synthesis of 1,5-Diphenyl-1,2,4-triazole

This protocol outlines the synthesis of 1,5-diphenyl-1,2,4-triazole from N-benzoylbenzamide (dibenzamide) and phenylhydrazine.[2][6]

Materials:

  • N-Benzoylbenzamide (2.25 g, 10 mmol)

  • Phenylhydrazine (1.19 g, 11 mmol)

  • Glacial acetic acid (20 mL)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-benzoylbenzamide in glacial acetic acid.

  • Slowly add phenylhydrazine to the stirring solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C).

  • Allow the reaction to proceed for 4 hours, monitoring its progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 200 mL) while stirring vigorously to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

  • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol.

Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles and Hydrazides

This protocol provides a general method for the copper-catalyzed synthesis of 3,5-disubstituted-1,2,4-triazoles.[7]

Materials:

  • Aryl or alkyl nitrile (2 mmol)

  • Aryl or alkyl hydrazide (1 mmol)

  • Potassium carbonate (K₂CO₃) (0.5 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • n-Butanol (3 mL)

Procedure:

  • To a reaction vial, add the nitrile, hydrazide, potassium carbonate, and copper(I) iodide.

  • Add n-butanol as the solvent.

  • Seal the vial and stir the reaction mixture at 160 °C for 8 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 3,5-disubstituted-1,2,4-triazole.

Microwave-Assisted Pellizzari Reaction: Synthesis of Substituted 1,2,4-Triazoles

This protocol demonstrates a more rapid and efficient microwave-assisted synthesis of substituted 1,2,4-triazoles from a hydrazide and a nitrile.[1]

Materials:

  • Substituted aromatic hydrazide (5 mmol)

  • Substituted nitrile (5.5 mmol)

  • Potassium carbonate (K₂CO₃) (5.5 mmol)

  • n-Butanol (10 mL)

Procedure:

  • In a 20 mL microwave reactor vial, combine the aromatic hydrazide, substituted nitrile, and potassium carbonate.

  • Add n-butanol to the vial and seal it.

  • Place the vial in a microwave synthesizer and irradiate the reaction mixture at 150 °C for 2 hours.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The precipitated product can be collected by filtration and washed with a cold solvent like ethanol.

Reaction Pathways

The following diagrams, generated using Graphviz, illustrate the proposed mechanisms for the classical Pellizzari and Einhorn-Brunner reactions, providing a visual representation of the reaction intermediates and transformations.

Pellizzari_Reaction reagents Amide + Acylhydrazide intermediate1 Tetrahedral Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Acyl Amidrazone Intermediate intermediate1->intermediate2 - H₂O intermediate3 Cyclized Intermediate intermediate2->intermediate3 Intramolecular Cyclization product 3,5-Disubstituted-1,2,4-Triazole intermediate3->product - H₂O

Pellizzari Reaction Mechanism

Einhorn_Brunner_Reaction reagents Diacylamine + Hydrazine intermediate1 Protonated Imide + Hydrazine reagents->intermediate1 Acid Catalysis intermediate2 Tetrahedral Intermediate intermediate1->intermediate2 Nucleophilic Attack intermediate3 Iminium Intermediate intermediate2->intermediate3 - H₂O intermediate4 Cyclized Intermediate intermediate3->intermediate4 Intramolecular Cyclization product 1,3,5-Trisubstituted-1,2,4-Triazole intermediate4->product - H₂O

Einhorn-Brunner Reaction Mechanism

Experimental_Workflow start Combine Reactants and Solvent/Catalyst reaction Heating (Conventional or Microwave) start->reaction monitoring Monitor Reaction (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up (e.g., Precipitation, Extraction) monitoring->workup Reaction Complete purification Purification (Recrystallization or Chromatography) workup->purification product Characterized 1,2,4-Triazole purification->product

General Experimental Workflow

References

Aminotriazole Analogs: A Comparative Guide to Structure-Activity Relationships in Anticonvulsant Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel anticonvulsant agents with improved efficacy and safety profiles remains a critical challenge in medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the strategic combination of aminotriazole and aminothiazole moieties has given rise to a promising class of compounds. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of aminotriazole-thiazole analogs, with a focus on their anticonvulsant properties. The data presented herein is compiled from preclinical studies to facilitate the rational design of more potent and selective therapeutic candidates.

Comparative Biological Activity Data

The anticonvulsant potential of a series of 3-[4-(substituted phenyl)-1,3-thiazol-2-ylamino]-4-(substituted phenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones was evaluated using standard preclinical models: the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. Neurotoxicity was also assessed to determine the therapeutic window of these analogs. The results underscore the critical influence of substitution patterns on the phenyl rings for in vivo efficacy.[1]

Compound IDR (on thiazole-phenyl)R' (on triazole-phenyl)MES ED₅₀ (mg/kg)scPTZ ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (PI = TD₅₀/ED₅₀)
62a 4-CH₃4-Cl23.9178.6> 400> 16.7
62b 4-OCH₃4-Cl13.481.6> 600> 44.8
Phenytoin --20.1> 30065.53.3
Carbamazepine --8.845.534.94.0

Data sourced from Bhat et al.[1][2]

Key Structure-Activity Relationship (SAR) Observations:

  • Influence of N-4 Phenyl Substitution on the Triazole Ring: The presence of a 4-chlorophenyl group at the N-4 position of the triazole ring appears to be a favorable substitution for anticonvulsant activity.[1]

  • Impact of Phenyl Substitution on the Thiazole Moiety: Substitution at the para-position of the phenyl ring attached to the thiazole moiety significantly modulates potency. The introduction of an electron-donating methoxy group (4-OCH₃) in compound 62b resulted in a lower ED₅₀ value in the MES test (13.4 mg/kg) compared to the methyl-substituted analog 62a (23.9 mg/kg), indicating higher potency.[1][2]

  • Therapeutic Window: Notably, compound 62b exhibited a significantly higher protective index (> 44.8) than the standard drugs phenytoin (3.3) and carbamazepine (4.0), suggesting a wider therapeutic window and a more favorable safety profile.[1]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are the standard protocols for the key in vivo experiments cited in the evaluation of aminotriazole-thiazole analogs.

Maximal Electroshock (MES) Seizure Test

The MES test is a well-established model for identifying compounds that prevent the spread of seizures, analogous to generalized tonic-clonic seizures in humans.[3][4][5][6][7]

  • Purpose: To assess the ability of a compound to prevent seizure spread.

  • Animals: Male albino mice (20-25 g) or rats are typically used.

  • Procedure:

    • Animals are administered the test compound, vehicle, or standard drug via intraperitoneal (i.p.) or oral (p.o.) route.

    • After a predetermined time interval (to allow for drug absorption and distribution), a supramaximal electrical stimulus is delivered through corneal or ear electrodes (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[4][5]

    • The animals are immediately observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • The absence of this tonic extension phase is considered as the endpoint, indicating protection.[4][5]

  • Data Analysis: The median effective dose (ED₅₀), the dose required to protect 50% of the animals, is calculated.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

The scPTZ test is used to identify compounds that can raise the seizure threshold, modeling clonic seizures such as myoclonic and absence seizures.[3][8]

  • Purpose: To evaluate a compound's ability to elevate the seizure threshold.

  • Animals: Male albino mice (20-25 g) are commonly used.

  • Procedure:

    • Animals are pre-treated with the test compound, vehicle, or standard drug.

    • Following the appropriate absorption period, a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously in the midline of the neck.[8]

    • The animals are then placed in individual observation cages and monitored for a period of 30 minutes.[8]

    • The endpoint is the observation of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.[1][8]

  • Data Analysis: The ED₅₀ is determined as the dose that protects 50% of the animals from exhibiting clonic seizures.

Neurotoxicity Screening (Rotarod Test)

The rotarod test is a standard method for assessing motor coordination and sedation, providing an indication of a compound's potential neurological side effects.[1][9][10][11]

  • Purpose: To evaluate motor impairment and potential neurotoxicity.

  • Apparatus: A rotating rod apparatus with adjustable speed (e.g., accelerating from 4 to 40 rpm over 300 seconds).[9][11]

  • Procedure:

    • Animals are trained to remain on the rotating rod for a set period (e.g., 1 minute) in pre-trials. Only animals that successfully complete the training are used for the experiment.

    • On the test day, the trained animals are administered the test compound or vehicle.

    • At various time intervals after administration, the animals are again placed on the rotarod.

    • The latency to fall off the rod is recorded. The inability to remain on the rod for the predetermined time is indicative of neurotoxicity.[9][10]

  • Data Analysis: The median toxic dose (TD₅₀), the dose at which 50% of the animals exhibit neurotoxicity (i.e., fail the rotarod test), is calculated.

Visualizations

Experimental Workflow for Anticonvulsant Screening

The following diagram illustrates a typical workflow for the preclinical screening of novel anticonvulsant compounds.

G A Compound Synthesis (Aminotriazole-Thiazole Analogs) B Initial Screening (i.p. administration in mice) A->B C Maximal Electroshock (MES) Test (Model for generalized tonic-clonic seizures) B->C D Subcutaneous Pentylenetetrazole (scPTZ) Test (Model for clonic seizures) B->D E Quantitative Evaluation (Determination of ED₅₀) C->E D->E F Neurotoxicity Assessment (Rotarod Test) E->F G Quantitative Evaluation (Determination of TD₅₀) F->G H Calculation of Protective Index (PI) (PI = TD₅₀ / ED₅₀) G->H I Lead Candidate Selection (High Potency & High PI) H->I

Caption: Workflow for the evaluation of anticonvulsant properties of aminotriazole analogs.

Key Structure-Activity Relationships

This diagram summarizes the logical relationships between structural modifications and the observed anticonvulsant activity.

SAR R_sub Substitution at R (on thiazole-phenyl) potency Increased Potency (Lower ED₅₀) R_sub->potency 4-OCH₃ > 4-CH₃ (in MES test) R_prime_sub Substitution at R' (on triazole-phenyl) R_prime_sub->potency 4-Cl is favorable safety Improved Safety (Higher PI) potency->safety

Caption: SAR of aminotriazole-thiazole analogs for anticonvulsant activity.

References

A Comparative Study of (5-amino-1H-1,2,4-triazol-3-yl)methanol and its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical and biological properties of (5-amino-1H-1,2,4-triazol-3-yl)methanol and its conceptual bioisosteres. In drug design, bioisosteric replacement is a key strategy for optimizing lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. The 1,2,4-triazole core is a versatile scaffold, and modifications of its substituents can significantly impact biological activity. This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and visualizes pertinent synthetic and signaling pathways.

Introduction to this compound and its Bioisosteric Replacement

This compound is a small, polar heterocyclic compound featuring key hydrogen bond donor and acceptor groups, making it an interesting scaffold for interacting with biological targets. Bioisosteric modifications of this molecule can explore the chemical space around this core structure to enhance desired pharmacological properties. Common bioisosteric replacements for the amine and alcohol functionalities include, but are not limited to, other polar groups, amides, and even other heterocyclic rings which can mimic the spatial and electronic features of the original functional groups. Triazoles themselves are often used as bioisosteres for amide and ester groups, conferring metabolic stability.[1][2]

Data Presentation

The following tables summarize quantitative data for various triazole derivatives that can be considered functional bioisosteres of this compound. These compounds illustrate how modifications to the core structure influence biological activity in different therapeutic areas.

Table 1: Antifungal Activity of 1,2,4-Triazole Derivatives

Compound IDR Group (Bioisosteric Modification)Target OrganismEC50 (µg/mL)Reference
8d Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-1-oxopropan-2-yl)carbamatePhysalospora piricola10.808[3]
8k Isopropyl ((2S)-1-((4-(2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propan-2-yl)phenyl)amino)-3-methyl-1-oxobutan-2-yl)carbamatePhysalospora piricola10.126[3]
Mefentrifluconazole (Control) -Physalospora piricola14.433[3]

Table 2: Anticancer Activity of 5-Amino[3][4][5]triazole Derivatives

Compound IDBioisosteric ModificationCell LineIC50 (µM/L)Reference
4 Fused pyrimidine ringHepG2 (Liver Cancer)25.4[6]
7 Fused pyrimidine ring with phenyl substitutionHepG2 (Liver Cancer)18.91[6]
15 Fused pyrimidine ring with chloro and phenyl substitutionHepG2 (Liver Cancer)22.8[6]
17 Spiro[chromene-2,7'-[3][4][5]triazolo[1,5-a]pyrimidine] derivativeHepG2 (Liver Cancer)17.69[6]
Doxorubicin (Control) -HepG2 (Liver Cancer)4.5[6]
7 Fused pyrimidine ring with phenyl substitutionMCF7 (Breast Cancer)17.69[6]
14a Fused pyrimidine ring with methyl and phenyl substitutionMCF7 (Breast Cancer)27.09[6]
17 Spiro[chromene-2,7'-[3][4][5]triazolo[1,5-a]pyrimidine] derivativeMCF7 (Breast Cancer)23.4[6]
Doxorubicin (Control) -MCF7 (Breast Cancer)5.8[6]

Table 3: GPR88 Agonist Activity of Amide Bioisosteres

Compound IDAmide BioisostereEC50 (nM)Emax (%)Reference
21 1H-1,2,4-triazole17898[7]
25 1H-1,2,3-triazole95101[7]
26 1H-1,2,3-triazole60101[7]
7 5-Amino-1,3,4-oxadiazole59100[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the data tables are provided below.

Antifungal Activity Assay (Mycelial Growth Rate Method)

The in vitro antifungal activity of the test compounds was determined using the mycelial growth rate method against various phytopathogenic fungi.[3]

  • Preparation of Media: Potato dextrose agar (PDA) medium was prepared and autoclaved.

  • Incorporation of Test Compounds: The test compounds, dissolved in a suitable solvent (e.g., DMSO), were added to the molten PDA at a final concentration of 50 µg/mL. The final solvent concentration was kept constant in all plates, including the control.

  • Inoculation: A 5 mm diameter mycelial disc of the test fungus, taken from the periphery of a 7-day-old culture, was placed at the center of the PDA plates.

  • Incubation: The inoculated plates were incubated at 25 ± 1 °C.

  • Data Collection: The diameter of the fungal colony was measured in two perpendicular directions after a specified incubation period (e.g., 72 hours), and the average diameter was calculated.

  • Calculation of Inhibition: The percentage inhibition of mycelial growth was calculated using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the mycelial colony in the control plate, and T is the average diameter of the mycelial colony in the treated plate.

  • EC50 Determination: To determine the EC50 value, the assay was performed with a range of concentrations of the test compounds, and the data were analyzed using a suitable statistical method.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxicity of the synthesized compounds against HepG2 and MCF7 cancer cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6]

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, the medium was removed, and 100 µL of MTT solution (5 mg/mL in PBS) was added to each well. The plates were then incubated for 4 hours at 37 °C.

  • Formazan Solubilization: The MTT solution was removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability was calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined by plotting the percentage of viability against the compound concentration.[6]

GPR88 Functional Assay (cAMP Assay)

The agonist activity of the compounds on the G-protein coupled receptor 88 (GPR88) was determined by measuring the inhibition of forskolin-stimulated cyclic adenosine monophosphate (cAMP) production in Chinese Hamster Ovary (CHO) cells stably expressing human GPR88.[7]

  • Cell Culture: CHO-K1 cells stably expressing human GPR88 were cultured in appropriate media.

  • Assay Preparation: Cells were harvested and resuspended in stimulation buffer.

  • Compound Incubation: The cells were incubated with various concentrations of the test compounds in the presence of forskolin (a cAMP stimulator) for 30 minutes at room temperature.

  • cAMP Measurement: The level of intracellular cAMP was measured using a competitive immunoassay kit (e.g., LANCE Ultra cAMP kit).

  • Data Analysis: The data were normalized to the response of a reference agonist. The EC50 (the concentration of the compound that produces 50% of the maximal response) and Emax (the maximal response) values were determined by nonlinear regression analysis of the concentration-response curves.[7]

Mandatory Visualization

The following diagrams, created using the DOT language, illustrate key conceptual workflows and pathways relevant to the comparative study of this compound and its bioisosteres.

experimental_workflow_antifungal cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis media Prepare PDA Media plate Inoculate Plates with Fungal Discs media->plate Add to plates compounds Prepare Compound Solutions compounds->plate incubate Incubate at 25°C plate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate % Inhibition measure->calculate ec50 Determine EC50 calculate->ec50

Caption: Workflow for Antifungal Activity Screening.

bioisosteric_replacement_logic cluster_modifications Bioisosteric Modifications cluster_evaluation Evaluation start Lead Compound This compound mod_amino Modify/Replace Amino Group start->mod_amino mod_hydroxyl Modify/Replace Hydoxymethyl Group start->mod_hydroxyl mod_ring Modify Triazole Core (e.g., 1,2,3-triazole) start->mod_ring synthesis Chemical Synthesis mod_amino->synthesis mod_hydroxyl->synthesis mod_ring->synthesis activity Biological Activity (e.g., Antifungal, Anticancer) synthesis->activity properties ADME/Tox Properties synthesis->properties optimized Optimized Candidate activity->optimized properties->optimized CYP51_inhibition_pathway lanosterol Lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Substrate ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion membrane Fungal Cell Membrane Integrity ergosterol->membrane Essential component triazole Triazole Antifungal (e.g., Compound 8k) triazole->cyp51 Inhibits

References

Aminotriazoles vs. Fluconazole: A Comparative Guide on Antifungal Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of antifungal drug discovery, the quest for agents with superior efficacy, broader spectrum of activity, and reduced resistance profiles is paramount. This guide provides a detailed comparison of the antifungal activity of aminotriazole derivatives against the widely used antifungal drug, fluconazole. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and medicinal chemistry.

Executive Summary

Fluconazole, a first-generation triazole, has long been a cornerstone in the treatment of fungal infections, primarily exerting its effect through the inhibition of the fungal enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis.[1][2][3][4][5] However, the emergence of fluconazole-resistant fungal strains necessitates the development of novel antifungal agents. Aminotriazole derivatives have emerged as a promising class of compounds, with several studies demonstrating their potent in vitro antifungal activity, in some cases surpassing that of fluconazole against both susceptible and resistant fungal pathogens.[6][7][8]

Quantitative Comparison of Antifungal Activity

The antifungal efficacy of a compound is primarily quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of various aminotriazole derivatives compared to fluconazole against different fungal strains as reported in several studies.

CompoundCandida albicans SC5314 (μg/mL)Candida albicans SC5314-FR (Fluconazole-Resistant) (μg/mL)Reference
Fluconazole >64>64[6]
Compound 4h 1.521.52[6]
Compound 4j 0.760.76[6]
Compound 4l <0.25<0.25[6]
Compound 4s 0.530.53[6]
Compound 4w <0.25<0.25[6]
CompoundCandida albicans 14053 (μg/mL)Microsporum gypseum (μg/mL)Reference
Fluconazole 1.032[8]
Compound 1d 0.252.0[8]
Compound 1i 0.251.0[8]
Compound 1j 1.00.25[8]
Compound 1k 2.00.25[8]
Compound 1l 1.00.25[8]
Compound 1r 2.00.25[8]

| Compound | Candida albicans (ATCC 10231) (μg/mL) | Escherichia coli (ATCC 3912/4) (μg/mL) | Staphylococcus aureus (ATCC 25923) (μg/mL) | Reference | |---|---|---|---| | Compound I | - | 0.156 | - |[9] | | Compound II | - | 0.039 | 1.25 |[9] |

Mechanism of Action: A Tale of Two Triazoles

Both fluconazole and the investigated aminotriazole derivatives share a common mechanism of action, targeting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1][3][4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity and fluidity.

By inhibiting CYP51, these triazole compounds disrupt ergosterol synthesis, leading to the accumulation of toxic sterol precursors and ultimately compromising the fungal cell membrane's structure and function. This disruption results in the inhibition of fungal growth and proliferation.

cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition cluster_2 Cellular Consequence Lanosterol Lanosterol Intermediate 14-demethyl lanosterol Lanosterol->Intermediate Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Disruption Disruption of Fungal Cell Membrane Integrity Fluconazole Fluconazole Lanosterol 14α-demethylase (CYP51) Lanosterol 14α-demethylase (CYP51) Fluconazole->Lanosterol 14α-demethylase (CYP51) Inhibits Aminotriazoles Aminotriazoles Aminotriazoles->Lanosterol 14α-demethylase (CYP51) Inhibits Inhibition Inhibition of Fungal Growth Disruption->Inhibition

Mechanism of action of triazole antifungals.

Experimental Protocols

The determination of MIC is a crucial step in evaluating the antifungal potential of new compounds. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted standard procedure.

Broth Microdilution Antifungal Susceptibility Testing

This method involves preparing a serial two-fold dilution of the antifungal agents in a 96-well microtiter plate. A standardized inoculum of the fungal suspension is then added to each well. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control.

cluster_workflow Broth Microdilution Workflow A Prepare serial dilutions of antifungal agents in a 96-well plate C Add fungal inoculum to each well A->C B Prepare standardized fungal inoculum B->C D Incubate plates at a controlled temperature (e.g., 35°C for 24-48h) C->D E Visually or spectrophotometrically determine the MIC D->E

Experimental workflow for MIC determination.

Conclusion

The presented data indicates that aminotriazole derivatives hold significant promise as a new class of antifungal agents. Several synthesized compounds have demonstrated superior in vitro activity against both fluconazole-susceptible and -resistant strains of Candida albicans and other fungi.[6][8] The shared mechanism of action with fluconazole, targeting the well-validated CYP51 enzyme, provides a strong rationale for their continued development. Further in vivo studies and toxicological evaluations are warranted to fully assess the therapeutic potential of these promising compounds. The ongoing exploration of novel triazole scaffolds is crucial in the fight against the growing threat of invasive fungal infections and antifungal resistance.

References

A Researcher's Guide to Validating the Bioactivity of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioactivity assays for 1,2,4-triazole derivatives, complete with supporting experimental data, detailed protocols, and visualizations of key biological pathways and workflows.

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antifungal, antibacterial, and anticancer properties.[1][2] This guide offers an objective comparison of the performance of various 1,2,4-triazole derivatives in key bioactivity assays, supported by experimental data from peer-reviewed literature.

Comparative Bioactivity Data

The following tables summarize the in vitro activity of various 1,2,4-triazole derivatives against fungal pathogens, bacteria, and cancer cell lines.

Antifungal Activity

1,2,4-triazole derivatives are renowned for their antifungal properties, primarily targeting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3] The data below presents the Minimum Inhibitory Concentration (MIC) in µg/mL, representing the lowest concentration of the compound that inhibits visible growth of the microorganism.

Compound ID/SeriesCandida albicans (MIC in µg/mL)Aspergillus niger (MIC in µg/mL)Standard Drug(s) (MIC in µg/mL)
Triazole-Thiones >100>100Ketoconazole: 0.5-2
Fluoro-substituted Triazoles 0.0313 - 0.50.98 - 1.95Fluconazole: 0.25 - 4
Quinoline-Triazoles 0.0156 - 2.0Not ReportedAmphotericin B: 0.49
Compound 37 Not ReportedEffectiveKetoconazole: Not Reported

Note: Direct comparison is challenging due to variations in experimental conditions across different studies. Data is compiled from multiple sources for illustrative purposes.[4][5][6]

Antibacterial Activity

The antibacterial potential of 1,2,4-triazole derivatives has been demonstrated against a range of Gram-positive and Gram-negative bacteria. The table below showcases the MIC values for selected derivatives.

Compound ID/SeriesStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Standard Drug(s) (MIC in µg/mL)
Ofloxacin Analogues 0.25 - 10.25 - 1Ofloxacin: 0.25 - 1
Clinafloxacin Hybrids 0.25 - 320.25 - 32Not Reported
Nalidixic Acid-based 1616Streptomycin: 2 - 15
Compound 11b Highly ActiveHighly ActiveNot Reported

Note: The antibacterial activity can be significantly influenced by the specific substitutions on the triazole ring.[1][7]

Anticancer Activity

1,2,4-triazole derivatives have emerged as promising anticancer agents, with mechanisms often involving the inhibition of key enzymes or the induction of apoptosis.[8] The following table presents the half-maximal inhibitory concentration (IC50) in µM, indicating the concentration of a drug that is required for 50% inhibition in vitro.

Compound ID/SeriesMCF-7 (Breast Cancer) (IC50 in µM)HeLa (Cervical Cancer) (IC50 in µM)A549 (Lung Cancer) (IC50 in µM)Standard Drug(s) (IC50 in µM)
Compound 7e 4.72.99.4Cisplatin: >12
Compound 10a 6.435.621.1Cisplatin: >12
Coumarin-Triazole Hybrids 2.66 - 10.08Not ReportedNot ReportedCisplatin: 45.33
Quinazolinone-Triazole Hybrids 38.38Not ReportedNot ReportedNot Reported

Note: The choice of cancer cell line and standard drug varies between studies, affecting direct comparability.[8][9][10]

Experimental Protocols

Detailed methodologies for the key bioactivity assays are provided below.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeasts and molds. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[11]

1. Preparation of Antifungal Agent Stock Solution:

  • Dissolve the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1600 µg/mL).

2. Preparation of Microdilution Plates:

  • Perform serial two-fold dilutions of the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.03 to 16 µg/mL).

3. Inoculum Preparation:

  • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar).
  • Prepare a suspension of fungal conidia or yeast cells in sterile saline.
  • Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard.
  • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

4. Inoculation and Incubation:

  • Add the diluted fungal inoculum to each well of the microdilution plate.
  • Include a growth control well (inoculum without the antifungal agent) and a sterility control well (medium only).
  • Incubate the plates at 35°C for 24-48 hours.

5. Determination of MIC:

  • The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

Cytotoxicity Testing (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

1. Cell Seeding:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the 1,2,4-triazole derivatives in the cell culture medium.
  • Remove the old medium from the wells and add the medium containing the test compounds.
  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).
  • Incubate the plate for 48-72 hours.

3. MTT Addition:

  • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

4. Formazan Solubilization:

  • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

6. Calculation of IC50:

  • The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the bioactivity of 1,2,4-triazole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Bioactivity Screening cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 1,2,4-Triazole Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Single High Concentration) characterization->primary_screening dose_response Dose-Response Assay (e.g., MTT, Broth Microdilution) primary_screening->dose_response data_analysis Data Analysis (IC50 / MIC Calculation) dose_response->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->synthesis Lead Optimization

Caption: General workflow for the validation of bioactivity of 1,2,4-triazole derivatives.

ergosterol_biosynthesis_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol triazoles 1,2,4-Triazole Antifungals triazoles->cyp51 Inhibition cyp51->ergosterol Ergosterol Synthesis

Caption: Mechanism of action of 1,2,4-triazole antifungals via inhibition of the ergosterol biosynthesis pathway.

anticancer_mechanism cluster_aromatase Aromatase Inhibition cluster_apoptosis Apoptosis Induction triazole 1,2,4-Triazole Derivative aromatase Aromatase (CYP19A1) triazole->aromatase Inhibition pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) triazole->pro_apoptotic Upregulation anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) triazole->anti_apoptotic Downregulation estrogens Estrogens aromatase->estrogens androgens Androgens androgens->aromatase caspases Caspase Cascade pro_apoptotic->caspases anti_apoptotic->caspases apoptosis Apoptosis caspases->apoptosis

Caption: Potential anticancer mechanisms of action for 1,2,4-triazole derivatives.

References

Unmasking the Off-Target Effects: A Comparative Guide to Aminotriazole Enzyme Inhibitor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of enzyme inhibitors is paramount to predicting potential off-target effects and ensuring the specificity of therapeutic candidates. This guide provides a comparative analysis of the cross-reactivity of two prominent aminotriazole-based enzyme inhibitors, 1-Aminobenzotriazole (1-ABT) and 3-Amino-1,2,4-triazole (3-AT), supported by experimental data and detailed protocols.

Aminotriazoles are a class of heterocyclic compounds that have found broad applications, from herbicides to pharmacological tools and therapeutic agents. Their biological activity often stems from their ability to inhibit specific enzymes. However, the potential for these compounds to interact with multiple enzymes, a phenomenon known as cross-reactivity, can lead to unintended biological consequences. This guide delves into the inhibitory profiles of 1-ABT and 3-AT against a range of enzymes, offering a valuable resource for assessing their selectivity.

Comparative Inhibitory Activity of Aminotriazole Derivatives

The following tables summarize the quantitative data on the inhibitory effects of 1-ABT and 3-AT on various enzymes. This data, collated from multiple studies, provides a basis for comparing their selectivity and potency.

Table 1: Inhibitory Profile of 1-Aminobenzotriazole (1-ABT)

Target Enzyme FamilySpecific EnzymeSpeciesTest SystemInhibition Metric (K_i / IC_50)Reference
Cytochrome P450CYP1A2HumanRecombinant EnzymeK_i = 330 µM[1]
CYP2E1HumanRecombinant EnzymeK_i = 8.7 µM[1]
CYP2C9HumanRecombinant EnzymeK_i = 3500 µM[1]
CYP3A4HumanHuman HepatocytesK_I = 22.0 µM, k_inact = 0.09 min⁻¹[2]
Monoamine OxidaseMAOMouseLiver S9 FractionsK_i = 7.87 µM[2]
MAORatLiver S9 FractionsK_i = 8.61 µM[2]
MAOHumanLiver S9 FractionsK_i = 65.2 µM[2]

Table 2: Inhibitory Profile of 3-Amino-1,2,4-triazole (3-AT / Amitrole)

Target EnzymeSpeciesTest SystemInhibition TypeObservationsReference
CatalaseSaccharomyces cerevisiaeIn vivo & In vitroIrreversibleConcentration and time-dependent inhibition.[3][3][4]
Imidazoleglycerol-phosphate dehydrataseYeastCell cultureCompetitiveInhibits the sixth step of histidine biosynthesis.[5][5][6]
Glucose-6-phosphate dehydrogenaseSaccharomyces cerevisiaeIn vivo-Activity decreased upon catalase inhibition by 3-AT.[3][3]

Mechanism of Action and Experimental Workflow

To understand the basis of their inhibitory activity and how cross-reactivity is assessed, the following diagrams illustrate the mechanism of action for 1-ABT and a general workflow for enzyme inhibition assays.

cluster_0 Mechanism-Based Inhibition by 1-ABT 1-ABT 1-ABT CYP_Enzyme Cytochrome P450 (Active Site) 1-ABT->CYP_Enzyme Enters Active Site Oxidation Oxidation by CYP CYP_Enzyme->Oxidation Catalyzes Benzyne Reactive Benzyne Intermediate Oxidation->Benzyne Forms Heme_Adduct Covalent Heme Adduct Benzyne->Heme_Adduct Reacts with Heme Inactive_Enzyme Inactive CYP Enzyme Heme_Adduct->Inactive_Enzyme Leads to

Caption: Mechanism of 1-ABT inhibition of Cytochrome P450 enzymes.

cluster_1 Enzyme Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate_EI Pre-incubate Enzyme with Inhibitor Prepare_Reagents->Incubate_EI Add_Substrate Add Substrate to Initiate Reaction Incubate_EI->Add_Substrate Monitor_Reaction Monitor Reaction Progress (e.g., Spectrophotometry) Add_Substrate->Monitor_Reaction Data_Analysis Data Analysis (Calculate IC50/Ki) Monitor_Reaction->Data_Analysis End End Data_Analysis->End

Caption: A typical workflow for an in vitro enzyme inhibition assay.

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific concentrations, incubation times, and detection methods may vary based on the specific enzyme and substrate.

Cytochrome P450 Inhibition Assay (for 1-ABT)

This protocol is based on studies investigating the inhibition of human CYP isoforms by 1-ABT.[1]

1. Materials:

  • Recombinant human CYP isoforms (e.g., CYP1A2, CYP2E1, CYP2C9) expressed in a suitable system (e.g., baculovirus-infected insect cells).[1]
  • Specific substrates for each CYP isoform (e.g., phenacetin for CYP1A2, chlorzoxazone for CYP2E1, diclofenac for CYP2C9).[1]
  • 1-Aminobenzotriazole (1-ABT) solution of varying concentrations.
  • NADPH generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Potassium phosphate buffer (pH 7.4).
  • Quenching solution (e.g., acetonitrile or methanol).
  • LC-MS/MS system for product quantification.

2. Procedure:

  • Prepare reaction mixtures containing the recombinant CYP enzyme, potassium phosphate buffer, and varying concentrations of 1-ABT.
  • Pre-incubate the mixtures at 37°C for a specified time (e.g., 5 minutes).
  • Initiate the reaction by adding the specific substrate and the NADPH generating system.
  • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).
  • Stop the reaction by adding a quenching solution.
  • Centrifuge the samples to pellet the protein.
  • Analyze the supernatant using LC-MS/MS to quantify the formation of the product.

3. Data Analysis:

  • Determine the rate of product formation at each inhibitor concentration.
  • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.
  • Determine the inhibition constant (K_i) using the Cheng-Prusoff equation if the inhibition is competitive, or through non-linear regression analysis for other inhibition models. For mechanism-based inhibitors like 1-ABT, determination of K_I and k_inact requires time-dependent inhibition studies.[2]

Catalase Inhibition Assay (for 3-AT)

This protocol is based on studies of catalase inhibition by 3-AT in yeast.[3]

1. Materials:

  • Yeast cell lysate or purified catalase.
  • 3-Amino-1,2,4-triazole (3-AT) solution of varying concentrations.
  • Hydrogen peroxide (H₂O₂) solution.
  • Potassium phosphate buffer (pH 7.0).
  • Spectrophotometer.

2. Procedure:

  • In vitro:
  • Prepare reaction mixtures containing the enzyme source (cell lysate or purified catalase) and varying concentrations of 3-AT in potassium phosphate buffer.
  • Incubate the mixtures for a specific time to allow for inhibitor binding.
  • Initiate the reaction by adding a known concentration of H₂O₂.
  • Monitor the decrease in absorbance at 240 nm, which corresponds to the decomposition of H₂O₂ by catalase.
  • In vivo:
  • Grow yeast cells in a suitable medium.
  • Expose the cells to different concentrations of 3-AT for a defined period.
  • Harvest the cells, prepare cell lysates, and measure the remaining catalase activity as described in the in vitro protocol.

3. Data Analysis:

  • Calculate the rate of H₂O₂ decomposition from the change in absorbance over time.
  • Determine the percentage of inhibition at each 3-AT concentration relative to a control without the inhibitor.
  • The concentration- and time-dependent nature of the inhibition can be further characterized.[3]

Imidazoleglycerol-phosphate Dehydratase Inhibition Assay (for 3-AT)

This assay is based on the known mechanism of action of 3-AT as a competitive inhibitor of this enzyme in the histidine biosynthesis pathway.[5][6]

1. Materials:

  • Purified imidazoleglycerol-phosphate dehydratase or a cell-free extract containing the enzyme.
  • Imidazoleglycerol-phosphate (the substrate).
  • 3-Amino-1,2,4-triazole (3-AT) solution of varying concentrations.
  • Buffer solution (e.g., Tris-HCl, pH 7.5).
  • Method to detect the product of the reaction (e.g., a coupled enzyme assay or direct measurement of the product).

2. Procedure:

  • Prepare reaction mixtures containing the enzyme, buffer, and varying concentrations of both the substrate (imidazoleglycerol-phosphate) and the inhibitor (3-AT).
  • Initiate the reaction by adding the enzyme or substrate.
  • Incubate at an optimal temperature for a fixed time.
  • Stop the reaction and measure the amount of product formed.

3. Data Analysis:

  • Plot the reaction velocity against the substrate concentration at different inhibitor concentrations (e.g., using a Lineweaver-Burk plot).
  • The competitive nature of the inhibition can be confirmed if the lines on the double reciprocal plot intersect at the y-axis.
  • The inhibition constant (K_i) can be determined from these plots.

This guide highlights the importance of comprehensive cross-reactivity profiling in drug development and chemical biology. While 1-ABT is a broad-spectrum P450 inhibitor, its effects on other enzyme classes like monoamine oxidases should be considered. 3-AT, a well-known catalase and histidine biosynthesis inhibitor, also demonstrates downstream effects on other enzymes. Researchers utilizing these compounds should be aware of their polypharmacology to accurately interpret experimental results and anticipate potential toxicities.

References

A Head-to-Head Comparison of Aminotriazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of key aminotriazole isomers, focusing on their effects in various in vitro and in vivo assays. The aim is to offer a clear, data-driven overview to support research and development in pharmacology and toxicology. While direct head-to-head comparative studies for all isomers are limited, this guide consolidates available data to draw informative comparisons.

Isomers Under Review

This comparison focuses on the following aminotriazole isomers:

  • 3-amino-1,2,4-triazole (3-AT or Amitrole): A well-characterized herbicide and enzyme inhibitor.

  • 4-amino-1,2,4-triazole: An isomer with a different nitrogen attachment point for the amino group.

  • 4-amino-1,2,3-triazole: An isomer with a different arrangement of nitrogen atoms in the triazole ring.

Executive Summary of Biological Activities

The available data indicates that the position of the amino group and the arrangement of nitrogen atoms in the triazole ring significantly influence the biological activity of aminotriazole isomers. Notably, 3-amino-1,2,4-triazole is a known inhibitor of catalase and imidazoleglycerol-phosphate dehydratase, and it exhibits goitrogenic effects through the inhibition of thyroid peroxidase. While comprehensive comparative data is sparse, a study on thyroid peroxidase inhibition demonstrates clear differences in the activity of 3-substituted 1,2,4-triazoles. For other biological effects such as cytotoxicity and genotoxicity, direct comparative data between the isomers is lacking, and the available information is on individual isomers or their derivatives.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for the biological activities of aminotriazole isomers. It is crucial to note that direct comparisons should be made with caution unless the data is from the same study.

Table 1: Enzyme Inhibition

Isomer/DerivativeTarget EnzymeAssay TypeResult (IC50, Ki, or % Inhibition)Reference
3-amino-1,2,4-triazole (Amitrole) CatalaseEnzyme Activity AssayIC50: 23.21 µM (at pH 7.5)[1]
Imidazoleglycerol-phosphate dehydrataseEnzyme KineticsCompetitive inhibitor[2][3]
Thyroid PeroxidaseIn vitro enzyme inhibitionCompetitive inhibitor[4]
3-mercapto-1,2,4-triazole Thyroid PeroxidaseIn vitro enzyme inhibitionMost potent competitive inhibitor (compared to 3-amino and 3-nitro derivatives)[4]
3-nitro-1,2,4-triazole Thyroid PeroxidaseIn vitro enzyme inhibitionLeast potent competitive inhibitor (compared to 3-amino and 3-mercapto derivatives)[4]
1,2,4-triazole (parent compound) Thyroid PeroxidaseIn vivo and in vitroNo effect[4]

Note: Data for 3-mercapto- and 3-nitro-1,2,4-triazole are included for contextual comparison of substitutions at the 3-position.

Table 2: Cytotoxicity

Isomer/DerivativeCell LineAssay TypeResult (IC50)Reference
4-amino-1,2,4-triazole Schiff base derivative A549 (Human lung adenocarcinoma)MTT Assay144.1 ± 4.68 µg/mL[5]
Bel7402 (Human hepatoma)MTT Assay195.6 ± 1.05 µg/mL[5]

Note: Data for a derivative of 4-amino-1,2,4-triazole is presented here, as data for the parent isomer was not found in the performed searches. The molecular weight of the tested Schiff base derivative is significantly higher than the parent aminotriazole, which should be considered when interpreting these IC50 values.

Table 3: Genotoxicity

IsomerAssay TypeResultReference
1,2,4-triazole (parent compound) Ames TestNegative[6]
4-amino-1,2,4-triazole Chronic experiment in miceCarcinogenic in F1 mice[7]
Chronic experiment in ratsNot carcinogenic[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway: Inhibition of Thyroid Hormone Synthesis by 3-Amino-1,2,4-Triazole

3-Amino-1,2,4-triazole is known to interfere with thyroid function by inhibiting thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones. This inhibition leads to a decrease in thyroid hormone levels and a subsequent increase in thyroid-stimulating hormone (TSH), which can result in goiter.

Thyroid_Hormone_Synthesis_Inhibition Iodide Iodide Thyroid_Follicular_Cell Thyroid Follicular Cell Iodide->Thyroid_Follicular_Cell Uptake TPO Thyroid Peroxidase (TPO) Thyroid_Follicular_Cell->TPO Oxidation of Iodide Thyroglobulin Thyroglobulin TPO->Thyroglobulin Iodination MIT_DIT MIT & DIT Thyroglobulin->MIT_DIT Formation on T3_T4 T3 & T4 (Thyroid Hormones) MIT_DIT->T3_T4 Coupling (catalyzed by TPO) 3_AT 3-Amino-1,2,4-triazole 3_AT->Inhibition Inhibition->TPO Inhibits

Caption: Inhibition of thyroid hormone synthesis by 3-amino-1,2,4-triazole.

Experimental Workflow: Enzyme Inhibition Assay (e.g., Catalase)

This workflow outlines the general steps for determining the inhibitory effect of aminotriazole isomers on enzyme activity.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme_Sol Prepare Enzyme Solution (e.g., Catalase) Incubation Incubate Enzyme with Isomer or Vehicle (Control) Enzyme_Sol->Incubation Substrate_Sol Prepare Substrate Solution (e.g., H2O2) Reaction_Start Initiate Reaction by adding Substrate Substrate_Sol->Reaction_Start Isomer_Sols Prepare Aminotriazole Isomer Solutions (various concentrations) Isomer_Sols->Incubation Incubation->Reaction_Start Measurement Measure Reaction Rate (e.g., Spectrophotometrically) Reaction_Start->Measurement Calc_Inhibition Calculate % Inhibition Measurement->Calc_Inhibition Calc_IC50 Determine IC50 values Calc_Inhibition->Calc_IC50

Caption: General workflow for an enzyme inhibition assay.

Experimental Workflow: Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.

MTT_Assay_Workflow Seed_Cells Seed cells in a 96-well plate Add_Isomers Add aminotriazole isomers at various concentrations Seed_Cells->Add_Isomers Incubate Incubate for a defined period (e.g., 24h) Add_Isomers->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate to allow formazan formation Add_MTT->Incubate_MTT Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read absorbance on a plate reader Add_Solvent->Read_Absorbance Calculate_Viability Calculate % cell viability and determine IC50 Read_Absorbance->Calculate_Viability

Caption: Workflow for determining cytotoxicity using the MTT assay.

Experimental Protocols

Catalase Inhibition Assay

Objective: To determine the inhibitory effect of aminotriazole isomers on catalase activity.

Materials:

  • Catalase enzyme solution

  • Hydrogen peroxide (H2O2) solution

  • Aminotriazole isomer solutions of varying concentrations

  • Phosphate buffer (pH 7.0)

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of each aminotriazole isomer in phosphate buffer.

  • In a cuvette, mix the catalase solution with either the aminotriazole isomer solution or the buffer (for the control).

  • Incubate the mixture for a predetermined time at a specific temperature (e.g., 10 minutes at 25°C).

  • Initiate the enzymatic reaction by adding the H2O2 solution.

  • Immediately measure the decrease in absorbance at 240 nm over time using the spectrophotometer. The rate of H2O2 decomposition is proportional to the catalase activity.

  • Calculate the percentage of inhibition for each isomer concentration relative to the control.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Thyroid Peroxidase Inhibition Assay

Objective: To assess the inhibitory potential of aminotriazole isomers on thyroid peroxidase (TPO) activity.

Materials:

  • Rat thyroid microsomes (as a source of TPO)

  • Potassium iodide (KI) solution

  • Guaiacol solution

  • Hydrogen peroxide (H2O2) solution

  • Aminotriazole isomer solutions

  • Phosphate buffer (pH 7.4)

  • Spectrophotometer

Procedure:

  • Prepare various concentrations of each aminotriazole isomer.

  • In a 96-well plate, add the phosphate buffer, KI solution, guaiacol solution, and the aminotriazole isomer solution (or buffer for control).

  • Add the thyroid microsome suspension to each well.

  • Initiate the reaction by adding H2O2.

  • Measure the change in absorbance at 470 nm over time, which corresponds to the formation of tetraguaiacol.

  • Determine the initial reaction rates and calculate the percentage of TPO inhibition for each isomer concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying concentrations of the substrate (KI or H2O2) at fixed inhibitor concentrations, followed by Lineweaver-Burk plot analysis.[4]

Cytotoxicity Assay (MTT)

Objective: To evaluate the cytotoxic effects of aminotriazole isomers on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Aminotriazole isomer solutions in a suitable solvent

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of each aminotriazole isomer for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the control.

  • Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[5]

Genotoxicity Assay (Ames Test)

Objective: To assess the mutagenic potential of aminotriazole isomers.

Materials:

  • Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537)

  • Minimal glucose agar plates

  • Top agar

  • Aminotriazole isomer solutions

  • S9 mix (for metabolic activation)

  • Positive and negative controls

Procedure:

  • Prepare different concentrations of each aminotriazole isomer.

  • In a test tube, mix the Salmonella tester strain, the aminotriazole isomer solution, and either S9 mix or a buffer (for the test without metabolic activation).

  • Add molten top agar to the mixture and pour it onto a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies on each plate.

  • A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the number of spontaneous revertants in the negative control.

Conclusion

This guide provides a comparative analysis of the biological activities of aminotriazole isomers based on currently available data. The most definitive comparative data exists for thyroid peroxidase inhibition, where 3-substituted 1,2,4-triazoles show varying degrees of competitive inhibition. For other key biological endpoints like catalase inhibition, cytotoxicity, and genotoxicity, there is a clear need for direct head-to-head studies to enable a more robust comparison. Researchers are encouraged to use the provided experimental protocols to conduct such comparative studies to further elucidate the structure-activity relationships of these important heterocyclic compounds.

References

A Comparative Guide to the Antiradical Activity of Triazole-3-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antiradical (antioxidant) activity of various 1,2,4-triazole-3-thiol derivatives, a class of heterocyclic compounds recognized for their diverse pharmacological properties. The information presented herein, supported by experimental data from peer-reviewed studies, aims to facilitate the rational design and development of novel antioxidant agents.

Quantitative Comparison of Antiradical Activity

The antiradical efficacy of triazole-3-thiol derivatives is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant activity.

The following table summarizes the reported IC50 values for several triazole-3-thiol derivatives, providing a basis for comparison.

Compound Name/DescriptionAssayIC50 ValueReference Standard
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH1.3 x 10⁻³ MNot specified
4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)DPPH2.2 x 10⁻³ MNot specified
5-(4-bromophenyl)-4-(4-thiazolidinone)-4H-1,2,4-triazole-3-thiol (Compound 5b)DPPH5.84 µg/mLAscorbic Acid
5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivativeDPPH21.23 x 10⁻⁶ MNot specified
5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivativeABTS15.32 x 10⁻⁶ MNot specified
4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiolDPPH88.89% inhibition at 1 x 10⁻³ MAscorbic Acid

Structure-Activity Relationship Insights

The antiradical activity of triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the triazole ring.[1]

  • Electron-Donating vs. Electron-Withdrawing Groups: Studies have consistently shown that the presence of electron-donating groups (e.g., -NH₂, -OH, -OCH₃) on the triazole scaffold enhances antioxidant capacity.[1] Conversely, electron-withdrawing groups tend to diminish this activity.

  • Aromatic Substituents: The nature of the aryl group at the 5-position of the triazole ring plays a crucial role. For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) exhibited stronger DPPH radical scavenging activity compared to its 4-pyridyl counterpart (AP), as evidenced by its lower IC50 value.[1]

  • Amino Group Substitution: Modifications at the 4-amino group, such as the formation of Schiff bases, can modulate the antiradical activity. The introduction of certain substituents can either enhance or decrease the activity depending on their electronic properties.

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antiradical activity of triazole-3-thiol derivatives are provided below.

DPPH Radical Scavenging Assay

This method is based on the reduction of the stable DPPH radical by an antioxidant. The color of the DPPH solution changes from violet to pale yellow, and the decrease in absorbance is measured spectrophotometrically.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or Ethanol

  • Test compounds (triazole-3-thiol derivatives)

  • Reference standard (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Preparation of Test and Standard Solutions: Prepare stock solutions of the test compounds and the reference standard in a suitable solvent (e.g., DMSO, methanol). From the stock solutions, prepare a series of dilutions to obtain different concentrations.

  • Assay Procedure:

    • To a 96-well plate or cuvette, add a specific volume of the DPPH solution (e.g., 100 µL).

    • Add an equal volume of the test compound or standard solution at different concentrations (e.g., 100 µL).

    • For the control, add the solvent of the test compound instead of the sample.

    • For the blank, add the solvent used to dissolve the sample and the DPPH solvent.

  • Incubation and Measurement: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes). After incubation, measure the absorbance at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (DPPH solution without the test compound).

    • A_sample is the absorbance of the DPPH solution with the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound. The concentration that causes 50% inhibition of the DPPH radical is the IC50 value.

ABTS Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by the antioxidant leads to a decolorization of the solution, which is monitored spectrophotometrically.

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compounds (triazole-3-thiol derivatives)

  • Reference standard (e.g., Trolox, Ascorbic acid)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a stock solution of ABTS (e.g., 7 mM) in water.

    • Prepare a stock solution of potassium persulfate (e.g., 2.45 mM) in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Standard Solutions: Prepare stock solutions and serial dilutions of the test compounds and the reference standard as described for the DPPH assay.

  • Assay Procedure:

    • To a 96-well plate or cuvette, add a specific volume of the working ABTS•+ solution (e.g., 190 µL).

    • Add a small volume of the test compound or standard solution at different concentrations (e.g., 10 µL).

    • For the control, add the solvent of the test compound instead of the sample.

  • Incubation and Measurement: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes). Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (ABTS•+ solution without the test compound).

    • A_sample is the absorbance of the ABTS•+ solution with the test compound.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Antiradical_Activity_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Triazole-3-thiol Derivative (Test Compound) Mixing Mix Sample/Standard with Radical Solution Compound->Mixing Standard Reference Standard (e.g., Ascorbic Acid) Standard->Mixing Radical Radical Solution (DPPH or ABTS•+) Radical->Mixing Solvent Solvent (e.g., Methanol, DMSO) Incubation Incubate in Dark (Room Temperature) Mixing->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Calculation Calculate % Inhibition Measurement->Calculation Plotting Plot % Inhibition vs. Concentration Calculation->Plotting IC50 Determine IC50 Value Plotting->IC50

Caption: General workflow for in vitro antiradical activity assays.

SAR_Concept cluster_substituents Substituent Effects Triazole_Core 1,2,4-Triazole-3-thiol Core EDG Electron-Donating Groups (-NH2, -OH, -OCH3) EWG Electron-Withdrawing Groups (-NO2, -Cl) Activity Antiradical Activity EDG->Activity Increases EWG->Activity Decreases

Caption: Structure-activity relationship for antiradical activity.

References

Safety Operating Guide

Proper Disposal of (5-amino-1H-1,2,4-triazol-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other chemical synthesis, the responsible management of chemical waste is a critical component of laboratory safety and environmental compliance. This guide outlines the essential procedures for the proper disposal of (5-amino-1H-1,2,4-triazol-3-yl)methanol (CAS Number: 27277-03-8), ensuring adherence to safety protocols and regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a well-ventilated area, such as a chemical fume hood.[1][2] Essential PPE includes:

  • Safety glasses or goggles

  • Chemically resistant gloves

  • A laboratory coat

Avoid generating dust and prevent contact with skin and eyes.[2] In the event of accidental exposure, follow standard first-aid procedures and seek immediate medical attention.

Waste Classification and Segregation

This compound should be treated as hazardous waste .[2] A closely related compound, 1H-1,2,4-Triazol-3-amine, is listed by the EPA as a hazardous waste with the code U011, indicating that this chemical should be handled with the same level of caution.[3]

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[2] Follow these segregation guidelines:

  • Collect waste containing this compound in a dedicated, properly labeled hazardous waste container.[4]

  • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents or strong acids.[2][4]

  • Keep halogenated and non-halogenated solvent wastes in separate containers.[5]

Step-by-Step Disposal Protocol

Under no circumstances should this compound or its residues be disposed of down the drain or in regular trash.[2] The appropriate disposal method is through a licensed hazardous waste management company.

  • Container Selection: Use a compatible, leak-proof, and sealable container for waste collection.[2][5] The original container, if in good condition, is a suitable option.[2]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and list all contents, including the full chemical name of this compound and any solvents used.[5]

  • Accumulation: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4][6] Ensure the container remains closed except when adding waste.[5][6]

  • Request for Pickup: When the container is approximately 75% full, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[6]

  • Spill Management: In case of a spill, contain the material using an inert absorbent like vermiculite or sand.[6] Collect the contaminated material and place it in a sealed container for disposal as hazardous waste.

Summary of Key Disposal Information

ParameterGuideline
Waste Classification Hazardous Waste (Potential U-listed waste)
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat
Container Type Compatible, sealable, and clearly labeled hazardous waste container
Segregation Separate from other waste streams, especially strong acids and oxidizers. Keep halogenated and non-halogenated waste separate.[2][5]
Storage Cool, dry, well-ventilated designated satellite accumulation area
Disposal Method Collection by a licensed hazardous waste disposal service.[4] Do not dispose of in sanitary sewer or regular trash.[2]

Disposal Workflow

G cluster_preparation Preparation cluster_collection Waste Collection cluster_disposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Select Designated Hazardous Waste Container A->B C Affix 'Hazardous Waste' Label & List Contents B->C D Add this compound Waste to Container C->D E Keep Container Securely Closed D->E F Store in Satellite Accumulation Area E->F G Request Waste Pickup (When Container is ~75% Full) F->G H Transfer to EHS/Licensed Waste Contractor G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Handling Protocols for (5-amino-1H-1,2,4-triazol-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential guidance for the safe handling, operation, and disposal of (5-amino-1H-1,2,4-triazol-3-yl)methanol in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on data from structurally similar aminotriazole compounds and are intended to ensure a high level of safety. Researchers, scientists, and drug development professionals should handle this compound with caution, assuming it may possess hazardous properties similar to related chemicals.

I. Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion.

A. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation of dust or aerosols.

  • Ensure a functioning eyewash station and safety shower are readily accessible in the immediate work area.[1][2]

B. Personal Attire and Equipment:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] A face shield should be used in situations with a higher risk of splashes.

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene.[2] Gloves should be inspected before use and disposed of after handling the compound or upon any sign of contamination.[2] Always wash hands thoroughly after removing gloves.[2][4]

  • Body Protection: A lab coat is required. For procedures with a higher risk of contamination, disposable coveralls are recommended.[1]

  • Respiratory Protection: In the case of visible dust or aerosol generation, or if working outside of a fume hood is unavoidable, a full-face respirator with appropriate particulate filters should be used.[3][5][6]

II. Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational workflow is critical to maintaining a safe laboratory environment.

A. Preparation and Weighing:

  • Designate a specific area within the chemical fume hood for handling this compound.[1]

  • Before handling, ensure all necessary PPE is correctly worn.

  • To minimize dust generation, handle the solid compound carefully. If possible, use a spatula to transfer the material.

  • Weigh the compound in a tared, sealed container within the fume hood.

B. Dissolution and Reaction Setup:

  • Add solvents to the solid compound slowly to avoid splashing.

  • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Keep all containers with the compound tightly sealed when not in immediate use.[4][7]

C. Post-Handling:

  • Decontaminate the designated work area and any equipment used with an appropriate solvent.

  • Collect all contaminated disposable materials for hazardous waste disposal.[1]

  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste stream.

III. Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][8]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Seek medical attention if irritation develops or persists.[7][8]

  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[7][8]

  • Spill: For minor spills, carefully sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.[7][9] For larger spills, evacuate the area and contact your institution's environmental health and safety department.

IV. Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: All solid waste, contaminated PPE, and rinse water from decontamination must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[1]

  • Labeling: The waste container must be labeled with the full chemical name and appropriate hazard warnings.

  • Disposal: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of this chemical down the drain or in regular trash.[7][9]

V. Quantitative Data Summary

The following table summarizes key quantitative data for structurally similar aminotriazole compounds. This data should be used as a reference to infer the potential properties of this compound.

PropertyValue (for related compounds)Source
Melting Point130 - 133 °C (for 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-)[7]
Melting Point153 - 159 °C (for 3-Amino-1,2,4-triazole)[6]
pHNeutral (7) for a solution of 3-Amino-1,2,4-triazole[6]
Water SolubilityData not available for the specific compound. Assume low solubility based on related structures.

VI. Experimental Workflow Diagram

The following diagram illustrates the standard operating procedure for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Designate Work Area in Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Work Area & Equipment handle2->clean1 clean2 Segregate & Label Hazardous Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Dispose of Waste (via EHS) clean3->clean4

Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.